Isophorone diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine | |
|---|---|---|
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InChI |
InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3 | |
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InChI Key |
RNLHGQLZWXBQNY-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1(CC(CC(C1)(C)CN)N)C | |
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Molecular Formula |
C10H22N2 | |
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Related CAS |
68133-56-2 (4-methylbenzenesulfonate) | |
| Record name | Isophorone diamine | |
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DSSTOX Substance ID |
DTXSID6027503 | |
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Molecular Weight |
170.30 g/mol | |
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Physical Description |
Isophoronediamine appears as a clear to light-yellow liquid. Highly soluble though slightly denser than water. May be toxic by inhalation and skin absorption. Corrosive to skin. Used to make other chemicals., Liquid, Colourless liquid; mp = 10 deg C; [ICSC] Clear light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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| Record name | Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl- | |
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Boiling Point |
477 °F at 760 mmHg (USCG, 1999), 247 °C | |
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Flash Point |
230 °F (USCG, 1999), Flash point =112 °C, 112 °C c.c. | |
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Solubility |
Solubility in water at 492 g/l at 23.8 °C: very soluble | |
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Density |
0.924 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.922, Relative density (water = 1): 0.92 | |
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Vapor Pressure |
0.01 [mmHg], Vapor pressure, Pa at 20 °C: 1.6 | |
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Color/Form |
Colorless liquid | |
CAS No. |
2855-13-2 | |
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| Record name | 3-aminomethyl-3,5,5-trimethylcyclohexylamine | |
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Melting Point |
50 °F (USCG, 1999), 10 °C | |
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Foundational & Exploratory
Isophorone Diamine: A Comprehensive Technical Guide
Abstract
Isophorone (B1672270) diamine (IPDA) is a cycloaliphatic diamine widely utilized as a high-performance curing agent for epoxy resins and as a key intermediate in the synthesis of isophorone diisocyanate (IPDI), a precursor for light-stable polyurethanes. This document provides an in-depth technical overview of isophorone diamine, detailing its chemical and physical properties, synthesis pathways, and significant applications. It includes structured data tables for key properties and detailed experimental protocols for its principal uses in epoxy curing and chemical synthesis. Furthermore, graphical representations of its synthesis pathway, application workflows, and structure-property relationships are provided to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development and material science.
Introduction
This compound, systematically named 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, is a colorless to light-yellow liquid with a characteristic amine odor.[1][2] As a cycloaliphatic amine, it offers a unique combination of properties, including low viscosity, moderate reactivity, and excellent color stability, which makes it a preferred choice over many aliphatic and aromatic amines.[3][4] Its primary applications are as a hardener for epoxy resins, where it imparts high mechanical strength, chemical resistance, and enhanced UV stability, and as a monomer for producing polyamides and polyurethanes.[1][5] This guide will explore the core technical aspects of IPDA, providing essential data and methodologies for its application in a research and development context.
Core Properties of this compound
The isomeric mixture of this compound is identified by the CAS Number: 2855-13-2 .[1][6] Its key physical and chemical properties are summarized below.
Table 1: General and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 2855-13-2 (isomeric mixture) | [1][4] |
| IUPAC Name | 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine | [1] |
| Chemical Formula | C₁₀H₂₂N₂ | [1][3] |
| Molar Mass | 170.30 g/mol | [1][4] |
| Appearance | Colorless to light-yellow liquid | [1][2][3] |
| Odor | Mild, characteristic amine-like | [2][6] |
| pH | 11.6 (10 g/L in H₂O at 20 °C) | [4] |
Table 2: Physical and Thermal Properties
| Property | Value | Reference(s) |
| Density | 0.922 g/cm³ (at 20-25 °C) | [1][3][4] |
| Melting Point | 10 °C (50 °F) | [1][3][4] |
| Boiling Point | 247 °C (477 °F) at 1013 hPa | [1][4][7] |
| Flash Point | 112 - 117 °C | [1][3][8] |
| Vapor Pressure | 0.02 hPa (at 20 °C) | [4] |
| Solubility in Water | Very good / Highly soluble | [1][2][3] |
| Solubility in Solvents | Soluble in alcohols, ethers, esters, ketones | [3][7] |
| Viscosity | 18 mPa·s (at 20 °C) | [8] |
| Autoignition Temp. | 380 °C | [4] |
| Refractive Index (nD) | 1.4880 | [1] |
| log Pow | 0.99 (at 23 °C) | [9] |
Key Applications and Reaction Mechanisms
Epoxy Resin Curing Agent
IPDA is a highly effective curing agent (hardener) for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA).[3] The curing process involves the reaction of the primary amine groups (-NH₂) on the IPDA molecule with the epoxide groups of the resin. This reaction forms a highly cross-linked, three-dimensional polymer network. The resulting cured material exhibits high strength, excellent chemical and moisture resistance, and superior color stability compared to systems cured with other amines.[4][10]
Precursor for Isophorone Diisocyanate (IPDI)
IPDA is the direct precursor to isophorone diisocyanate (IPDI), a vital component in the production of light-stable and weather-resistant polyurethane coatings and elastomers.[1][5] The synthesis involves the phosgenation of IPDA, where the amine groups are converted into isocyanate groups (-NCO).[1]
Polyamide Synthesis
As a diamine, IPDA can be used as a monomer in polycondensation reactions with dicarboxylic acids (or their derivatives) to produce specialty polyamides.[3][11] These polyamides are often non-crystalline and transparent, with good thermal stability.[7]
Carbon Dioxide Capture
Recent research has highlighted IPDA's potential in direct air capture (DAC) of carbon dioxide.[12][13] In an aqueous solution, IPDA reacts with CO₂ to form a solid carbamic acid precipitate, which can be easily separated.[13] This "liquid-solid phase separation" system demonstrates high efficiency (>99%) for removing CO₂ from the air. The captured CO₂ can be released by moderate heating (around 60 °C), regenerating the IPDA for reuse.[1][13]
Experimental Protocols
Safety Precaution: this compound is corrosive and can cause severe skin burns, eye damage, and allergic skin reactions.[9][12] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[9]
Protocol 1: Curing of DGEBA Epoxy Resin
This protocol describes a general procedure for curing a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with IPDA.
Materials:
-
DGEBA-based epoxy resin
-
This compound (IPDA)
-
Vacuum desiccator or chamber
-
Steel or silicone molds pre-treated with a mold-releasing agent
-
Programmable oven
Methodology:
-
Degassing the Resin: Place a pre-weighed amount of DGEBA resin into a suitable mixing container. Degas the resin under vacuum until bubbling ceases to remove any entrapped air.
-
Mixing: Calculate the stoichiometric amount of IPDA required based on the amine hydrogen equivalent weight (AHEW) of IPDA and the epoxide equivalent weight (EEW) of the resin. At room temperature, add the calculated amount of IPDA to the degassed resin.
-
Homogenization: Mix the components thoroughly but gently for 3-5 minutes, avoiding the introduction of new air bubbles. The mixture can be briefly degassed again if necessary.
-
Casting: Pour the uncured epoxy-amine mixture into the pre-treated molds.
-
Curing Schedule:
-
Cooling and Demolding: After the post-cure cycle, turn off the oven and allow the samples to cool slowly to room temperature before demolding.
Protocol 2: Synthesis of Isophorone Diisocyanate (IPDI) via Phosgenation (Lab Scale)
This protocol is adapted from methods using triphosgene (B27547), a solid and more manageable source of phosgene (B1210022) for laboratory settings.
Extreme Hazard Warning: Phosgene and its precursors like triphosgene are extremely toxic and corrosive. IPDI is also highly toxic upon inhalation. This procedure must only be performed by highly trained personnel in a dedicated, certified fume hood with specialized safety equipment, including respiratory protection.
Materials:
-
This compound (IPDA)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Inert chlorinated solvent (e.g., ethylene (B1197577) dichloride, o-dichlorobenzene)
-
Nitrogen gas supply
-
Caustic scrubber solution (e.g., NaOH solution)
Methodology:
-
System Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser. The condenser outlet must be connected to a scrubber containing a caustic solution to neutralize any unreacted phosgene or HCl gas.
-
Reagent Preparation:
-
Dissolve a calculated amount of triphosgene in the inert solvent within the reaction flask.
-
Separately, dissolve IPDA in the same inert solvent to prepare a solution for dropwise addition.[6]
-
-
Inert Atmosphere: Purge the entire system with dry nitrogen gas.
-
Reaction Initiation: Cool the triphosgene solution to between -20 °C and 5 °C using an appropriate cooling bath.[6]
-
IPDA Addition: Begin adding the IPDA solution dropwise to the cooled, stirred triphosgene solution. Maintain the reaction temperature throughout the addition. The reaction is exothermic. The addition process may take 2-7 hours.[6]
-
Reflux: After the addition is complete, slowly warm the reaction mixture to reflux temperature and maintain it for 2-8 hours to ensure the complete conversion of intermediate carbamoyl (B1232498) chlorides to isocyanates.[6]
-
Work-up: Cool the reaction mixture. The resulting mixture may contain solid byproducts (e.g., amine hydrochlorides), which are removed by suction filtration.
-
Purification: The final IPDI product is isolated from the filtrate by vacuum distillation to achieve high purity (>99.5%).[1]
Visualized Workflows and Pathways
The following diagrams illustrate key processes involving this compound.
Caption: Industrial synthesis pathway of Isophorone Diisocyanate (IPDI) from Isophorone.[1]
Caption: General laboratory workflow for curing epoxy resin with this compound.[2]
Caption: Logical relationship between IPDA's structure, properties, and applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3627736A - Polyamides from this compound, hexamethylene diamine, isophthalic acid and terephthalic acid - Google Patents [patents.google.com]
- 4. This compound (IPDA) - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103145586A - Synthetic method of isophorone diisocyanate - Google Patents [patents.google.com]
- 7. Investigation of the synthesis and properties of isophorone and ether units based semi-aromatic polyamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. DE4211454C2 - Process for extending the pot life when curing epoxy resins with isophoronediamine isomer mixtures - Google Patents [patents.google.com]
- 11. Isophorone diisocyanate synthesis - chemicalbook [chemicalbook.com]
- 12. Direct Air Capture of CO2 Using a Liquid Amine-Solid Carbamic Acid Phase-Separation System Using Diamines Bearing an Aminocyclohexyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fastest Carbon Dioxide Catcher Heralds New Age for Direct Air Capture | Lab Manager [labmanager.com]
An In-depth Technical Guide to Isophorone Diamine: Chemical Structure, Isomers, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isophorone (B1672270) diamine (IPDA), a cycloaliphatic diamine with significant applications in polymer chemistry, particularly as a curing agent for epoxy resins and in the synthesis of polyamides and polyurethanes. This document details its chemical structure, the stereoisomerism it exhibits, and provides a compilation of its physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and the separation of its isomers.
Chemical Structure and Isomerism
Isophorone diamine, systematically named 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, is a chiral, non-C2-symmetric 1,4-diamine.[1] Its structure consists of a cyclohexane (B81311) ring substituted with a primary amine group, an aminomethyl group, and three methyl groups.
The spatial arrangement of the amino and aminomethyl groups relative to the cyclohexane ring gives rise to stereoisomerism. IPDA exists as a mixture of two diastereomers: cis and trans. In the cis isomer, the amino and aminomethyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and exists as a pair of enantiomers. Therefore, this compound is commercially available as a mixture of four stereoisomers.[1] The typical commercial product contains a cis to trans isomer ratio of approximately 3:1 or 75:25.
Below is a logical representation of the relationship between isophorone and its diamine isomers.
References
Synthesis of Isophorone Diamine from Isophorone: An In-depth Technical Guide
Abstract: Isophorone (B1672270) diamine (IPDA) is a crucial chemical intermediate, primarily utilized as a curing agent for epoxy resins and as a monomer in the synthesis of polyamides and isophorone diisocyanate (IPDI), a precursor for light-stable polyurethanes.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis of isophorone diamine from isophorone, detailing the reaction mechanisms, experimental protocols, and process parameters. Quantitative data from various sources are summarized for comparative analysis, and key chemical transformations and experimental workflows are visually represented.
Introduction
The industrial synthesis of this compound (IPDA) from isophorone is a multi-step process that has been refined over the years to optimize yield and purity. The overall transformation involves the conversion of the ketone group of isophorone to an amine and the addition of a second amino group via a nitrile intermediate. The typical synthetic route consists of three primary stages:
-
Hydrocyanation of Isophorone: The process begins with the reaction of isophorone with hydrogen cyanide (HCN) to produce isophorone nitrile (IPN), also known as 3-cyano-3,5,5-trimethylcyclohexanone.[2][4][5]
-
Imination of Isophorone Nitrile: The resulting IPN is then reacted with ammonia (B1221849) to form an intermediate ketimine, 3-cyano-3,5,5-trimethylcyclohexaneimine.[6]
-
Reductive Amination/Hydrogenation: Finally, the ketimine intermediate undergoes catalytic hydrogenation, which reduces both the imine and the nitrile groups to primary amines, yielding the final product, this compound.[1][2][4]
This document will delve into the specifics of each of these stages, providing detailed experimental conditions and performance data.
Reaction Pathways and Mechanisms
The synthesis of IPDA from isophorone follows a well-established chemical pathway. The key transformations are illustrated in the reaction scheme below.
Caption: Overall reaction pathway for the synthesis of this compound from Isophorone.
Experimental Protocols and Data
This section provides detailed experimental protocols and summarizes quantitative data for each step of the synthesis.
Step 1: Hydrocyanation of Isophorone to Isophorone Nitrile (IPN)
The addition of hydrogen cyanide to the carbonyl group of isophorone is a critical first step. This reaction is typically base-catalyzed.
Experimental Protocol:
A representative experimental procedure involves charging a stirred reactor with isophorone and a basic catalyst.[7] The reactor is heated to the desired temperature, and then a mixture of isophorone and hydrogen cyanide is added over a period of time.[7] The reaction is allowed to proceed for a specified duration after the addition is complete. The progress of the reaction can be monitored by measuring HCN conversion.[7] Upon completion, the reaction mixture is purified, typically by fractional distillation under reduced pressure, to isolate the isophorone nitrile.[7][8]
Data Summary: Hydrocyanation of Isophorone
| Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Molar Ratio (Isophorone:HCN) | Yield of IPN (%) | Selectivity based on Isophorone (%) | Reference |
| CaO | 150 | - | 1 (plus 1h post-reaction) | 3:2 | 98.7 (based on HCN) | 97.1 | [7] |
| 20% NaOH | 150 | - | 5 (plus 1h post-reaction) | 3:2 | 94.1 (based on HCN) | 96.3 | [7] |
| LiOH | 150 | - | 5 (plus 2.7h post-reaction) | 3:2 | 80.5 (based on HCN) | 95.4 | [7] |
| Industrial-grade CaO | 70-220 | 1.0-6.0 | 0.17-20 | 1.2-8.0:1 | - | - | [8] |
| Basic Anion Exchange Resin | 80-200 | - | - | 0.6-8:1 | >90 | >90 | [9][10] |
Step 2: Imination of Isophorone Nitrile (IPN)
In this step, the isophorone nitrile is reacted with ammonia to form the corresponding ketimine. This is often carried out as a continuous process.
Experimental Protocol:
Isophorone nitrile and liquid ammonia are continuously pumped through a reactor, which may be a fixed-bed reactor containing a suitable catalyst.[6] The reaction is conducted at elevated temperature and pressure to maintain ammonia in the liquid phase.[6] The residence time in the reactor is controlled to achieve high conversion to the ketimine. The effluent from this stage, containing the ketimine and excess ammonia, can be directly fed into the subsequent hydrogenation step.[6]
Data Summary: Imination of Isophorone Nitrile
| Catalyst | Temperature (°C) | Pressure (psig) | Residence Time (min) | Ammonia | Yield of Ketimine (%) | Reference |
| Supported Heteropoly Acid | 50-90 | 500-3500 | 1-90 | Excess | - | [6] |
| CaO | 70 | 0.2 MPa (Ammonia) | 4 | - | 87.6 | [11] |
Step 3: Hydrogenation of Isophorone Nitrile Imine to this compound (IPDA)
This final step involves the catalytic reduction of both the imine and nitrile functionalities of the intermediate to form this compound.
Experimental Protocol:
The hydrogenation can be performed in a batch or continuous process. In a typical procedure, the intermediate from the imination step is introduced into a high-pressure reactor containing a hydrogenation catalyst, such as Raney Cobalt or Ruthenium on a support.[11][12] The reactor is pressurized with hydrogen and ammonia, and the mixture is heated and stirred for several hours.[11] After the reaction, the catalyst is filtered off, and the product is purified by distillation.[13]
Data Summary: Hydrogenation to this compound
| Catalyst | Temperature (°C) | Hydrogen Pressure (MPa) | Ammonia Pressure (MPa) | Reaction Time (h) | Yield of IPDA (%) | Reference |
| Raney Co | 120 | 6 | 0.2 | 8 | 95.6 | [11] |
| Ru/SiO₂ with promoters | 200 | 10 | - | 10 | - | [12] |
| Co and/or Ru fixed bed | 40-150 | 3-8 (total) | - | - | High | [14] |
| Supported alkaline cobalt | 90-130 | 25 | - | - | 92.5 | [15] |
Process Workflow
The overall industrial process for the synthesis of this compound can be visualized as a continuous workflow, from raw materials to the final purified product.
Caption: A simplified workflow diagram for the industrial production of this compound.
Purification of this compound
Crude this compound often contains by-products such as trimethylcyclohexylamine (B1622959) and 1,3,3-trimethyl-6-azabicyclo-[1][2][13]-octane.[13] Purification is typically achieved through distillation. However, the presence of dissolved carbon dioxide can lead to the formation of carbonate salts, which can precipitate as white solids in the distillation column.[13] To mitigate this, a strong base like sodium hydroxide (B78521) or potassium hydroxide can be added to the crude IPDA before distillation. This converts the carbonate radicals into non-volatile carbonates, preventing the release of CO₂ and subsequent precipitation during distillation.[13]
Conclusion
The synthesis of this compound from isophorone is a well-established industrial process involving hydrocyanation, imination, and catalytic hydrogenation. The choice of catalysts and reaction conditions at each stage significantly impacts the overall yield and purity of the final product. This guide has provided a detailed overview of the synthetic pathway, experimental protocols, and key process parameters, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. Further research and development in this area may focus on the use of more sustainable catalysts and the optimization of reaction conditions to enhance process efficiency and reduce environmental impact.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. This compound (IPDA) - Ataman Kimya [atamanchemicals.com]
- 6. US5491264A - Preparation of this compound - Google Patents [patents.google.com]
- 7. EP1418172A2 - Process for CaO catalysed preparation of isophorone nitrile - Google Patents [patents.google.com]
- 8. CN102020586B - Method for preparing isophorone nitrile - Google Patents [patents.google.com]
- 9. CN102199109B - Preparation method of isophorone nitrile - Google Patents [patents.google.com]
- 10. CN102199109A - Preparation method of isophorone nitrile - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN103664638A - Simple preparation method of this compound - Google Patents [patents.google.com]
- 13. JPS62114943A - Method of purifying this compound - Google Patents [patents.google.com]
- 14. US5504254A - Process for the preparation of isophoronediamine - Google Patents [patents.google.com]
- 15. WO2019120064A1 - Method for preparing this compound by means of hydrogenation reduction of isophorone nitrile imine - Google Patents [patents.google.com]
An In-depth Technical Guide to Isophorone Diamine: Properties and Synthesis of Derivatives
For Researchers, Scientists, and Drug Development Professionals
Isophorone (B1672270) diamine (IPDA) is a cycloaliphatic diamine utilized extensively as a curing agent for epoxy resins and as a key precursor in the synthesis of isophorone diisocyanate (IPDI), a component in the production of light-stable polyurethanes. Its unique chemical structure imparts notable properties to the polymers it is used to create, including enhanced UV stability and reduced yellowing.
Core Molecular and Physical Properties
The fundamental chemical and physical characteristics of isophorone diamine are summarized in the table below.
| Property | Value |
| Molecular Formula | C10H22N2[1][2][3][4][5] |
| Molecular Weight | 170.300 g/mol [1][5] |
Application in Polymer Synthesis: The Phosgenation of this compound
A primary industrial application of this compound is its role as a reactant in the synthesis of isophorone diisocyanate (IPDI). This conversion is achieved through a process known as phosgenation. The workflow for this chemical synthesis is outlined below.
Caption: Synthesis workflow for Isophorone Diisocyanate (IPDI) from this compound (IPDA).
Experimental Protocol: Synthesis of Isophorone Diisocyanate
The synthesis of isophorone diisocyanate from this compound is a multi-step process that involves the careful control of reaction conditions. The following is a generalized experimental protocol based on established methodologies.
Materials:
-
This compound (IPDA)
-
Phosgene (or a solid phosgene equivalent like triphosgene)
-
An appropriate organic solvent (e.g., toluene, ethylene (B1197577) dichloride)
-
Nitrogen gas
Procedure:
-
Preparation of Reactant Solutions: this compound and phosgene are separately dissolved in the same organic solvent.[4]
-
Initial Reaction: The this compound solution is added dropwise to the phosgene solution in a reaction vessel maintained at a temperature between -20°C and 5°C.[4] This reaction is allowed to proceed for a period of 2 to 7 hours. During this phase, it is beneficial to carry out gas displacement with nitrogen.[4]
-
Heating and Reflux: The reaction mixture is then heated to its reflux temperature and maintained for 2 to 8 hours to ensure the reaction goes to completion.[4]
-
Purification:
This process yields isophorone diisocyanate with high purity.[1]
Role as an Epoxy Curing Agent
This compound also functions as a highly effective curing agent, or hardener, for epoxy resins. The curing mechanism involves the reaction of the primary and secondary amine groups of IPDA with the epoxy groups of the resin. This reaction opens the epoxide ring and leads to the formation of a cross-linked polymer network. The resulting cured epoxy exhibits excellent mechanical strength, chemical resistance, and thermal stability.
References
A Comprehensive Technical Guide to the Solubility of Isophorone Diamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of isophorone (B1672270) diamine (IPDA) in a variety of common solvents. Isophorone diamine, a cycloaliphatic diamine, is a critical component in numerous industrial applications, particularly as a curing agent for epoxy resins and in the synthesis of polyamides and polyurethanes. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, formulating products, and ensuring process efficiency.
Core Principles of this compound Solubility
This compound's molecular structure, which features two primary amine groups and a non-polar trimethylcyclohexane ring, governs its solubility behavior. The amine groups are capable of forming hydrogen bonds with polar solvents, while the alkyl ring contributes to its affinity for non-polar organic solvents. This amphiphilic nature results in broad miscibility with a wide range of solvents. Generally, IPDA exhibits good solubility in both water and common organic solvents[1][2]. Its solubility profile suggests it is well-suited for diverse formulation environments[3][4].
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. While specific quantitative data for many organic solvents is not extensively published, multiple sources indicate complete miscibility.
| Solvent Category | Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Polar Protic | Water | H₂O | 492 g/L[5] | 23.8 |
| Very good[6] / Highly soluble[5][7][8][9] / Miscible[2][7][10] | Ambient | |||
| Methanol | CH₃OH | Slightly soluble[10][11] / Miscible[4][12] | Ambient | |
| Ethanol | C₂H₅OH | Soluble[13] / Miscible[4] | Ambient | |
| Polar Aprotic | Acetone | C₃H₆O | Soluble[13] | Ambient |
| Ethers (general) | R-O-R' | Soluble[13] / Miscible[4] | Ambient | |
| Non-Polar | Hydrocarbons (general) | CₓHᵧ | Miscible[4] | Ambient |
| Chlorinated | Chloroform | CHCl₃ | Slightly soluble[10][11] | Ambient |
Experimental Protocols for Solubility Determination
A precise and reproducible method for determining the solubility of this compound is crucial for research and development. The following protocol describes a standard isothermal shake-flask method, a reliable technique for determining the solubility of a liquid in a solvent.
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated digital thermometer
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes and syringes
-
Gas chromatograph (GC) or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The excess of the solute is crucial to ensure that saturation is reached.
-
Place the vial in a thermostatically controlled shaker bath set to the desired temperature.
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the shaker bath for at least 12 hours to allow for phase separation of the undissolved solute.
-
Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to prevent precipitation due to temperature changes.
-
Immediately filter the sample through a syringe filter, also pre-warmed to the experimental temperature, into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-droplets or solid particles.
-
-
Quantification of Solute:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Determine the concentration of this compound in the filtered sample using a validated analytical method, such as gas chromatography. This involves preparing a series of calibration standards of this compound in the solvent and analyzing the sample against this calibration curve.
-
-
Calculation of Solubility:
-
The solubility can be calculated from the concentration determined in the previous step and is typically expressed in grams per liter (g/L) or moles per liter (mol/L).
-
Visualizing Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate key workflows in the study of this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 2855-13-2: this compound | CymitQuimica [cymitquimica.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. galaxy.ai [galaxy.ai]
- 6. benchchem.com [benchchem.com]
- 7. embibe.com [embibe.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. This compound (IPDA) - Ataman Kimya [atamanchemicals.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. This compound (IPDA) - Ataman Kimya [atamanchemicals.com]
- 12. This compound | C10H22N2 | CID 17857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. moorparkcollege.edu [moorparkcollege.edu]
An In-depth Technical Guide to the Cis- and Trans-Isomers of Isophorone Diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isophorone (B1672270) diamine (IPDA), a cycloaliphatic diamine, is a critical component in the synthesis of polymers and coatings, notably as a curing agent for epoxy resins and a precursor to isophorone diisocyanate (IPDI).[1] Produced commercially as a mixture of cis- and trans-stereoisomers, the ratio of these isomers significantly influences the reactivity and final properties of the resulting materials.[2] This technical guide provides a comprehensive overview of the structural, physical, and chemical differences between the cis- and trans-isomers of IPDA, detailing their synthesis, separation, and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and material science who utilize or are investigating the applications of isophorone diamine.
Introduction to this compound and its Stereoisomerism
This compound, with the chemical formula C₁₀H₂₂N₂ and IUPAC name 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, is a colorless liquid at room temperature.[3] The cyclohexane (B81311) ring in its structure gives rise to stereoisomerism, specifically cis- and trans-isomers, which differ in the spatial orientation of the aminomethyl (-CH₂NH₂) and amino (-NH₂) groups relative to the ring.
The commercially available product is typically a mixture of these isomers, with the cis-isomer being the major component, often in a ratio of approximately 3:1 (cis:trans).[4] The distinct spatial arrangements of the functional groups in the cis- and trans-isomers lead to differences in their physical properties and reactivity, which can be leveraged in various applications.[2] For instance, mixtures with a higher proportion of the trans-isomer have been shown to extend the pot life of epoxy resins.[2]
Structural Elucidation of Cis- and Trans-Isomers
The cis- and trans-isomerism in this compound is determined by the relative positions of the amino and aminomethyl groups on the cyclohexane chair conformation.
-
Cis-Isomer: In the preferred chair conformation of the cis-isomer, both the amino and aminomethyl substituents occupy equatorial positions.[4] This arrangement is generally more stable due to reduced steric hindrance.
-
Trans-Isomer: In the trans-isomer, one substituent is in an equatorial position while the other is in an axial position.
The structural differences between the isomers are fundamental to understanding their varying properties and reactivity.
Synthesis and Control of Isomer Ratios
The industrial synthesis of this compound is a multi-step process that begins with isophorone.[1] The process typically involves hydrocyanation, followed by reductive amination and hydrogenation of the resulting nitrile.[1]
A patented method allows for the control of the cis/trans isomer ratio during the synthesis.[2] This is achieved by conducting the aminating hydrogenation of isophoronenitrile in two temperature stages:
-
Step 1: The reaction is initiated at a lower temperature, ranging from 10°C to 90°C.[2]
-
Step 2: The temperature is then raised to a higher level, between 90°C and 150°C.[2]
By manipulating the temperature of the first step, the cis/trans ratio of the final product can be influenced.[2] Lowering the temperature in the initial stage has been shown to increase the proportion of the cis-isomer.[2]
Experimental Protocol: Influencing the Cis/Trans Isomer Ratio during Synthesis [2]
Objective: To control the cis/trans isomer ratio of this compound during its preparation from isophoronenitrile.
Materials:
-
Isophoronenitrile
-
Ammonia
-
Hydrogen
-
Suspension or fixed-bed hydrogenation catalyst (e.g., cobalt, nickel, or noble metal catalysts)
-
Solvent (optional)
Procedure:
-
Charge a suitable reactor with isophoronenitrile, ammonia, the hydrogenation catalyst, and an optional solvent.
-
Pressurize the reactor with hydrogen to a pressure sufficient for the reaction (e.g., 3 to 20 MPa).
-
First Temperature Stage: Heat the reaction mixture to a temperature between 10°C and 90°C and maintain for a specific contact time. The exact temperature will determine the initial isomer formation.
-
Second Temperature Stage: Increase the temperature to a range of 90°C to 150°C, ensuring a temperature difference of at least 30°C between the two stages. The contact time in this second step is typically longer than in the first.
-
After the reaction is complete, cool the reactor and separate the product from the catalyst.
-
The resulting this compound can be purified by distillation.
Outcome: By adjusting the temperature of the first stage, the cis/trans isomer ratio can be controlled. For example, a lower initial temperature favors the formation of the cis-isomer.
Separation of Cis- and Trans-Isomers
The separation of the cis- and trans-isomers from the commercial mixture is crucial for studying their individual properties and for specific applications where a particular isomer is desired. A method for the optical resolution of the cis-isomer has been reported, which also allows for the separation of the cis- and trans-diastereomers.[4]
Experimental Protocol: Separation of Cis- and Trans-Isomers via Salt Formation [4]
Objective: To separate the cis- and trans-isomers of this compound.
Materials:
-
Commercial this compound (cis/trans mixture)
-
Dibenzoyl-D-tartaric acid
-
Diethyl ether
-
Sodium hydroxide (B78521) solution
Procedure:
-
Dissolve the commercial this compound mixture in methanol.
-
Add a solution of dibenzoyl-D-tartaric acid in methanol to the diamine solution.
-
Allow the mixture to stand, which results in the precipitation of the diastereomeric salt of the cis-isomer.
-
Filter the precipitate and wash with diethyl ether. The filtrate will contain the trans-isomer.
-
To recover the free cis-diamine, treat the precipitated salt with an aqueous sodium hydroxide solution and extract with a suitable organic solvent.
-
The trans-isomer can be recovered from the filtrate by appropriate workup.
Comparative Physicochemical Properties
| Property | Cis-Isophorone Diamine | Trans-Isophorone Diamine | Isomeric Mixture (Typical) |
| Boiling Point | 253.4 °C | 250.7 °C | 247 °C[3] |
| Melting Point | 22 °C | -34.6 °C | 10 °C[3] |
| Density (g/cm³) | Not specified | Not specified | 0.922[3] |
| Refractive Index (nD) | Not specified | Not specified | 1.4880[3] |
| Purity (as reported) | 98.9% | 98.4% | >99.0% (total isomers)[5] |
Data for individual isomers sourced from JP4223478B2.
Reactivity and Applications
The different spatial arrangements of the amino groups in the cis- and trans-isomers lead to differences in their reactivity, which is a key consideration in their applications.
-
Epoxy Resins: this compound is a widely used curing agent for epoxy resins, imparting properties such as enhanced UV stability and reduced yellowing.[3] The reactivity of the isomers affects the curing process; mixtures with a higher content of the trans-isomer can lead to a longer pot life and a lower maximum hardening temperature.[2] This is advantageous in applications requiring a longer working time.
-
Polyurethane Synthesis: IPDA is a precursor in the production of isophorone diisocyanate (IPDI), a key component in the synthesis of light-stable polyurethanes.[3] Studies on IPDI have shown that the trans-isomer exhibits higher selectivity in urethane (B1682113) reactions.[6]
-
Drug Development and Biomedical Applications: The use of IPDA-based polymers in drug delivery systems is an emerging area of research.[7] The biocompatibility and the ability to tailor the properties of the resulting polymers by controlling the isomer ratio could be advantageous in creating controlled-release formulations and other biomedical devices.
Characterization Techniques
The characterization of the cis- and trans-isomers of this compound and their derivatives is typically performed using a combination of spectroscopic and chromatographic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of the isomers and confirming their configuration. The different chemical environments of the protons and carbons in the cis- and trans-isomers will result in distinct NMR spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, such as the N-H and C-N stretching vibrations of the amine groups.
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used for the analytical and preparative separation of the enantiomers of the cis-isomer.[4]
-
Gas Chromatography (GC): GC is a common method for determining the purity and the cis/trans isomer ratio of IPDA samples.
Logical and Experimental Workflows (Graphviz Diagrams)
Caption: Synthesis, control, and separation pathway for this compound isomers.
Caption: Experimental workflow for the separation of cis- and trans-IPDA.
Conclusion
The cis- and trans-isomers of this compound exhibit distinct physical properties and reactivity profiles that are of significant interest in both industrial and research settings. Understanding the structural differences and having access to methods for controlling their synthesis and separation are crucial for developing advanced materials with tailored properties. This guide provides a foundational understanding of these isomers, offering detailed protocols and comparative data to aid researchers and professionals in their work with this versatile diamine. Further research into the specific properties and applications of the individual isomers is warranted to fully exploit their potential in areas ranging from high-performance polymers to novel drug delivery systems.
References
- 1. This compound(cis/trans mixture) | 2855-13-2 | FI24690 [biosynth.com]
- 2. US5583260A - Method of influencing the cis/trans isomer ratio of isophoronediamine in its preparation from isophoronenitrile - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isophoronediamine | 2855-13-2 | TCI AMERICA [tcichemicals.com]
- 6. paint.org [paint.org]
- 7. This compound | C10H22N2 | CID 17857 - PubChem [pubchem.ncbi.nlm.nih.gov]
isophorone diamine physical and chemical characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophorone diamine (IPDA) is a cycloaliphatic diamine that exists as a mixture of cis and trans isomers.[1] Its chemical formula is C₁₀H₂₂N₂.[2][3] IPDA is a colorless to light-yellow liquid with a characteristic amine-like or faint peppermint-like odor.[1][4] This versatile compound serves as a crucial building block in the synthesis of various polymers and as a curing agent for epoxy resins.[1][2] Its applications span across high-performance coatings, adhesives, composites, and flooring, where it imparts excellent mechanical strength, chemical resistance, and thermal stability.[1][5] In the realm of drug development and research, understanding the fundamental physical and chemical characteristics of IPDA is paramount for its potential applications and safe handling.
Chemical Identity
This compound, systematically named 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, is a primary cycloaliphatic amine.[6] It is produced through the hydrocyanation of isophorone, followed by reductive amination and hydrogenation of the nitrile.[1][7] The structure of IPDA features a cyclohexane (B81311) ring with two primary amine groups, one directly attached to the ring and the other to a methyl group. This unique structure contributes to its reactivity and performance characteristics.
Isomers
IPDA is a mixture of two stereoisomers: cis and trans.[1] The spatial arrangement of the aminomethyl and amino groups relative to the cyclohexane ring defines these isomers.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. infinitalab.com [infinitalab.com]
- 6. store.astm.org [store.astm.org]
- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Isophorone Diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophorone (B1672270) diamine (IPDA) is a cycloaliphatic diamine renowned for its role as a versatile curing agent and chemical intermediate. A mixture of two stereoisomers, cis and trans, IPDA's unique structural characteristics, including sterically hindered amine groups, impart distinct reactivity profiles that are leveraged in a multitude of applications, from high-performance epoxy resins and polyurethanes to the synthesis of complex organic molecules.[1] This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of isophorone diamine, with a focus on its synthesis and its reactions with epoxides, isocyanates, and Michael acceptors. This document is intended to serve as a detailed resource, presenting quantitative data, experimental protocols, and visual representations of reaction pathways to facilitate a deeper understanding and application of IPDA chemistry.
Synthesis of this compound
The industrial synthesis of this compound is a multi-step process that begins with isophorone. The overall transformation involves cyanidation, imidization, and subsequent hydrogenation.[2][3][4]
The synthesis pathway can be summarized as follows:
-
Cyanidation of Isophorone: Isophorone reacts with hydrogen cyanide (HCN), often generated in situ from sodium cyanide (NaCN) and an acidifying agent like ammonium (B1175870) chloride (NH4Cl), to form isophorone nitrile (IPN).[2][3][4]
-
Imidization of Isophorone Nitrile: The carbonyl group of IPN undergoes condensation with ammonia (B1221849) to yield isophorone imine. This step is typically catalyzed by a base, such as calcium oxide (CaO).[2][3][4]
-
Hydrogenation of Isophorone Imine: The final step involves the catalytic hydrogenation of both the imine and nitrile groups of isophorone imine to produce this compound. This is carried out under hydrogen and ammonia pressure, commonly using a Raney Cobalt catalyst.[2][3]
Caption: Synthesis pathway of this compound from Isophorone.
Optimized Reaction Conditions for IPDA Synthesis
The following table summarizes the optimized reaction conditions for each step in the synthesis of this compound, leading to high yields of the final product.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |
| Cyanidation | Isophorone, NaCN | NH4Cl (acidification) | DMF | 70 | Atmospheric | 4 | 94.9 (of IPN) | [2][3] |
| Imidization | Isophorone Nitrile, NH3 | CaO | - | 70 | 0.2 MPa (NH3) | 4 | 87.6 (of Imine) | [2][3] |
| Hydrogenation | Isophorone Imine, H2, NH3 | Raney Co | - | 120 | 6 MPa (H2), 0.2 MPa (NH3) | 8 | 95.6 (of IPDA) | [2][3] |
Reaction with Epoxides: Curing of Epoxy Resins
This compound is extensively used as a curing agent for epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA). The curing process involves the nucleophilic addition of the amine groups of IPDA to the epoxide rings of the epoxy resin, leading to the formation of a highly cross-linked, three-dimensional network. This network structure is responsible for the excellent mechanical, thermal, and chemical resistance properties of the cured epoxy.[1]
The reaction proceeds through a stepwise mechanism:
-
Primary Amine Addition: A primary amine group of IPDA attacks an epoxide ring, opening it to form a secondary amine and a hydroxyl group.
-
Secondary Amine Addition: The newly formed secondary amine, as well as the original secondary amine on the IPDA molecule, can then react with another epoxide ring.
-
Etherification (at higher temperatures): The hydroxyl groups generated during the amine-epoxide addition can also react with epoxide rings, leading to ether linkages. This reaction is generally more significant at elevated temperatures.
Caption: Reaction of this compound with an epoxy resin.
Curing Kinetics of IPDA with DGEBA
The curing kinetics of the IPDA-DGEBA system are often studied using differential scanning calorimetry (DSC). The reaction mechanism is complex and can be described by autocatalytic models, which account for the acceleration of the reaction by the hydroxyl groups formed during the process.
| Kinetic Parameter | Value | Method | Reference |
| Activation Energy (Ea) | 53.4 - 74.3 kJ/mol | Non-isothermal DSC (Kissinger method) | |
| Reaction Order (n) | Varies with conversion | Autocatalytic models (e.g., Kamal's model) | |
| Total Heat of Reaction (ΔH) | ~450 - 550 J/g | DSC |
Experimental Protocol: Curing Kinetics by DSC
Objective: To determine the curing kinetics (activation energy, reaction order, and heat of reaction) of an IPDA-DGEBA epoxy system using non-isothermal differential scanning calorimetry.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
This compound (IPDA)
-
Aluminum DSC pans and lids
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Prepare a stoichiometric mixture of DGEBA and IPDA. The stoichiometric ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of IPDA and the epoxide equivalent weight (EEW) of the DGEBA resin. Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the freshly prepared mixture into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature to approximately 300°C at different constant heating rates (e.g., 5, 10, 15, and 20°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the total heat of reaction (ΔH) by integrating the area under the exothermic curing peak for each heating rate.
-
Use the Kissinger or Ozawa-Flynn-Wall method to calculate the activation energy (Ea) from the dependence of the peak exothermic temperature on the heating rate.
-
Fit the experimental data to an appropriate kinetic model (e.g., the Kamal or Šesták-Berggren autocatalytic models) to determine the reaction orders and pre-exponential factor.
-
Reaction with Isocyanates: Polyurethane Formation
This compound is a key precursor in the synthesis of isophorone diisocyanate (IPDI), a widely used aliphatic diisocyanate in the production of light-stable polyurethanes. The reaction of IPDA with phosgene (B1210022) or its derivatives yields IPDI. Subsequently, IPDI reacts with polyols to form polyurethane. The two isocyanate groups of IPDI exhibit different reactivities due to steric hindrance, with the primary isocyanate group being more reactive than the secondary one. This differential reactivity is advantageous in controlling the polymerization process and the final properties of the polyurethane.
Caption: Formation of polyurethane from Isophorone Diisocyanate and a polyol.
Experimental Protocol: Monitoring IPDA-Isocyanate Reaction by FTIR
Objective: To monitor the reaction progress of an isocyanate with a model compound containing an active hydrogen (e.g., an alcohol) in the presence of IPDA-derived catalysts or to monitor the reaction of IPDI with a polyol, by tracking the disappearance of the isocyanate peak using in-situ Fourier Transform Infrared (FTIR) spectroscopy.
Materials:
-
Isophorone diisocyanate (IPDI) or another isocyanate
-
A polyol or alcohol
-
Anhydrous solvent (e.g., toluene, MEK)
-
Catalyst (optional, e.g., dibutyltin (B87310) dilaurate - DBTDL)
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a heated transmission cell
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a port for the ATR probe, charge the polyol and solvent. If a catalyst is used, it is typically added to the polyol solution.
-
Background Spectrum: Collect a background spectrum of the polyol/solvent mixture at the desired reaction temperature.
-
Reaction Initiation: Add the isocyanate to the reaction vessel with vigorous stirring to initiate the reaction.
-
Data Acquisition: Immediately begin acquiring FTIR spectra at regular intervals. Monitor the disappearance of the characteristic N=C=O stretching band around 2250-2275 cm⁻¹.
-
Data Analysis: The concentration of the isocyanate at any given time is proportional to the area of the N=C=O peak. Plot the normalized peak area versus time to obtain the reaction kinetics. This data can be used to determine the reaction rate constants.
Aza-Michael Addition Reaction
The primary and secondary amine groups of this compound can participate in aza-Michael addition reactions with activated alkenes, such as acrylates. This reaction involves the conjugate addition of the amine to the carbon-carbon double bond of the Michael acceptor, forming a new carbon-nitrogen bond. The aza-Michael addition is a versatile and atom-economical reaction for the synthesis of β-amino compounds.
Caption: Aza-Michael addition of this compound to an acrylate.
Experimental Protocol: Monitoring Aza-Michael Addition by NMR
Objective: To monitor the kinetics and product formation of the aza-Michael addition of IPDA to an acrylate using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound (IPDA)
-
An acrylate (e.g., methyl acrylate)
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
NMR tubes
Instrumentation:
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the acrylate in the deuterated solvent.
-
Initial Spectrum: Acquire a proton (¹H) NMR spectrum of the acrylate solution to serve as a baseline (t=0).
-
Reaction Initiation: Add a stoichiometric amount of IPDA to the NMR tube, quickly mix, and place it in the NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the disappearance of the vinyl proton signals of the acrylate and the appearance of new signals corresponding to the β-amino adduct. The integration of these signals can be used to determine the extent of the reaction and calculate the reaction rate. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to confirm the structure of the product.
Conclusion
This compound is a cornerstone in the field of polymer chemistry and organic synthesis due to its distinct reactivity. This guide has provided a detailed examination of its fundamental reaction mechanisms, including its synthesis from isophorone and its reactions with epoxides, isocyanates, and Michael acceptors. The quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and innovate with this versatile diamine. A thorough understanding of these core principles is essential for the development of new materials and molecules with tailored properties.
References
Methodological & Application
Application Notes and Protocols for Isophorone Diamine as an Epoxy Curing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophorone (B1672270) diamine (IPDA) is a cycloaliphatic diamine widely employed as a curing agent for epoxy resins. Its unique chemical structure imparts a desirable combination of properties to the cured epoxy system, making it a preferred choice for high-performance applications. Epoxy resins cured with IPDA exhibit excellent mechanical strength, high thermal stability, superior chemical resistance, and good color stability with low yellowing tendency, even when exposed to UV radiation.[1][2] These attributes make IPDA-cured epoxies suitable for a range of demanding applications, including industrial coatings, adhesives, composites, and flooring.[1][2]
This document provides detailed application notes and experimental protocols for the use of isophorone diamine as an epoxy curing agent, tailored for a scientific audience.
Properties of this compound
IPDA is a colorless to light-yellow liquid with a faint amine-like odor.[1] It is a mixture of cis and trans isomers. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₂₂N₂ |
| Molar Mass | 170.30 g/mol [1] |
| Appearance | Clear to light-yellow liquid[1] |
| Density | 0.922 g/cm³[1] |
| Melting Point | 10 °C (50 °F; 283 K)[1] |
| Boiling Point | 247 °C (477 °F; 520 K)[1] |
| Solubility in Water | Very good |
| Amine Hydrogen Equivalent Weight (AHEW) | 42.6 g/eq |
Curing Mechanism of Epoxy Resins with this compound
The curing of epoxy resins with this compound proceeds through a nucleophilic addition reaction. The primary and secondary amine groups of the IPDA molecule act as nucleophiles, attacking the electrophilic carbon atoms of the epoxy rings.[3][4] This results in the opening of the epoxy ring and the formation of a hydroxyl group and a new carbon-nitrogen bond. This process continues, forming a highly cross-linked, three-dimensional thermoset polymer network.[5][6]
The reaction can be generalized in two main steps:
-
Primary Amine Reaction: Each of the two primary amine groups on an IPDA molecule reacts with an epoxy group.
-
Secondary Amine Reaction: The resulting secondary amines can then react with additional epoxy groups, leading to a high degree of cross-linking.
The following diagram illustrates the general reaction pathway:
Caption: Epoxy-Amine Curing Reaction.
Quantitative Data on Cured Epoxy Properties
The performance of an epoxy system cured with this compound is highly dependent on the specific epoxy resin used, the stoichiometry of the mixture, and the curing conditions. The following tables summarize typical quantitative data for a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with a stoichiometric amount of IPDA.
Table 2: Mechanical Properties of DGEBA Epoxy Cured with this compound
| Property | Typical Value | Test Method |
| Tensile Strength | 6.4 x 10³ psi | ASTM D638 |
| Elasticity Modulus | 377 x 10³ psi | ASTM D638 |
| Elongation at Break | 2.1 % | ASTM D638 |
| Flexural Strength | 12.2 x 10³ psi | ASTM D790 |
| Izod Impact Strength (Unnotched) | 7.1 ft-lbf/in² | ASTM D256 |
| Charpy Impact Strength | 6.9 ft-lbf/in² | ASTM D6110 |
| Shore D Hardness | 86 | ASTM D2240 |
Note: These values are indicative and can vary based on the specific formulation and curing cycle.[7]
Table 3: Thermal Properties of DGEBA Epoxy Cured with this compound
| Property | Typical Value | Test Method |
| Glass Transition Temperature (Tg) | 158 °C | DSC, 2nd run |
| Heat Deflection Temperature (HDT) | 97 °C | ASTM D648 |
Note: These values are indicative and can vary based on the specific formulation and curing cycle.[7]
Table 4: Chemical Resistance of IPDA-Cured Epoxy (Qualitative)
| Chemical Class | Resistance |
| Acids (dilute) | Good to Excellent |
| Alkalis | Excellent |
| Organic Solvents (e.g., Toluene, Xylene) | Good |
| Alcohols (e.g., Ethanol, Isopropanol) | Excellent |
| Water and Salt Solutions | Excellent |
| Hydraulic Fluids | Good |
Note: Specific quantitative data on chemical resistance should be determined experimentally according to standard test methods such as ASTM D1308, ASTM D5402, or ASTM D3912, as performance can vary with the specific chemical, concentration, temperature, and exposure time.[8][9][10][11][12]
Experimental Protocols
Protocol 1: Preparation of a Standard IPDA-Cured Epoxy Resin for Mechanical Testing
This protocol describes the preparation of a standard epoxy formulation for the evaluation of its mechanical properties.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hanepoxy.net [hanepoxy.net]
- 7. Epoxy Curatives - Dytek [dytek.invista.com]
- 8. ASTM Standards For Chemical Resistance In Coatings [croccoatings.com]
- 9. Chemical Resistance - A Plus Coating [apluscoating.com]
- 10. store.astm.org [store.astm.org]
- 11. highperformancecoatings.org [highperformancecoatings.org]
- 12. standards.iteh.ai [standards.iteh.ai]
Application of Isophorone Diamine in High-Performance Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophorone Diamine (IPDA) is a cycloaliphatic diamine that serves as a high-performance curing agent for epoxy and polyurethane coating systems.[1][2] Its unique chemical structure imparts a superior combination of properties to the final coating, including excellent chemical resistance, high mechanical strength, and notable UV stability, which translates to a low tendency for yellowing over time.[1][3] These attributes make IPDA-based coatings ideal for demanding applications such as industrial and protective coatings, automotive finishes, aerospace applications, and high-performance flooring.[4][5] This document provides detailed application notes and experimental protocols for the use of IPDA in the formulation and evaluation of high-performance coatings.
Key Properties and Applications
IPDA's cycloaliphatic structure is a key contributor to its performance advantages in coatings. Unlike linear aliphatic or aromatic amines, the cyclohexane (B81311) ring provides rigidity and durability, while the two primary amine groups of varying reactivity allow for controlled curing.[6][7] This results in a well-crosslinked polymer network with the following benefits:
-
Enhanced Durability and Mechanical Strength: Coatings cured with IPDA exhibit high hardness, abrasion resistance, and impact strength.[1][5]
-
Superior Chemical Resistance: The dense cross-linked network provides an effective barrier against a wide range of chemicals, including fuels, oils, and solvents.[1][2]
-
UV Stability and Color Retention: IPDA-based coatings are less prone to yellowing upon exposure to sunlight, making them suitable for outdoor and aesthetically demanding applications.[3][7]
-
Excellent Adhesion: These coatings demonstrate strong adhesion to various substrates, including metal and concrete.[1][5]
Common applications for IPDA-based high-performance coatings include:
-
Protective Coatings: For industrial equipment, infrastructure, and marine applications requiring robust protection against corrosion and harsh environments.[4]
-
Automotive Coatings: As a component in clear coats and primers to enhance durability and weather resistance.[5]
-
Industrial Flooring: For factories, warehouses, and commercial spaces that demand high mechanical strength and chemical resistance.[5][8]
-
Aerospace Coatings: Where a combination of lightweight, durability, and resistance to aviation fluids is critical.[5]
Quantitative Data Presentation
The performance of IPDA-cured coatings can be quantified through various standardized tests. The following tables summarize typical performance data for epoxy and polyurethane coatings formulated with this compound.
Table 1: Typical Mechanical Properties of IPDA-Cured Epoxy Coatings
| Property | Test Method | Typical Value |
| Tensile Strength | ASTM D638 | 70 - 90 MPa |
| Elongation at Break | ASTM D638 | 3 - 5% |
| Flexural Strength | ASTM D790 | 100 - 130 MPa |
| Compressive Strength | ASTM D695 | 110 - 140 MPa |
| Hardness (Shore D) | ASTM D2240 | 85 - 90 |
| Adhesion (Pull-off) | ASTM D4541 | > 10 MPa (Cohesive failure in concrete) |
| Impact Resistance | ASTM D2794 | 160 in-lbs |
Table 2: Chemical Resistance of IPDA-Cured Epoxy Coatings (30-day immersion at 25°C)
| Chemical | Test Method | Resistance Rating |
| Xylene | ASTM D1308 | Excellent |
| Ethanol (50%) | ASTM D1308 | Excellent |
| Sulfuric Acid (10%) | ASTM D1308 | Good |
| Sodium Hydroxide (20%) | ASTM D1308 | Excellent |
| Gasoline | ASTM D1308 | Excellent |
| Hydraulic Fluid | ASTM D1308 | Excellent |
Rating Scale: Excellent (No effect), Good (Slight change in gloss or color), Fair (Slight swelling or blistering), Poor (Significant degradation)
Experimental Protocols
Protocol 1: Preparation of an IPDA-Cured Epoxy Coating
This protocol describes the preparation of a two-component, solvent-free epoxy coating suitable for industrial flooring applications.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight ~188 g/eq)
-
This compound (IPDA) (Amine Hydrogen Equivalent Weight ~42.6 g/eq)
-
Defoamer
-
Leveling agent
-
Pigment paste (optional)
Equipment:
-
High-speed disperser with a Cowles blade
-
Weighing balance
-
Mixing vessels
-
Applicator (notched trowel or roller)
-
Substrate for coating (e.g., concrete panel)
Procedure:
-
Part A (Resin Component) Preparation:
-
Weigh the DGEBA epoxy resin into a mixing vessel.
-
If using pigments, add the desired amount of pigment paste to the resin.
-
Add the defoamer and leveling agent to the mixture.
-
Mix at high speed using the disperser until a homogenous dispersion is achieved.
-
-
Part B (Curing Agent) Preparation:
-
Weigh the required amount of this compound into a separate mixing vessel. The stoichiometric amount is calculated as follows:
-
Mass of IPDA = (Mass of DGEBA / EEW of DGEBA) * AHEW of IPDA
-
-
-
Mixing of Components:
-
Slowly add Part B (IPDA) to Part A (resin component) while mixing at a low speed to avoid excessive air entrapment.
-
Continue mixing for 2-3 minutes until the mixture is uniform in color and consistency.
-
-
Application:
-
Pour the mixed coating onto the prepared substrate.
-
Spread the coating evenly to the desired thickness using a notched trowel or roller.
-
-
Curing:
-
Allow the coating to cure at ambient temperature (typically 25°C and 50% relative humidity).
-
The coating will be tack-free in approximately 6-8 hours and fully cured in 7 days.
-
Protocol 2: Evaluation of Coating Adhesion (Pull-Off Test)
This protocol follows the general principles of ASTM D4541 for determining the pull-off adhesion of a coating to a substrate.[9]
Materials:
-
Cured coated substrate
-
Loading fixtures (dollies)
-
Adhesive (e.g., two-part epoxy adhesive)
-
Solvent for cleaning (e.g., acetone)
-
Portable pull-off adhesion tester
Procedure:
-
Surface Preparation:
-
Select a representative area of the cured coating.
-
Clean the surface of the coating and the face of the loading fixture with a suitable solvent to remove any contaminants.
-
-
Adhesive Application:
-
Prepare the two-part epoxy adhesive according to the manufacturer's instructions.
-
Apply a uniform layer of the adhesive to the face of the loading fixture.
-
Press the loading fixture firmly onto the coated surface.
-
Remove any excess adhesive from around the base of the fixture.
-
Allow the adhesive to cure completely as per the manufacturer's recommendations (typically 24 hours).
-
-
Testing:
-
Attach the pull-off adhesion tester to the loading fixture.
-
Apply a perpendicular tensile force at a slow and constant rate.
-
Record the force at which the loading fixture detaches from the surface.
-
Observe the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating, or adhesive failure between the dolly and the coating).
-
Visualizations
Chemical Reaction Pathways
The following diagrams illustrate the fundamental chemical reactions involving this compound in the formation of high-performance coatings.
Caption: Epoxy Curing Mechanism with IPDA.
Caption: Polyurethane Formation with IPDA as a Chain Extender.
Experimental Workflow
The following diagram outlines the typical workflow for the formulation and testing of an IPDA-based high-performance coating.
Caption: Workflow for Coating Formulation and Evaluation.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound (IPDA) - Ataman Kimya [atamanchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
- 6. Isophorone diisocyanate - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. data.epo.org [data.epo.org]
- 9. industrialphysics.com [industrialphysics.com]
Application Notes and Protocols for Isophorone Diamine in the Synthesis of Advanced Composite Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isophorone Diamine (IPDA) is a cycloaliphatic diamine widely utilized as a curing agent or hardener for epoxy resins in the formulation of advanced composite materials. Its unique chemical structure imparts a desirable combination of properties to the final cured product, including high mechanical strength, excellent chemical resistance, and superior UV stability, which translates to a reduced tendency for yellowing over time.[1] These attributes make IPDA-cured epoxy composites particularly suitable for demanding applications in industries such as aerospace, automotive, wind energy, and industrial coatings.[2][3] In the realm of advanced composites, where performance is a critical criterion, the benefits offered by IPDA often justify its higher cost compared to other amine curing agents.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced composite materials. It is intended to serve as a comprehensive guide for researchers and professionals in the field.
Key Properties of IPDA-Cured Epoxy Systems
IPDA's cycloaliphatic nature contributes to a less rigid structure compared to aromatic amines, while being more rigid than linear aliphatic amines.[4] This results in a favorable balance of toughness and stiffness in the cured epoxy matrix. Epoxy systems cured with IPDA exhibit high heat distortion temperatures and notable color stability.[5] The two primary amine groups in the IPDA molecule react with the epoxy groups of the resin to form a highly cross-linked, three-dimensional network, which is the basis for the enhanced thermomechanical properties of the resulting composite material.
Data Presentation
The following tables summarize the quantitative data on the mechanical and thermal properties of epoxy composites cured with this compound.
| Property | Value | Test Method | Reference Resin |
| Compressive Strength | 52 MPa | - | DGEBA |
| Gel Time (at room temp.) | 105 minutes | - | DGEBA |
Table 1: Mechanical and Curing Properties of Neat DGEBA Epoxy Resin Cured with IPDA. [4]
| Curing Agent | Glass Transition Temp. (Tg) | Heat Distortion Temp. (HDT) | Flexural Strength | Tensile Strength |
| IPDA | 158 °C | 97 °C | 12.2 x 10³ psi | 6.4 x 10³ psi |
| Dytek® DCH-99 | 176 °C | 94 °C | 12.8 x 10³ psi | 4.4 x 10³ psi |
Table 2: Comparative Properties of Epon® 828 Resin Cured with IPDA and an Alternative Curing Agent. [6]
| Curing Agent | Glass Transition Temp. (Tg) | Compressive Strength (RT) | Compressive Modulus (RT) |
| TETA | 101 °C | 614 MPa | 2.85 GPa |
| IPDA | 138 °C | 541 MPa | 2.74 GPa |
| DDS | 183 °C | 620 MPa | 2.79 GPa |
Table 3: Comparison of Mechanical and Thermal Properties of Carbon Fiber Reinforced Epoxy Composites with Different Hardeners. [3]
Experimental Protocols
Protocol 1: Synthesis of a Neat Epoxy Resin Matrix Cured with IPDA
This protocol describes the preparation of a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with a stoichiometric amount of this compound.
Materials:
-
Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin
-
This compound (IPDA)
-
Vacuum desiccator
-
Steel molds
-
Mold-releasing agent
-
Mechanical stirrer
-
Curing oven
Procedure:
-
Calculating Stoichiometric Ratio: Determine the required amount of IPDA based on the epoxy equivalent weight (EEW) of the DGEBA resin and the amine hydrogen equivalent weight (AHEW) of IPDA. The stoichiometric ratio is typically 1:1 of epoxy groups to amine hydrogen atoms.
-
Mixing: At room temperature, add the calculated stoichiometric amount of IPDA to the degassed DGEBA resin. Mix the components thoroughly using a mechanical stirrer for 5-10 minutes, ensuring a homogeneous mixture.
-
Casting: Treat the steel molds with a mold-releasing agent to facilitate the removal of the cured sample. Pour the uncured epoxy-IPDA mixture into the pre-treated molds.
-
Curing:
-
Initial Cure: Allow the cast resin to cure at room temperature for 7 days.
-
Post-Cure: After the initial curing period, remove the samples from the molds. Place them in a curing oven and post-cure for 2 hours at 100 °C, followed by an additional 2 hours at 160 °C.[4]
-
-
Characterization: Once cooled to room temperature, the cured epoxy samples are ready for mechanical and thermal characterization (e.g., tensile testing, compressive testing, DMA, DSC).
Protocol 2: Fabrication of a Carbon Fiber Reinforced Polymer (CFRP) Composite
This protocol outlines the fabrication of a unidirectional carbon fiber reinforced epoxy composite using a vacuum-assisted resin infusion (VARI) process.
Materials:
-
Unidirectional carbon fiber fabric
-
DGEBA epoxy resin
-
This compound (IPDA)
-
Vacuum bagging materials (peel ply, release film, breather cloth, sealant tape, vacuum bag)
-
Glass mold
-
Vacuum pump and resin trap
-
Curing oven
Procedure:
-
Mold Preparation: Clean the glass mold and apply a suitable mold release agent.
-
Lay-up: Carefully stack the layers of unidirectional carbon fiber fabric onto the prepared mold to the desired thickness.
-
Vacuum Bagging:
-
Place a layer of peel ply over the carbon fiber stack.
-
Follow with a release film and then a breather cloth.
-
Use sealant tape to create a perimeter around the lay-up on the mold.
-
Place the vacuum bag over the entire assembly and seal it to the sealant tape.
-
Install the vacuum port and the resin inlet port.
-
-
Resin Preparation and Infusion:
-
Prepare the epoxy-IPDA mixture as described in Protocol 1 (Steps 1-3).
-
Connect the resin inlet tube to the resin container and the vacuum port to the vacuum pump with a resin trap in between.
-
Apply vacuum to the bag to consolidate the fiber layers and check for leaks.
-
Once a stable vacuum is achieved, open the resin inlet to allow the epoxy mixture to infuse into the carbon fiber preform.
-
-
Curing:
-
Once the fibers are fully saturated with resin, clamp both the resin inlet and the vacuum outlet.
-
Allow the composite to cure at room temperature for 24 hours under vacuum.
-
After the initial cure, transfer the mold to an oven for post-curing. A typical post-curing cycle for an IPDA system is 2 hours at 110 °C.[7]
-
-
Demolding and Finishing: After the post-curing cycle is complete and the laminate has cooled to room temperature, carefully demold the CFRP plate. The composite can then be trimmed and prepared for testing.
Visualizations
Caption: Experimental workflow for fabricating carbon fiber reinforced composites.
Caption: Curing mechanism of epoxy resin with this compound.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mychem.ir [mychem.ir]
- 6. Epoxy Curatives - Dytek [dytek.invista.com]
- 7. mdpi.com [mdpi.com]
Application Notes: Synthesis of Polyamides with Isophorone Diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isophorone (B1672270) diamine (IPDA) is a cycloaliphatic diamine used as a monomer in the synthesis of high-performance polyamides.[1][2] Due to its unique asymmetrical structure, incorporating IPDA into the polymer backbone disrupts chain packing, resulting in amorphous and transparent polyamides.[3] These polymers are noted for their excellent thermal stability, high glass transition temperatures (Tg), good mechanical properties, and resistance to water absorption and UV degradation.[3][4][5]
Polyamides are synthesized through step-growth polymerization, where bifunctional monomers, a diamine and a dicarboxylic acid (or its derivative), react to form repeating amide linkages (-CO-NH-).[6][7][8] The synthesis of polyamides using IPDA can be achieved through several methods, including melt polycondensation, solution polymerization, and interfacial polymerization. The choice of method depends on the specific monomers used, the desired polymer properties, and the intended application.
Synthesis Methodologies
Three primary methods are employed for the synthesis of polyamides using isophorone diamine:
-
Melt Polycondensation: This method involves the direct reaction of a diamine with a dicarboxylic acid at high temperatures (typically 200-300°C) without a solvent.[3] The monomers are heated above their melting points, and the polymerization reaction proceeds with the removal of a small byproduct, usually water.[3][8] This technique is suitable for producing high molecular weight polymers and is common in industrial-scale production.[3]
-
Solution Polymerization: In this technique, the monomers are dissolved in a suitable solvent, and the reaction is carried out at a lower temperature than melt polycondensation. A particularly effective method is the Yamazaki-Higashi phosphorylation reaction, which uses condensing agents like triphenyl phosphite (B83602) (TPP) and pyridine (B92270) in a solvent such as N-methyl-2-pyrrolidone (NMP).[9][10] The addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) is often necessary to keep the growing polymer chains in solution. This method allows for better control over the reaction and is useful for synthesizing polymers that are unstable at high temperatures.[9]
-
Interfacial Polymerization: This method is a type of step-growth polymerization that occurs at the interface between two immiscible liquids.[11][12] Typically, the diamine (IPDA) is dissolved in an aqueous phase, and a more reactive dicarboxylic acid derivative, such as a diacid chloride, is dissolved in an organic phase.[6][11] A thin film of the polyamide forms rapidly at the interface.[12] This technique is widely used for creating thin-film composite membranes for applications like nanofiltration and reverse osmosis.[11][13]
Experimental Protocols
Protocol 1: Melt Polycondensation
This protocol is based on the melt polycondensation method described for preparing tough, amorphous polyamides.[3] It involves the reaction of IPDA and other diamines with dicarboxylic acids or their esters at high temperatures.
Materials:
-
This compound (IPDA)
-
Hexamethylene diamine (HMD)
-
Dimethyl isophthalate
-
Dimethyl terephthalate
-
Distilled water
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Reflux condenser
-
Heating mantle or Wood's metal bath with temperature control
Procedure:
-
Reactor Setup: Assemble the flask with the stirrer, nitrogen inlet, and reflux condenser. Ensure the setup is clean and dry.
-
Charging Reactants: Charge the flask with 100 ml of distilled water, 48.5 g of dimethyl isophthalate, 48.5 g of dimethyl terephthalate, 47.1 g of hexamethylene diamine, and 20.2 g of this compound.[3]
-
Initial Heating: Maintain the temperature at approximately 90-95°C for 16 hours under a slow stream of nitrogen to facilitate the initial reaction and formation of low molecular weight prepolymers.[3]
-
Polycondensation: Transfer the reaction flask to a heating bath and gradually raise the temperature to 300°C.[3] During this phase, byproducts such as methanol (B129727) and water will distill off through the condenser.
-
High-Temperature Reaction: Hold the reaction temperature at 300-320°C for 5 hours to allow the polymer to build up to the desired molecular weight.[3] The viscosity of the melt will increase significantly.
-
Polymer Isolation: After the reaction is complete, allow the flask to cool. The resulting solid polyamide can be removed from the flask (sometimes requiring the flask to be broken if the polymer is very tough).
Protocol 2: Low-Temperature Solution Polymerization (Yamazaki-Higashi Method)
This protocol describes a direct polycondensation method for synthesizing polyamides under milder conditions, which is suitable for a laboratory setting.[9]
Materials:
-
This compound (IPDA)
-
Dicarboxylic acid (e.g., adipic acid, terephthalic acid)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (Py), anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl), dried
-
Methanol
-
Distilled water
-
Nitrogen gas
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube
-
Heating mantle with a temperature controller
-
Beaker for precipitation
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Reactor Setup: Flame-dry the flask and assemble it with the stirrer and nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Dissolving Monomers: In the flask, dissolve the dicarboxylic acid (1.0 mmol), this compound (1.0 mmol), and LiCl (e.g., 1.4 g for a 20 mL reaction) in anhydrous NMP (e.g., 10 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Condensing Agents: Add pyridine (e.g., 6 mL for a 20 mL reaction) and TPP (2.0 mmol) to the solution.
-
Polymerization: Heat the reaction mixture to 100-110°C and maintain this temperature with vigorous stirring for 3-15 hours. The solution will become highly viscous as the polyamide forms.
-
Precipitation: After cooling the reaction mixture to room temperature, pour the viscous polymer solution into a beaker containing a vigorously stirred non-solvent, such as a 2:3 mixture of distilled water and methanol (approx. 500 mL).[14]
-
Purification: The polyamide will precipitate as white fibers or a powder. Collect the polymer by filtration.[15] Wash the collected solid thoroughly with hot water and methanol to remove any residual solvent, salts, and unreacted monomers.[15]
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.[15]
Data Presentation
Table 1: Summary of Reaction Conditions for IPDA-based Polyamide Synthesis
| Synthesis Method | Diamine(s) (molar %) | Dicarboxylic Acid(s) (molar %) | Temp (°C) | Time (h) | Solvent/Catalyst | Source |
| Melt Polycondensation | HMD (80%), IPDA (20%) | Dimethyl Isophthalate (50%), Dimethyl Terephthalate (50%) | 90-95 then 300-320 | 16 then 5 | Water (initial) | [3] |
| Melt Polycondensation | HMD (85%), IPDA (15%) | Isophthalic Acid (60%), Terephthalic Acid (40%) | 253-265 | 3 | Water, Benzoic Acid, Triphenyl Phosphite | [3] |
| Solution Polymerization | Aliphatic Diamine | Adipic Acid / Terephthalic Acid | 110 | 15 | NMP, Py, TPP, LiCl, CaCl2 | [14] |
| Solution Polymerization | Aromatic Diamines | N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acid | 100 | 3 | NMP, Py, TPP, LiCl | [9] |
Table 2: Physical and Thermal Properties of Polyamides Containing this compound
| Polyamide Composition | Property | Value | Unit | Source |
| HMD/IPDA + IPA/TPA | Vicat Softening Point | 162 | °C | [3] |
| HMD/IPDA + IPA/TPA | Water Absorption | 0.61 | % | [3] |
| Semi-aromatic polyamide from BFID | Glass Transition Temp (Tg) | 217 - 239 | °C | [4] |
| Semi-aromatic polyamide from BFID | Initial Degradation Temp (Td) | 425 - 430 | °C | [4] |
| Semi-aromatic polyamide from BFID* | Optical Transmittance (@450 nm) | 83 - 85 | % | [4] |
| Aliphatic-aromatic polyamides | Glass Transition Temp (Tg) | 210 - 261 | °C | [10] |
| Aliphatic-aromatic polyamides | 10% Weight Loss Temp (in N2) | 620 - 710 | °C | [10] |
*BFID = N,N′-bis(4-fluorobenzoyl) this compound, a monomer derived from IPDA.[4]
Visualization of Experimental Workflows
References
- 1. This compound (IPDA) - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US3627736A - Polyamides from this compound, hexamethylene diamine, isophthalic acid and terephthalic acid - Google Patents [patents.google.com]
- 4. Investigation of the synthesis and properties of isophorone and ether units based semi-aromatic polyamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. carla-hd.de [carla-hd.de]
- 6. savemyexams.com [savemyexams.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. youtube.com [youtube.com]
- 9. syju.yonsei.ac.kr [syju.yonsei.ac.kr]
- 10. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. benchchem.com [benchchem.com]
Application Notes: Isophorone Diamine in Polyurethane Production
Introduction
Isophorone Diamine (IPDA) is a cycloaliphatic diamine widely utilized as a monomer and curing agent in the synthesis of high-performance polymers.[1] Chemically, it is a mixture of two stereoisomers of 3-aminomethyl-3,5,5-trimethylcyclohexylamine.[1][2] In the realm of polyurethane (PU) chemistry, IPDA is primarily employed as a chain extender or curative. It reacts with isocyanate-terminated prepolymers to form urea (B33335) linkages, resulting in polyurethane-urea (PUU) or polyurea (PUA) polymers.[2][3]
The incorporation of IPDA into the polymer backbone imparts a range of desirable properties. Its cycloaliphatic structure contributes to excellent light stability and resistance to weathering, making it suitable for coatings and materials exposed to UV radiation.[4] Furthermore, IPDA enhances the mechanical strength, chemical resistance, thermal stability, and durability of the final polyurethane product.[2][3] Polyurethanes chain-extended with IPDA typically exhibit higher tensile strength and hardness compared to those extended with linear aliphatic diamines like ethylenediamine (B42938) (EDA) or hexanediamine (B8719201) (HDA).[5]
Beyond traditional isocyanate-based methods, IPDA is also a key reactant in emerging non-isocyanate polyurethane (NIPU) synthesis routes, which offer a more environmentally friendly alternative by avoiding the use of highly toxic isocyanates.[6]
Key Applications:
-
Coatings: Used in epoxy and polyurethane coatings for flooring, metal protection, and waterproofing due to the resulting material's high mechanical strength, chemical resistance, and color stability.[1][3][4]
-
Adhesives and Sealants: Contributes to strong adhesion and durability in high-performance adhesive and sealant formulations.[4]
-
Elastomers: A key raw material for manufacturing polyurethane elastomers with excellent mechanical properties.[4]
-
Composites: Employed as a hardener for epoxy resins in composite materials.[3][4]
Data and Properties
Table 1: Physicochemical Properties of this compound (IPDA)
This table summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₂₂N₂ | [1] |
| Molecular Weight | 170.3 g/mol | [1][7] |
| Appearance | Colorless to light-yellow liquid | [1][7] |
| Odor | Faint amine odor | [1][2] |
| H-active Equivalent Weight | 85.2 g/val | [1] |
| Isomer Ratio (cis:trans) | Typically ~3:1 (75:25) | [7] |
Table 2: Comparative Mechanical Properties of Polyurethane-Ureas (PUUs) with Different Diamine Chain Extenders
This table provides a qualitative and quantitative comparison of the properties of polyurethane-ureas synthesized using IPDA versus other common linear diamines.
| Property | This compound (IPDA) | Ethylenediamine (EDA) / Hexamethylenediamine (HDA) | Reference(s) |
| Tensile Strength | Higher | Lower | [5] |
| Hardness | Higher | Lower | [5] |
| Tear Strength | Higher | Lower | [5] |
| Elongation at Break | Lower | Higher | [5] |
| Segment Miscibility | Better miscibility between soft and hard segments | Lower miscibility | [5] |
| Hydrogen Bonding | Lower degree of ordered hydrogen bonding for urea carbonyls | Higher degree of ordered hydrogen bonding | [5] |
Experimental Protocols
Protocol 1: Synthesis of Polyurethane-Urea via Two-Step Prepolymer Method
This protocol describes a general procedure for synthesizing a polyurethane-urea elastomer where IPDA is used as a chain extender for an isocyanate-terminated prepolymer.
Workflow Diagram:
Caption: Workflow for two-step synthesis of polyurethane-urea using IPDA.
Materials:
-
Diisocyanate (e.g., Isophorone Diisocyanate - IPDI)
-
Polyol (e.g., Polytetramethylene glycol - PTMG, Mn = 2000 g/mol )
-
This compound (IPDA) (Chain Extender)
-
Dibutyltin dilaurate (DBTDL) (Catalyst)[8]
-
Anhydrous Dimethylacetamide (DMAc) (Solvent)[9]
-
Methanol (for precipitation/washing)
-
Four-necked round-bottom flask with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet[9]
-
Heating mantle with temperature controller
Procedure:
Step 1: NCO-Terminated Prepolymer Synthesis [9][10]
-
Set up the reaction apparatus under a dry nitrogen atmosphere.
-
Charge the flask with the polyol (e.g., PTMG) and anhydrous DMAc. The solvent amount should be calculated to achieve a final solids content of 30-40%.
-
Heat the mixture to 60-70°C while stirring to ensure the polyol is completely dissolved and dehydrated.
-
Add the diisocyanate (e.g., IPDI) to the flask via the dropping funnel. The molar ratio of NCO to OH groups should be approximately 2:1 to ensure the prepolymer is NCO-terminated.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05% by weight of total reactants).[9]
-
Maintain the reaction at 70-80°C for 2-3 hours.[8] The reaction progress can be monitored by titrating for the NCO content until it reaches the theoretical value.
Step 2: Chain Extension with IPDA [8][9]
-
Once the prepolymer synthesis is complete, cool the reaction mixture to approximately 60°C.
-
Prepare a solution of IPDA in anhydrous DMAc. The amount of IPDA should be calculated to be stoichiometrically equivalent to the remaining NCO groups in the prepolymer (typically 95-100% of the theoretical equivalent).
-
Add the IPDA solution dropwise to the prepolymer solution with vigorous stirring. A significant increase in viscosity will be observed as the high molecular weight polymer forms.
-
Continue the reaction at 60-70°C for an additional 1-2 hours to ensure completion.
Step 3: Polymer Isolation and Curing
-
Pour the viscous polymer solution into a non-solvent such as methanol or a water/methanol mixture with vigorous stirring to precipitate the polyurethane-urea.[11]
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomers, catalyst, and residual solvent.[11]
-
Dry the final polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
The resulting polymer can be characterized and then processed (e.g., by solution casting or melt pressing) for specific applications.
Protocol 2: Non-Isocyanate Synthesis of Urethane (B1682113) Acrylate (B77674) Monomer
This protocol is based on an environmentally friendly non-isocyanate route where IPDA is first reacted with a cyclic carbonate, followed by a Michael addition with an acrylate.[6]
Reaction Pathway Diagram:
Caption: Reaction scheme for non-isocyanate synthesis of urethane acrylate from IPDA.
Materials:
-
This compound (IPDA)
-
Ethylene Carbonate (EC)
-
Neopentyl Glycol Diacrylate (NPGDA)
-
Monomethoxyhydroquinone (MEHQ) (Inhibitor)
-
Three-necked flask with a mechanical stirrer and temperature control
Procedure: [6]
Step 1: Synthesis of Carbamate Intermediate
-
Charge a three-necked flask with IPDA (e.g., 0.20 mol).
-
Heat the flask to 46°C with stirring.
-
Add EC (e.g., 0.20 mol total) to the IPDA in three equal portions. Add the first portion, stir for one hour, then add the second portion and stir for another hour.
-
Increase the temperature to 70°C, add the third portion of EC, and continue stirring for 2 hours to form the amine-terminated urethane intermediate.
Step 2: Aza-Michael Addition
-
To the intermediate from Step 1, add NPGDA (e.g., 0.50 mol) and a polymerization inhibitor like MEHQ (e.g., 0.5 wt%).
-
Increase the temperature to 80°C.
-
Stir the mixture at 80°C for approximately 13 hours to obtain the final urethane acrylate product, which will be a colorless and transparent liquid.
The resulting urethane acrylate monomer can be used in photopolymerization applications, such as in 3D printing resins and UV-curable coatings.[6]
References
- 1. mychem.ir [mychem.ir]
- 2. This compound (IPDA) - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound (IPDA) - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound (IPDA) [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
Application Notes and Protocols for CO₂ Capture Using Isophorone Diamine (IPDA)
Introduction
Isophorone (B1672270) diamine (IPDA) is emerging as a highly effective agent for carbon dioxide (CO₂) capture, applicable to both post-combustion streams and direct air capture (DAC).[1][2] Its unique chemical structure, featuring two amine groups, allows for high absorption capacity and rapid reaction kinetics.[1] A key advantage of IPDA-based systems is the formation of a solid precipitate (carbamic acid) upon reaction with CO₂, leading to a liquid-solid or solid-liquid phase separation.[3][4] This phenomenon simplifies the separation of the CO₂-rich phase, reduces the energy penalty associated with solvent regeneration, and allows for a highly efficient capture and release cycle.[5][6] These application notes provide an overview of two primary methodologies and detailed protocols for laboratory-scale implementation.
Application Note 1: Post-Combustion CO₂ Capture with an IPDA-Water Biphasic System
This method utilizes a simple binary mixture of isophorone diamine and water, which functions as a solid-liquid biphasic absorbent without the need for an additional organic phase separator.[3] Upon absorbing CO₂, the system forms a solid product that precipitates, concentrating the captured CO₂ in a dense, easily separable phase. The remaining CO₂-lean liquid phase exhibits low viscosity, which is advantageous for process handling.[3]
Quantitative Performance Data
The performance of the IPDA-H₂O system is summarized below.
| Parameter | Value | Conditions |
| Absorption Capacity | 0.85 mol CO₂ / mol IPDA | 1.00 mol/L IPDA in H₂O at 313.15 K (40°C)[3] |
| CO₂ Distribution | 93.98% of total captured CO₂ in the solid phase | Post-saturation[3] |
| Rich Phase Volume | 43.60% of total solution volume | Post-saturation[3] |
| Lean Phase Viscosity | 1.08 mPa·s | CO₂-lean phase[3] |
| Regeneration Temperature | 393.15 K (120°C) | For 60 minutes[3] |
| Regeneration Efficiency | 98.31% | After one cycle[3] |
| Cyclic Stability | >80% of initial capacity retained | After 5 absorption-desorption cycles[3] |
Application Note 2: Direct Air Capture (DAC) with a Liquid-Solid Phase-Separation System
For direct air capture, where CO₂ concentrations are significantly lower (~400 ppm), IPDA demonstrates exceptional efficiency. The system operates via a liquid-solid phase separation, where the reaction of IPDA with atmospheric CO₂ forms a solid carbamic acid that precipitates from the solution.[5][7] A standout feature of this application is the remarkably low temperature required for regeneration, significantly reducing the overall energy cost of the capture process.[4][6]
Quantitative Performance Data
The performance of the IPDA system for Direct Air Capture is summarized below.
| Parameter | Value | Conditions |
| CO₂ Removal Efficiency | >99% | 400 ppm CO₂ feed stream[4][5][7] |
| CO₂ Capture Rate | 201 mmol/h per mol of amine | - |
| CO₂ Absorption Rate | 4.46 mmol / (L·min) | 500 mL/min flow of 400 ppm CO₂-N₂[8] |
| Stoichiometry | ≥1 mol CO₂ / mol IPDA | Even in H₂O solvent[7][9] |
| Regeneration Temperature | 333 K (60°C) | Complete CO₂ release[5][6][7] |
| Long-Term Stability | >99% efficiency maintained for 100 hours | Direct Air Capture conditions[7][9] |
| Cyclic Stability | Repeatable for at least 5 cycles without degradation | Absorption at ambient temp., desorption at 333 K[9][10] |
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the underlying chemical mechanism for CO₂ capture using IPDA.
Caption: General experimental workflow for CO₂ capture using IPDA.
Caption: Reaction pathway showing the formation of solid carbamate.
Experimental Protocols
Protocol 1: CO₂ Absorption in IPDA-Water Biphasic System
Objective: To measure the CO₂ absorption capacity of an aqueous IPDA solution.
Materials:
-
This compound (IPDA)
-
Deionized water
-
CO₂ gas cylinder (or a simulated flue gas mixture)
-
Gas flow meter
-
Jacketed glass reactor or bubbler
-
Thermostatic water bath
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Sorbent Preparation: Prepare a 1.00 mol/L aqueous solution of IPDA by dissolving the required mass of IPDA in deionized water.
-
System Setup: Place a known volume (e.g., 50 mL) of the IPDA solution into the jacketed glass reactor. Connect the reactor to the thermostatic water bath and maintain the temperature at 313.15 K (40°C).
-
Initial Mass: Measure the initial total mass of the reactor and its contents.
-
CO₂ Introduction: Start the magnetic stirrer to ensure adequate mixing. Introduce a stream of CO₂ gas into the solution through a sparging tube at a controlled flow rate.
-
Absorption: Continue bubbling the gas through the solution. The formation of a white solid precipitate will be observed as CO₂ is absorbed.
-
Saturation Point: The absorption process is considered complete (saturated) when the mass of the reactor no longer increases, indicating that no more CO₂ is being absorbed.
-
Final Mass: Record the final mass of the reactor and its contents.
-
Calculation: The CO₂ absorption capacity (α) in mol CO₂/mol amine is calculated using the formula: α = (m_final - m_initial) / (M_CO2 * V_solution * C_IPDA) Where:
-
m = mass in grams
-
M_CO2 = Molar mass of CO₂ (44.01 g/mol )
-
V_solution = Volume of IPDA solution in Liters
-
C_IPDA = Initial concentration of IPDA in mol/L
-
Protocol 2: Regeneration of CO₂-Rich IPDA Solid Phase
Objective: To release the captured CO₂ from the saturated sorbent and measure regeneration efficiency.
Materials:
-
CO₂-saturated IPDA solution (from Protocol 1)
-
Heating mantle or oil bath
-
Condenser
-
Nitrogen (N₂) gas cylinder (for stripping)
-
Collection vessel for released CO₂ (e.g., gas bag or downstream analyzer)
Procedure:
-
Phase Separation: Allow the saturated solution to stand. The solid CO₂-rich phase will settle. Isolate the solid phase if desired, or heat the entire slurry.
-
Regeneration Setup: Transfer the CO₂-rich slurry to a round-bottom flask equipped with a condenser. Connect the flask to the heating source.
-
Heating: Heat the mixture to the target regeneration temperature (e.g., 393.15 K for the post-combustion system or 333 K for the DAC system).[3][7]
-
CO₂ Release: As the solid dissolves and the solution is heated, CO₂ will be released. A slow stream of N₂ gas can be used to help strip the CO₂ from the liquid and carry it out of the system.
-
Duration: Continue heating for the specified duration (e.g., 60 minutes) or until CO₂ is no longer detected in the outlet gas.
-
Mass Measurement: After cooling, weigh the regenerated IPDA solution.
-
Efficiency Calculation: The regeneration efficiency can be determined by comparing the amount of CO₂ released (measured by a gas analyzer or mass loss) to the amount initially captured. The capacity of the regenerated sorbent can also be re-tested using Protocol 1.
Protocol 3: Analytical Characterization
Objective: To identify the chemical species formed during CO₂ absorption.
Procedure:
-
Sample Preparation: After the absorption experiment (Protocol 1), separate the solid and liquid phases via filtration or centrifugation.
-
¹³C NMR Spectroscopy:
-
Prepare samples of the initial IPDA solution, the CO₂-rich solid phase, and the CO₂-lean liquid phase.
-
Dissolve the samples in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹³C NMR spectra for each sample.
-
Analysis: Identify the characteristic peaks for IPDA, IPDA-carbamate, and bicarbonate to confirm the reaction mechanism.[3] The spectra will show that the carbamate and bicarbonate species are concentrated in the solid phase.
-
References
- 1. daneshyari.com [daneshyari.com]
- 2. Characterisation and kinetic study of carbon dioxide absorption by an aqueous diamine solution [ideas.repec.org]
- 3. Mechanism of CO2 capture into this compound-water binary solid-liquid biphasic absorbent_Energy Environmental Protection [eep1987.com]
- 4. Researchers develop capturing system to efficiently extract carbon dioxide from environment – ThePrint – ANIFeed [theprint.in]
- 5. eurasiareview.com [eurasiareview.com]
- 6. environmentjournal.online [environmentjournal.online]
- 7. Direct Air Capture of CO2 Using a Liquid Amine-Solid Carbamic Acid Phase-Separation System Using Diamines Bearing an Aminocyclohexyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Air Capture of CO2 Using a Liquid Amine–Solid Carbamic Acid Phase-Separation System Using Diamines Bearing an Aminocyclohexyl Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Real-Time Monitoring of Isophorone Diamine Reactions with FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isophorone (B1672270) diamine (IPDA) is a versatile cycloaliphatic diamine curing agent extensively used in the polymer industry for epoxy resins and non-isocyanate polyurethane formulations. The monitoring of its reaction kinetics is crucial for optimizing process parameters and ensuring the desired properties of the final product. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for real-time, in-situ monitoring of chemical reactions. This application note provides a detailed protocol for utilizing FTIR spectroscopy to monitor the curing reactions of IPDA with epoxy resins and its reaction with ethylene (B1197577) carbonate to form carbamates, a precursor for non-isocyanate polyurethanes.
Reaction Mechanisms
Isophorone diamine has two primary amine groups with different reactivities, which react with various functional groups. Two common and important reactions are with epoxy groups and cyclic carbonates.
Curing of Epoxy Resins
IPDA is a common curing agent for epoxy resins like diglycidyl ether of bisphenol A (DGEBA). The reaction involves the nucleophilic attack of the amine groups of IPDA on the oxirane ring of the epoxy resin, leading to the opening of the epoxy ring and the formation of hydroxyl groups and a cross-linked polymer network. The progress of this reaction can be monitored by observing the decrease in the intensity of the characteristic absorption band of the epoxy group.[1][2][3]
Reaction with Ethylene Carbonate
IPDA can react with ethylene carbonate (EC) in a non-isocyanate route to produce carbamates containing both amine and hydroxyl groups.[4][5] This intermediate can further react to form urethane-based acrylates. The reaction progress is monitored by the disappearance of the carbonyl signal of ethylene carbonate and the appearance of new bands corresponding to the formation of amide linkages.[5]
Experimental Protocols
This section details the methodologies for monitoring IPDA reactions using FTIR spectroscopy.
Materials and Equipment
-
FTIR Spectrometer: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for in-situ analysis.[6] A heated ATR cell is beneficial for temperature-controlled experiments.
-
Reactants:
-
This compound (IPDA)
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Ethylene carbonate (EC)
-
-
Solvent (optional): Anhydrous solvent if required for sample preparation.
-
Nitrogen purge: To minimize atmospheric moisture and CO2 interference.
Protocol 1: Monitoring the Curing of Epoxy Resin with IPDA
-
Instrument Setup:
-
Sample Preparation:
-
Preheat the ATR crystal to the desired curing temperature (e.g., 70 °C).[1]
-
Prepare the reaction mixture by mixing the epoxy resin (DGEBA) and IPDA in the desired stoichiometric ratio. Ensure thorough mixing.
-
-
Data Acquisition:
-
Apply a small amount of the freshly prepared reaction mixture onto the preheated ATR crystal, ensuring good contact.
-
Start acquiring spectra at regular time intervals (e.g., every 1-5 minutes) to monitor the reaction progress.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the epoxy ring C-O stretching vibration peak at approximately 915 cm⁻¹.[1][2][7]
-
Use a stable peak that does not change during the reaction as an internal standard for normalization. The phenyl group peak at around 1510 cm⁻¹ is often used for this purpose in DGEBA systems.[1]
-
The degree of conversion of the epoxy groups can be calculated using the following formula, derived from Beer's law: Conversion (%) = [1 - (A_t(915) / A_t(ref)) / (A_0(915) / A_0(ref))] * 100 Where:
-
A_t(915) is the absorbance of the epoxy peak at time t.
-
A_t(ref) is the absorbance of the reference peak at time t.
-
A_0(915) is the initial absorbance of the epoxy peak at time t=0.
-
A_0(ref) is the initial absorbance of the reference peak at time t=0.
-
-
Protocol 2: Monitoring the Reaction of IPDA with Ethylene Carbonate
-
Instrument Setup: Follow the same instrument setup as in Protocol 1.
-
Sample Preparation:
-
Preheat the reaction vessel and the ATR crystal to the desired reaction temperature (e.g., 70 °C).[5]
-
Mix IPDA and ethylene carbonate in the desired molar ratio.
-
-
Data Acquisition:
-
Apply the reaction mixture to the ATR crystal.
-
Acquire spectra at regular intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the carbonyl (C=O) signal of ethylene carbonate, which appears as a doublet around 1804 cm⁻¹ and 1774 cm⁻¹.[5]
-
Simultaneously, monitor the increase in the intensity of the amide N-H bending and C=O stretching bands, which appear around 1545 cm⁻¹ and 1705 cm⁻¹, respectively, indicating the formation of the carbamate.[5]
-
Data Presentation
Quantitative data obtained from the FTIR monitoring should be summarized in tables for clear comparison.
Table 1: Key FTIR Absorption Bands for Monitoring IPDA Reactions
| Reactant/Product | Functional Group | Wavenumber (cm⁻¹) | Change During Reaction | Reference |
| Epoxy Resin (DGEBA) | Epoxy Ring (C-O stretch) | ~915 | Decrease | [1][2] |
| Phenyl Group (internal ref.) | ~1510 | No change | [1] | |
| Ethylene Carbonate | Carbonyl (C=O stretch) | ~1804, ~1774 | Decrease | [5] |
| IPDA-EC Product | Amide (N-H bend) | ~1545 | Increase | [5] |
| Amide (C=O stretch) | ~1705 | Increase | [5] | |
| Cured Epoxy Product | Hydroxyl Group (O-H stretch) | ~3300-3500 | Increase | [1][8] |
Table 2: Example Data for Epoxy Curing Conversion at 70 °C
| Time (minutes) | Normalized Absorbance of Epoxy Peak (915 cm⁻¹) | Conversion (%) |
| 0 | 1.00 | 0 |
| 10 | 0.85 | 15 |
| 20 | 0.68 | 32 |
| 30 | 0.52 | 48 |
| 60 | 0.25 | 75 |
| 90 | 0.10 | 90 |
| 120 | 0.05 | 95 |
Visualizations
The following diagrams illustrate the chemical pathways and the experimental workflow.
Caption: Reaction pathway for the curing of epoxy resin with this compound.
Caption: Reaction of this compound with ethylene carbonate.
Caption: Experimental workflow for FTIR monitoring of IPDA reactions.
Conclusion
FTIR spectroscopy is a highly effective technique for the in-situ monitoring of this compound reactions. By following the detailed protocols outlined in this application note, researchers can obtain valuable quantitative data on reaction kinetics and conversion rates. This information is essential for process optimization, quality control, and the development of new polymer materials with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Analysis of Isophorone Diamine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of isophorone (B1672270) diamine (IPDA) and its derivatives. This document includes detailed experimental protocols, quantitative data, and workflows for structural elucidation.
Introduction to NMR Analysis of Isophorone Diamine
This compound (IPDA) is a cycloaliphatic diamine that serves as a crucial building block in the synthesis of various polymers, including polyamides, polyurethanes, and epoxy resins. It exists as a mixture of cis and trans stereoisomers, which can influence the properties of the final products. NMR spectroscopy is an indispensable tool for the structural characterization of IPDA and its derivatives, enabling the determination of isomeric ratios, elucidation of molecular structure, and monitoring of reaction progress.
This guide covers the fundamental aspects of ¹H and ¹³C NMR spectroscopy as applied to IPDA, along with advanced 2D NMR techniques for unambiguous signal assignment.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound (as a typical cis/trans mixture) and one of its derivatives.
Table 1: ¹H NMR Chemical Shifts (δ) for this compound (cis/trans mixture) in CDCl₃
| Protons | Chemical Shift (ppm) | Multiplicity |
| -NH₂ | 1.15 | br s |
| -CH-NH₂ | 2.58 - 2.80 | m |
| -CH₂-NH₂ | 2.58 - 2.80 | m |
| Cyclohexyl Protons | 0.65 - 1.70 | m |
| Methyl Protons | 0.95 - 1.05 | m |
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound (cis/trans mixture) in CDCl₃
| Carbon Atom | Chemical Shift (ppm) |
| C-NH₂ | 51.1 |
| C(CH₃)₂ | 31.6 |
| -CH₂-NH₂ | 59.8 |
| Cyclohexyl Carbons | 29.0, 36.3, 44.1, 46.9, 51.1 |
| Methyl Carbons | 25.1, 28.6, 35.1 |
Note: The chemical shifts for the cis and trans isomers are closely overlapping in a standard 1D NMR spectrum of the mixture. Separation of the isomers or the use of advanced NMR techniques would be required for precise assignment of individual isomeric signals.
Experimental Protocols
Sample Preparation
A well-prepared sample is crucial for acquiring high-quality NMR spectra.
Materials:
-
This compound or its derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tube (5 mm, high precision)
-
Pipette
-
Vortex mixer
-
Filter (optional)
Protocol:
-
Weigh the required amount of the sample into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (typically 0.5-0.6 mL for a standard 5 mm NMR tube).
-
Vortex the vial until the sample is completely dissolved.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a pipette into the NMR tube.
-
Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
NMR Data Acquisition
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of 300 MHz or higher.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single pulse (zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16
-
Acquisition Time (AQ): ~3-4 s
-
Relaxation Delay (D1): 1 s
-
Spectral Width (SW): 10-15 ppm
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or more (depending on concentration)
-
Acquisition Time (AQ): ~1-2 s
-
Relaxation Delay (D1): 2 s
-
Spectral Width (SW): 200-250 ppm
Advanced NMR Techniques for Structural Elucidation
For complex derivatives of IPDA, 2D NMR experiments are often necessary for complete and unambiguous assignment of ¹H and ¹³C signals.
COSY (Correlation Spectroscopy)
COSY is used to identify proton-proton couplings within a molecule. Cross-peaks in a COSY spectrum indicate that the two protons are coupled to each other, typically through two or three bonds.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. This is a powerful tool for assigning carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of a molecule.
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed in DEPT spectra.
Visualization of Workflows
Experimental Workflow for NMR Analysis
Caption: Experimental workflow for NMR analysis.
Logical Workflow for Structural Elucidation
Caption: Logical workflow for structure elucidation using various NMR techniques.
Analysis of this compound Derivatives
NMR spectroscopy is a powerful tool for characterizing the products of reactions involving this compound.
Urethane (B1682113) Acrylates
In the synthesis of urethane acrylates from IPDA, NMR can be used to monitor the reaction of the amine groups with other reactants. The disappearance of the primary amine signals and the appearance of new signals corresponding to the urethane and acrylate (B77674) moieties provide evidence of a successful reaction. 2D NMR techniques are particularly useful for assigning the complex spectra of these derivatives.
Epoxy Adducts
When IPDA is used as a curing agent for epoxy resins, NMR can be employed to study the curing process and characterize the final cross-linked polymer. Solid-state NMR is often necessary for the analysis of the insoluble, cross-linked products. Changes in the chemical shifts of the carbon atoms adjacent to the nitrogen atoms of IPDA can provide insights into the extent of the curing reaction.
By following these protocols and utilizing the provided data, researchers can effectively employ NMR spectroscopy for the detailed analysis of this compound and its diverse range of derivatives.
Isophorone Diamine (IPDA) as a Crosslinking Agent in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophorone (B1672270) diamine (IPDA) is a cycloaliphatic diamine widely utilized as a versatile and effective crosslinking agent, or curative, in polymer chemistry. Its unique chemical structure, consisting of a cyclohexane (B81311) ring with two primary amine groups, imparts a desirable combination of properties to the resulting polymer networks. This document provides detailed application notes and experimental protocols for the use of IPDA as a crosslinking agent in epoxy and polyurethane systems, with a focus on applications relevant to research, materials science, and drug development.
IPDA is a colorless to light-yellow liquid and is soluble in many common organic solvents.[1] It is known to improve the mechanical strength, chemical resistance, and thermal stability of polymers.[1][2] In epoxy systems, IPDA's amine groups react with the epoxide rings to form a durable, crosslinked network.[3] In polyurethane synthesis, it reacts with isocyanates to form urea (B33335) linkages, contributing to the hard segment of the polymer.[1] While its primary applications are in coatings, adhesives, and composites, emerging research suggests its potential in biomedical applications, including drug delivery and tissue engineering.[4]
Applications of IPDA-Crosslinked Polymers
Isophorone diamine is a critical component in the formulation of high-performance polymers for a variety of applications:
-
Epoxy Resins: IPDA is extensively used as a curing agent for epoxy resins, yielding materials with high strength, excellent chemical resistance, and good color stability.[3][4] These are suitable for demanding applications such as industrial coatings, structural adhesives, and composite materials.[3]
-
Polyurethanes: As a chain extender in polyurethane synthesis, IPDA contributes to the formation of the hard segments, enhancing the mechanical properties and thermal stability of the resulting elastomers and coatings.[1]
-
Biomedical Applications: Biocompatible polyurethanes and polyureas cured with IPDA have potential uses in medical devices, wound dressings, and as matrices for controlled drug release systems.[4] However, it is crucial to note that the biocompatibility of the final polymer must be rigorously assessed for any specific biomedical application.
Quantitative Data on IPDA-Crosslinked Polymers
The following tables summarize key quantitative data for polymers crosslinked with this compound, compiled from various studies. These values can serve as a baseline for material selection and formulation development.
Table 1: Mechanical Properties of IPDA-Cured Epoxy Resins
| Property | Test Method | Value | Reference |
| Compressive Strength | ASTM D695 | 52 - 80 MPa | [5][6] |
| Compressive Modulus | ASTM D695 | 2.74 GPa | [6] |
| Glass Transition Temperature (Tg) | DMA (Loss Tangent Max) | 138 °C | [6] |
Note: Mechanical properties can vary significantly based on the specific epoxy resin, stoichiometry, and curing conditions.
Table 2: Thermal Properties of IPDA-Cured Epoxy Resins
| Property | Test Method | Value | Reference |
| Temperature at 1% Weight Loss (T1%) | TGA (10 K/min in air) | ~228 °C | [6] |
| Temperature at 5% Weight Loss (T5%) | TGA (10 K/min in air) | >250 °C | [6] |
Note: Thermal stability is dependent on the overall formulation and the atmosphere in which it is tested.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of IPDA-crosslinked polymers.
Protocol 1: Preparation and Curing of an IPDA-Crosslinked Epoxy Resin
Objective: To prepare and cure a standard bisphenol A-based epoxy resin using this compound as the curing agent.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon® 828)
-
This compound (IPDA)
-
Acetone (for cleaning)
-
Silicone mold
-
Vacuum oven
-
Mechanical stirrer or magnetic stir plate
-
Hot plate
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of IPDA based on the amine hydrogen equivalent weight (AHEW) of IPDA and the epoxy equivalent weight (EEW) of the DGEBA resin. For a 1:1 stoichiometric ratio of epoxy groups to amine hydrogens, the mass of IPDA required per 100g of epoxy resin can be calculated as: Mass of IPDA = (AHEW of IPDA / EEW of DGEBA) * 100
-
Mixing: In a clean, dry beaker, weigh the calculated amounts of DGEBA epoxy resin and IPDA.
-
Degassing: Place the beaker in a vacuum oven at room temperature and apply a vacuum to remove any entrapped air bubbles. Continue until the mixture is clear and bubble-free.
-
Casting: Pour the degassed mixture into a pre-heated silicone mold.
-
Curing: Transfer the mold to a programmable oven and follow a staged curing cycle. A typical cycle might be:
-
80°C for 2 hours
-
Followed by 125°C for 3 hours
-
-
Post-Curing: After the initial cure, the sample can be post-cured at a higher temperature (e.g., 150°C for 1 hour) to ensure complete crosslinking and achieve optimal properties.
-
Cooling and Demolding: Allow the cured sample to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses. Once cooled, carefully demold the sample.
Characterization:
-
Mechanical Testing: Perform tensile testing (ASTM D638), compressive testing (ASTM D695), and flexural testing (ASTM D790) to determine the mechanical properties of the cured epoxy.[7]
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal stability.
Protocol 2: Synthesis of an IPDA-Based Polyurethane Film for Potential Drug Delivery Applications
Objective: To synthesize a polyurethane film using a polyol, isophorone diisocyanate (IPDI, derived from IPDA), and IPDA as a chain extender. This protocol is a general guideline and would require optimization for specific drug delivery applications.
Materials:
-
Poly(ethylene glycol) (PEG), molecular weight 2000 g/mol
-
Isophorone diisocyanate (IPDI)
-
This compound (IPDA)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous dimethylformamide (DMF) as a solvent
-
Teflon-coated petri dish
Procedure:
-
Drying: Dry the PEG under vacuum at 80°C for at least 4 hours to remove any residual moisture.
-
Prepolymer Synthesis: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve the dried PEG in anhydrous DMF. Add IPDI to the flask with a molar ratio of NCO:OH of 2:1. Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants). Heat the reaction mixture to 70-80°C and stir under a nitrogen atmosphere for 2-3 hours to form the NCO-terminated prepolymer.
-
Chain Extension: In a separate container, dissolve the calculated stoichiometric amount of IPDA (based on the remaining NCO content of the prepolymer) in anhydrous DMF. Slowly add the IPDA solution to the prepolymer solution under vigorous stirring.
-
Film Casting: Continue stirring for approximately 30 minutes, then pour the viscous polymer solution into a Teflon-coated petri dish.
-
Solvent Evaporation and Curing: Place the petri dish in a vacuum oven at 60°C to slowly evaporate the DMF and complete the curing process. The time required will depend on the film thickness.
-
Film Removal: Once the film is completely dry and cured, carefully peel it from the Teflon dish.
Characterization for Drug Delivery Potential:
-
Swelling Studies: Immerse a known weight of the polyurethane film in phosphate-buffered saline (PBS, pH 7.4) at 37°C. At regular intervals, remove the film, gently blot the surface to remove excess water, and weigh. The swelling ratio can be calculated as: Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100 where Ws is the weight of the swollen film and Wd is the initial dry weight.
-
Drug Loading (Hypothetical): For drug loading, the drug could be incorporated during the synthesis (e.g., dissolved with the IPDA solution) or loaded into the pre-formed film by soaking it in a drug solution. The drug loading efficiency would then be determined using techniques like UV-Vis spectroscopy.
-
In Vitro Drug Release (Hypothetical): The drug-loaded film would be placed in a release medium (e.g., PBS) at 37°C. At predetermined time points, aliquots of the release medium would be withdrawn and the drug concentration measured to determine the release kinetics.
-
Biocompatibility: Initial in vitro cytotoxicity studies using relevant cell lines (e.g., fibroblasts) would be necessary to assess the biocompatibility of the material. Studies have shown that some IPDI-based polyurethanes exhibit good cell viability.[8][9]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships in the use of IPDA as a crosslinking agent.
Conclusion
This compound is a highly effective crosslinking agent that significantly enhances the properties of epoxy and polyurethane polymers. The provided protocols offer a starting point for researchers to explore the synthesis and characterization of IPDA-crosslinked materials. While its use in traditional polymer applications is well-established, its potential in the biomedical field, particularly in drug delivery, is an emerging area of research. Further investigation into the biocompatibility and drug release kinetics of IPDA-crosslinked polymers is warranted to fully realize their potential in pharmaceutical and medical applications. The data and protocols presented herein should serve as a valuable resource for scientists and professionals working in these fields.
References
- 1. This compound (IPDA) - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Industrial Adhesives Using Isophorone Diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophorone (B1672270) diamine (IPDA) is a cycloaliphatic diamine widely utilized as a curing agent for epoxy resins in the formulation of high-performance industrial adhesives. Its unique chemical structure imparts a desirable combination of properties to the cured adhesive, including high mechanical strength, excellent chemical resistance, superior thermal stability, and low yellowing tendency, making it suitable for demanding applications in aerospace, automotive, construction, and electronics industries.[1][2] This document provides detailed application notes and experimental protocols for the formulation, curing, and characterization of industrial adhesives based on isophorone diamine.
Key Properties of this compound-Cured Adhesives
Adhesives cured with this compound exhibit a range of beneficial properties, making them a preferred choice for high-strength structural bonding.[1]
-
High Mechanical Strength: IPDA-cured epoxy systems demonstrate high tensile and flexural strength, contributing to the durability and load-bearing capacity of bonded joints.
-
Excellent Chemical Resistance: The crosslinked network formed during curing provides robust resistance to a variety of chemicals, oils, and solvents.[2]
-
Thermal Stability: These adhesives maintain their structural integrity at elevated temperatures, as indicated by a high glass transition temperature (Tg).
-
Low Yellowing: Compared to other amine curing agents, IPDA offers enhanced UV stability, resulting in reduced yellowing over time, which is crucial for applications where aesthetics are important.
-
Good Adhesion to Various Substrates: IPDA-based adhesives form strong bonds with a wide range of materials, including metals, composites, and plastics.[2]
Quantitative Data on this compound-Based Adhesives
The following tables summarize key quantitative data from experimental studies on epoxy adhesives formulated with this compound.
Table 1: Mechanical Properties of DGEBA Epoxy Cured with this compound*
| Property | Test Method | Value | Reference |
| Compressive Strength | ASTM D695 | 28% higher than TETA**-cured system | [3] |
| Compressive Modulus | ASTM D695 | 2.74 GPa | [3] |
| Tensile Strength | - | 6.4 x 10³ psi | [4] |
| Elongation at Break | - | 2.1% | [4] |
| Flexural Strength | - | 12.2 x 10³ psi | [4] |
| Izod Impact Strength (Unnotched) | - | 7.1 ft-lbf/in² | [4] |
| Charpy Impact Strength | - | 6.9 ft-lbf/in² | [4] |
| Shore D Hardness | - | 86 | [4] |
*Diglycidyl ether of bisphenol A **Triethylenetetramine
Table 2: Thermal Properties of DGEBA Epoxy Cured with this compound
| Property | Test Method | Curing Cycle | Value | Reference |
| Glass Transition Temperature (Tg) | DSC | 80°C for 2h + 150°C for 2h | - | |
| Glass Transition Temperature (Tg) | DMTA | - | 138 °C | [3] |
| Glass Transition Temperature (Tg) | DSC (2nd run) | - | 158 °C | [4] |
| Heat Deflection Temperature (HDT) | - | - | 97 °C | [4] |
| Temperature at 1% Weight Loss (T1%) | TGA | - | ~228 °C | [3] |
Experimental Protocols
Protocol 1: Preparation of a DGEBA/IPDA Epoxy Adhesive
This protocol describes the preparation of a basic two-component epoxy adhesive using Diglycidyl ether of bisphenol A (DGEBA) resin and this compound (IPDA) as the curing agent.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (IPDA)
-
Vacuum oven
-
Mixing container
-
Stirring rod
-
Molds for specimen casting
Procedure:
-
Resin Preparation: Accurately weigh the DGEBA epoxy resin into a clean, dry mixing container.
-
Stoichiometric Calculation: Calculate the required amount of IPDA based on a stoichiometric ratio of amine hydrogen to epoxy group of 1:1. The amine hydrogen equivalent weight (AHEW) of IPDA and the epoxy equivalent weight (EEW) of the DGEBA resin are required for this calculation.
-
Mixing: At room temperature, add the calculated amount of IPDA to the DGEBA resin.
-
Homogenization: Thoroughly mix the two components using a stirring rod until a homogeneous mixture is obtained. Be careful to minimize the entrapment of air bubbles.
-
Degassing: Place the mixture in a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C) to remove any entrapped air bubbles. Continue degassing until the mixture is clear and bubble-free.
-
Casting: Pour the degassed adhesive mixture into prepared molds for the desired test specimens (e.g., for tensile, flexural, or adhesion testing).
-
Curing: Transfer the molds to an oven and cure using a predefined curing cycle. A typical curing cycle is 80 °C for 2 hours followed by a post-cure at 150 °C for 2 hours.
-
Cooling and Demolding: After the curing cycle is complete, allow the samples to cool slowly to room temperature before demolding.
Protocol 2: Determination of Lap Shear Strength (ASTM D1002)
This protocol outlines the procedure for determining the shear strength of an IPDA-cured epoxy adhesive when bonding metal substrates.
Materials and Equipment:
-
Universal Testing Machine (UTM) with grips
-
Prepared adhesive (from Protocol 1)
-
Metal test specimens (e.g., aluminum or steel, prepared according to ASTM D1002 specifications)[5][6]
-
Applicator for the adhesive
-
Fixtures for holding the specimens during curing
-
Calipers for measuring bond dimensions
Procedure:
-
Substrate Preparation: Clean and prepare the surfaces of the metal test specimens to be bonded as per the adhesive manufacturer's recommendations or standard procedures (e.g., solvent wipe, abrasion).
-
Adhesive Application: Apply a thin, uniform layer of the prepared and degassed DGEBA/IPDA adhesive to the bonding area of one of the substrates.
-
Assembly: Join the two substrates in a single-lap configuration, ensuring the specified overlap area.[5]
-
Curing: Clamp the assembled joint to maintain alignment and apply consistent pressure. Cure the adhesive according to the selected curing cycle (e.g., 80 °C for 2 hours + 150 °C for 2 hours).
-
Conditioning: After curing, allow the bonded specimens to condition at room temperature for at least 24 hours before testing.
-
Testing:
-
Mount the specimen in the grips of the Universal Testing Machine.
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min or 0.05 in/min) until the bond fails.[5]
-
Record the maximum load at failure.
-
-
Calculation: Calculate the lap shear strength by dividing the maximum load by the bond area.
-
Reporting: Report the average lap shear strength and the mode of failure (e.g., cohesive failure within the adhesive, adhesive failure at the interface, or substrate failure).
Visualizations
Chemical Reaction Pathway
The primary chemical reaction in the curing of an epoxy resin with this compound is the addition reaction between the amine groups (-NH2) of IPDA and the epoxide groups of the epoxy resin. This reaction leads to the formation of a highly cross-linked, three-dimensional polymer network.
Caption: Curing reaction of epoxy resin with this compound.
Experimental Workflow for Adhesive Formulation and Testing
The following diagram illustrates the logical workflow from the initial formulation of an IPDA-based adhesive to its final characterization.
Caption: Workflow for IPDA-based adhesive formulation and testing.
References
- 1. This compound (IPDA) - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxy Curatives - Dytek [dytek.invista.com]
- 5. universalgripco.com [universalgripco.com]
- 6. micomlab.com [micomlab.com]
Application Notes and Protocols for the Synthesis of Non-Isocyanate Polyurethanas (NIPUs) with Isophorone Diamine (IPDA)
Introduction
Non-isocyanate polyurethanes (NIPUs), also known as poly(hydroxyurethane)s (PHUs), represent a safer and more environmentally friendly alternative to conventional polyurethanes (PUs).[1][2][3] Traditional PU synthesis involves the use of highly toxic and moisture-sensitive isocyanates, which are often derived from the hazardous chemical phosgene.[1][4] The NIPU approach circumvents these issues by utilizing alternative chemistries. The most prominent and promising route is the polyaddition reaction between cyclic carbonates and amines.[1][5][6] This reaction is an atom-economic process that forms a urethane (B1682113) linkage along with a hydroxyl group, which can enhance properties like adhesion and allow for further functionalization.[1][7]
Isophorone (B1672270) diamine (IPDA), a cycloaliphatic diamine, is a valuable building block for NIPUs, imparting desirable properties such as high thermal stability and mechanical strength to the final polymer.[8][9] NIPUs synthesized with IPDA have shown significantly higher glass transition temperatures (Tgs) compared to those made with linear aliphatic diamines like 1,4-diaminobutane.[8] This document provides detailed protocols for the synthesis and characterization of NIPUs using IPDA.
Reaction Pathway and Experimental Workflow
The synthesis of NIPUs from IPDA and bis(cyclic carbonate)s proceeds via a ring-opening polyaddition reaction. The nucleophilic amine groups of IPDA attack the electrophilic carbonyl carbon of the cyclic carbonate, leading to the opening of the ring and the formation of a hydroxyurethane linkage.
Figure 1: General reaction pathway for NIPU synthesis.
The overall experimental process follows a logical sequence from synthesis to material characterization, ensuring the successful formation and evaluation of the target polymer.
Figure 2: General experimental workflow for NIPU synthesis and characterization.
Experimental Protocols
Protocol 1: Synthesis of NIPU from a Bis(cyclic carbonate) and this compound (IPDA)
This protocol is a general method for the polyaddition reaction between a bis(cyclic carbonate) and IPDA.[5]
Materials:
-
Bis(cyclic carbonate) (e.g., 1,4-butanediol (B3395766) bis(glycidyl ether carbonate), BGBC)
-
This compound (IPDA)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Methanol (B129727) (for precipitation)
-
Nitrogen gas supply
-
Standard Schlenk line equipment or glovebox
-
Magnetic stirrer and hotplate
-
Round-bottom flask with condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the bis(cyclic carbonate) (1 equivalent) and this compound (1 equivalent) in anhydrous acetonitrile (MeCN). The concentration should be adjusted to ensure good solubility and mixing.
-
Place the flask under a nitrogen atmosphere using a Schlenk line or by performing the setup in a glovebox.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Maintain the reaction at 80°C for 16 hours to ensure complete conversion.[5] The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the cyclic carbonate carbonyl peak.
-
After cooling to room temperature, precipitate the resulting polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Collect the precipitated poly(hydroxyurethane) by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers or impurities.
-
Dry the final product in a vacuum oven at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved. The resulting NIPU can be a solid or a rubbery material depending on the specific monomers used.[10]
Protocol 2: Synthesis of Amine-Terminated Urethane Intermediate from IPDA and Ethylene Carbonate (EC)
This protocol describes the synthesis of an intermediate product which can be further functionalized, for example, by reacting with acrylates.[4]
Materials:
-
This compound (IPDA) (0.20 mol, 34.06 g)
-
Ethylene carbonate (EC) (0.20 mol, 17.61 g)
-
Three-neck flask with mechanical stirrer and temperature control
Procedure:
-
Add IPDA (34.06 g) to the reaction flask.
-
Heat the flask to 46°C with stirring.
-
Add the first portion of EC (5.87 g, 1/3 of total) to the flask. Continue stirring for 1 hour.
-
Add the second portion of EC (5.87 g) and continue stirring at 46°C for another hour.
-
Increase the reaction temperature to 70°C.
-
Add the final portion of EC (5.87 g) and stir the mixture for an additional 2 hours at 70°C.[4] This staged addition and temperature increase helps to control the reaction and reduce the formation of di-substituted products.[4]
-
The resulting product is a colorless, transparent, amine-terminated urethane intermediate, which can be used for subsequent reactions without further purification.
Characterization Protocols
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Purpose: To confirm the chemical structure by identifying functional groups and to monitor reaction progress.
-
Procedure: Acquire spectra of the monomers and the final polymer. Successful polymerization is indicated by the disappearance of the cyclic carbonate carbonyl peak (typically around 1800 cm⁻¹) and the appearance of characteristic urethane and hydroxyl peaks.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide detailed structural elucidation of the polymer.
-
Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra to confirm the expected chemical shifts and integration values corresponding to the poly(hydroxyurethane) structure.[8][11]
3. Thermal Analysis (DSC and TGA)
-
Purpose: To determine thermal properties such as the glass transition temperature (Tg) and thermal stability.[10]
-
Differential Scanning Calorimetry (DSC): Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine the Tg. NIPUs based on IPDA typically exhibit higher Tgs than their linear aliphatic counterparts.[8]
-
Thermogravimetric Analysis (TGA): Heat the sample under nitrogen at a controlled rate (e.g., 10°C/min) to evaluate its thermal stability and decomposition profile.
4. Mechanical Properties Testing
-
Purpose: To evaluate the material's performance under stress.
-
Procedure: Prepare standardized test samples (e.g., dog-bone shape) by solution casting or compression molding.[4] Use a universal testing machine to measure tensile strength and elongation at break according to standard methods (e.g., ASTM D638).[9]
Summary of Quantitative Data
The properties of NIPUs derived from IPDA are highly dependent on the co-monomer (the cyclic carbonate) and the specific reaction conditions. The following tables summarize representative data from the literature.
Table 1: Thermal Properties of IPDA-Based NIPUs
| Bis(cyclic carbonate) Precursor | Diamine Co-monomer | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (TGA) | Reference |
| Resorcinol Diglycidyl Ether-derived | This compound (IPDA) | Significantly Higher | Not Reported | [8] |
| Neopentyl Glycol Diglycidyl Ether-derived | This compound (IPDA) | Higher | Not Reported | [8] |
| Resorcinol Diglycidyl Ether-derived | 1,4-Diaminobutane | Lower | Not Reported | [8] |
| Jatropha Curcas Oil-derived | This compound (IPDA) | -14°C to -23°C | ~370°C to 424°C | [1] |
Table 2: Mechanical Properties of an IPDA-Based NIPU Acrylate Composite
| Property | Value | Test Conditions | Reference |
| Tensile Strength | 21 MPa | UV-cured film, crosshead speed of 3 mm/min | [4] |
| Elongation at Break | 16% | UV-cured film, crosshead speed of 3 mm/min | [4] |
Table 3: Molecular Weight Data for IPDA-Based NIPUs
| Bis(cyclic carbonate) Precursor | Diamine Co-monomer | Number Average Mol. Wt. (Mn) | Polydispersity Index (PDI) | Reference |
| 1,4-Butanediol bis(glycidyl ether carbonate) | This compound (IPDA) | 13,250 g/mol | 1.5 | [5] |
| 1,4-Butanediol bis(glycidyl ether carbonate) | 1,4-Diaminobutane | 14,500 g/mol | 2.2 | [5] |
| 1,4-Butanediol bis(glycidyl ether carbonate) | 1,3-Cyclohexanebis(methanamine) | 17,800 g/mol | 1.6 | [5] |
References
- 1. Recent Advances in Fabrication of Non-Isocyanate Polyurethane-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] From the Synthesis of Biobased Cyclic Carbonate to Polyhydroxyurethanes: A Promising Route towards Renewable Non-Isocyanate Polyurethanes. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of non-isocyanate poly(hydroxyurethane)s (NI-PHUs) using diglycidyl ethers | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Aminolysis of Polyethylene Terephthalate (PET) with Isophorone Diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the aminolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) using isophorone (B1672270) diamine (IPD). This process is a significant chemical recycling method to depolymerize PET waste into valuable oligoamides. The resulting products can be utilized as, for example, curing agents for epoxy resins.
Experimental Principles
Aminolysis of PET involves the nucleophilic attack of the amine groups of isophorone diamine on the ester linkages of the PET polymer chain. This reaction breaks down the long polymer chains into smaller terephthalamide-diamine oligomers. The reaction can be catalyzed, for instance, by metal acetates to enhance the reaction rate and yield. The general reaction is depicted below.
Caption: General reaction scheme for the aminolysis of PET with this compound.
Quantitative Data Summary
The following table summarizes various reported experimental conditions for the aminolysis of PET with this compound.
| Parameter | Value | Catalyst | Yield | Reference |
| PET:IPD Ratio (ester:amine group mol ratio) | 1:2 | None | High (not specified) | [1][2] |
| PET:IPD Ratio (w/w) | 1:2 | Zinc Acetate (B1210297) (1% w/w) | ~90% | [1][3][4] |
| Temperature | 200 °C | Zinc Acetate (1% w/w) | ~90% | [1][4] |
| Reaction Time | 4 hours | Zinc Acetate (1% w/w) | ~90% | [1][4] |
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the aminolysis of PET with this compound.
Materials and Equipment
-
Reactants:
-
Polyethylene terephthalate (PET) granules or flakes (e.g., from waste bottles)
-
This compound (IPD)
-
-
Catalyst:
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Thermometer or thermocouple
-
Heating mantle with a temperature controller
-
Nitrogen inlet/outlet
-
Analytical balance
-
-
Analytical Instruments:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Experimental Workflow Diagram
Caption: Workflow for the aminolysis of PET and subsequent product characterization.
Step-by-Step Procedure
-
Preparation:
-
Reaction Setup:
-
Assemble the three-neck flask with a mechanical stirrer, a condenser, and a thermometer.
-
Provide a nitrogen inlet to maintain an inert atmosphere, which prevents oxidation at high temperatures.
-
Place the flask in a heating mantle connected to a temperature controller.
-
-
Charging the Reactor:
-
Reaction:
-
Begin stirring the mixture.
-
Start heating the flask to the target reaction temperature of 200 °C.[1][4]
-
Once the temperature is reached, maintain it for the duration of the reaction, typically 4 hours.[1][4]
-
Observe the mixture for changes in viscosity and color, which can indicate the progress of the reaction.
-
-
Cooling and Product Recovery:
-
After the reaction time is complete, turn off the heating and allow the flask to cool down to room temperature.
-
The resulting product is a raw mixture of terephthalamide-diamine oligomers and ethylene glycol. For many applications, such as an epoxy hardener, this raw product can be used without further purification.[1][2]
-
Product Characterization
The successful aminolysis of PET and the formation of the desired products can be confirmed through various analytical techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The disappearance of the ester carbonyl peak from PET (around 1720-1740 cm⁻¹) and the appearance of amide carbonyl peaks are key indicators of a complete reaction.[3]
-
The presence of N-H stretching vibrations will also be observed.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR can be used to elucidate the chemical structure of the aminolysis products and confirm the formation of amide linkages.[2]
-
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. expresspolymlett.com [expresspolymlett.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of conventional analytical methods for determining conversion of polyethylene terephthalate waste degradation via aminolysis process - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Curing Conditions for Isophorone Diamine (IPDA) Epoxy Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the curing conditions of isophorone (B1672270) diamine (IPDA) epoxy resins.
Frequently Asked Questions (FAQs)
Q1: What are the typical curing conditions for IPDA-based epoxy resins?
A1: Isophorone diamine (IPDA) is a cycloaliphatic diamine curing agent that can react with epoxy resins at room temperature.[1] However, to achieve optimal properties, a post-curing schedule at elevated temperatures is often recommended. A typical curing process involves an initial cure at ambient temperature followed by a post-cure at higher temperatures. For instance, a common schedule is a 7-day cure at room temperature, followed by a post-cure for 2 hours at 100°C and then 2 hours at 160°C.[2] The curing time can be significantly reduced at elevated temperatures; for example, an optimal system can be cured in 15 minutes at 120°C.[3]
Q2: How does the stoichiometry of IPDA to epoxy resin affect the final properties?
A2: Stoichiometry, the ratio of epoxy groups to amine hydrogens, is a critical factor that significantly influences the properties of the cured resin.[4] Using stoichiometric or near-stoichiometric amounts of IPDA is crucial for achieving maximum conversion and strength.[4] Off-stoichiometry can lead to a decrease in the glass transition temperature (Tg) and an increase in void volume.[4] An excess of the epoxy resin, in some complex systems, has been shown to increase the Tg and toughness.[4]
Q3: What is the typical gel time for an IPDA-cured epoxy resin?
A3: The gel time is dependent on the specific epoxy resin and the curing temperature. For a standard Diglycidyl ether of bisphenol A (DGEBA) epoxy resin at 22°C, the gel time with IPDA is approximately 3.5 hours.[5] This is significantly faster than some other amine hardeners.[5]
Q4: What are the expected mechanical properties of a well-cured IPDA epoxy system?
A4: Epoxy systems cured with IPDA are known for their excellent mechanical properties, including high hardness, good chemical resistance, and color stability.[1] For example, a DGEBA/IPDA system can achieve a compressive strength of 52 MPa.[2] When blended with other amines, the compressive strength can be further optimized.[2]
Q5: How does humidity affect the curing of IPDA epoxy resins?
A5: Humidity can have several detrimental effects on the curing of epoxy resins. Moisture in the air can lead to a phenomenon known as "amine blush," which is a waxy or oily film on the surface of the cured epoxy.[6][7] High humidity can also lead to a cloudy appearance, foaming, or an accelerated, uncontrolled exothermic reaction.[6][7][8] It is recommended to maintain a humidity level below 80%, with ideal conditions being between 50-60%.[6][8] IPDA-based hardeners are noted to have a lower tendency to form carbamates (a result of the reaction with atmospheric CO2 and moisture) and good humidity resistance.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the curing of IPDA epoxy resins.
| Issue | Potential Cause | Recommended Solution |
| Tacky or Uncured Surface | - Incorrect mix ratio (off-stoichiometry)- Incomplete mixing- Low curing temperature- Presence of moisture | - Ensure precise measurement of resin and hardener according to the supplier's datasheet.- Mix thoroughly, scraping the sides and bottom of the container.- Increase the ambient temperature or apply a post-cure at an elevated temperature.- Work in a controlled environment with low humidity.[6][7][8] |
| Amine Blush (Waxy/Oily Film) | - High humidity during curing- Reaction of primary amines with atmospheric carbon dioxide and water | - Control the humidity in the curing environment, ideally keeping it below 60%.[6]- Apply mild heat and/or forced air across the surface to help dissipate the blush.[10] |
| Bubbles or Voids in the Cured Resin | - Trapped air during mixing- Outgassing from a porous substrate- Curing at too high a temperature, causing rapid solvent evaporation | - Mix the resin and hardener slowly and gently to avoid introducing air.- Consider degassing the mixture under vacuum before application.- Seal porous substrates with a primer before applying the epoxy.- Follow the recommended curing temperature profile.[11] |
| Cloudy or Hazy Appearance | - Presence of moisture in the resin, hardener, or on the substrate- High humidity during curing | - Ensure all components and the substrate are completely dry before use.- Maintain a low-humidity environment during the curing process.[6][7][8] |
| Lower than Expected Glass Transition Temperature (Tg) | - Incomplete cure- Off-stoichiometry | - Implement a post-curing step at an elevated temperature to ensure full cross-linking.- Verify the mix ratio and ensure accurate measurements.[4] |
| Brittleness or Cracking | - Inherent properties of a highly cross-linked network- Curing at excessively high temperatures leading to internal stresses | - Consider using a toughening agent or a more flexible co-hardener if the application allows.- Avoid rapid and extreme temperature changes during the curing process. |
Data Presentation: Curing Schedules and Properties
The following tables summarize quantitative data for IPDA-cured epoxy resins.
Table 1: Curing Parameters and Glass Transition Temperatures (Tg)
| Epoxy System | Curing Schedule | Post-Cure Schedule | Tg (°C) | Reference |
| DGEBA / IPDA | 7 days at Room Temperature | 2h at 100°C + 2h at 160°C | - | [2] |
| DGEBA / IPDA | - | - | 138 | [12] |
| DGEBA / 2E4MI / IPDA | 15 min at 120°C | - | 102.5 | [3] |
| BADGE / IPDA | - | - | 121 | [5] |
Table 2: Mechanical Properties of IPDA-Cured Epoxy Resins
| Epoxy System | Property | Value | Reference |
| DGEBA / IPDA | Compressive Strength | 52 MPa | [2] |
| DGEBA / IPDA / TETA (75:25) | Compressive Strength | 80 MPa | [2] |
| EGCHC / IPDA | Tensile Strength | 76 MPa | [5] |
| EGCHC / IPDA | Stiffness | 3965 MPa | [5] |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Cure Kinetics
DSC is used to measure the heat flow associated with the curing reaction, providing information on the degree of cure, glass transition temperature (Tg), and reaction kinetics.[13][14]
-
Sample Preparation: Accurately weigh 10-20 mg of the uncured epoxy-IPDA mixture into an aluminum DSC pan and seal it.[15]
-
Non-Isothermal Scan:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to a temperature where the curing exotherm is complete (e.g., 250°C) at a constant heating rate (e.g., 5, 10, 15, or 20°C/min).[15][16]
-
Purge with an inert gas like nitrogen at a constant flow rate (e.g., 100 ml/min).[15]
-
-
Isothermal Scan:
-
Heat the sample to the desired isothermal curing temperature (e.g., 80°C, 100°C, or 120°C) at a high heating rate.
-
Hold the sample at this temperature for a specified time until the reaction is complete.
-
-
Data Analysis:
-
The total heat of reaction (ΔH_total) is determined from the area under the exothermic peak in a non-isothermal scan.
-
The degree of cure (α) at any time 't' during an isothermal scan is calculated as α = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to time 't'.
-
The glass transition temperature (Tg) is identified as a step change in the baseline of the heat flow curve.
-
2. Fourier Transform Infrared (FTIR) Spectroscopy for Monitoring Cure
FTIR spectroscopy can monitor the curing process by tracking the disappearance of reactant functional groups (e.g., epoxy groups) and the appearance of product functional groups.[17][18]
-
Sample Preparation: Apply a thin film of the uncured epoxy-IPDA mixture onto an appropriate substrate for transmission (e.g., KBr pellet) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[18]
-
Data Acquisition:
-
Collect FTIR spectra at regular time intervals during the curing process at a constant temperature.
-
The disappearance of the epoxy ring peak (around 915 cm⁻¹) and the changes in the amine group peaks can be monitored.[19]
-
-
Data Analysis:
-
The degree of cure can be quantified by measuring the decrease in the area of the epoxy peak relative to an internal standard peak that does not change during the reaction (e.g., a C-H stretching band).
-
Visualizations
Caption: Troubleshooting workflow for common IPDA epoxy curing defects.
Caption: Experimental workflow for characterizing IPDA epoxy cure.
References
- 1. This compound (IPDA) - Ataman Kimya [atamanchemicals.com]
- 2. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wisebond.com [wisebond.com]
- 7. justresin.com.au [justresin.com.au]
- 8. Does humidity affect epoxy? | Xtreme Polishing Systems [xtremepolishingsystems.uk]
- 9. mychem.ir [mychem.ir]
- 10. astrochemical.com [astrochemical.com]
- 11. Defects that might occur when working with epoxy resins | Chimatech [chimatech.bg]
- 12. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thermalsupport.com [thermalsupport.com]
- 14. m.youtube.com [m.youtube.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Prevention of Yellowing in Isophorone Diamine (IPDA) Based Coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent yellowing in isophorone (B1672270) diamine (IPDA) based coatings.
Troubleshooting Guide: Diagnosing and Resolving Yellowing
This guide provides a systematic approach to identifying the root cause of yellowing in your IPDA-based coatings and offers targeted solutions.
1. Q: My IPDA-based coating has turned yellow after curing, even without significant light exposure. What are the potential causes?
A: Yellowing that occurs shortly after curing is often related to the formulation and curing conditions. Here are the primary suspects:
-
Excessive Heat During Curing: High temperatures can accelerate oxidation reactions within the epoxy matrix, leading to the formation of yellowing compounds known as chromophores.[1]
-
Improper Mix Ratio: An off-ratio mix, particularly an excess of the amine hardener (IPDA), can result in unreacted amine groups that are prone to oxidation and can contribute to yellowing.
-
Contamination: Contaminants in the resin, hardener, or on the substrate can initiate or accelerate yellowing reactions. This includes moisture, dust, or residual chemicals.[2]
-
Hardener Oxidation: The IPDA hardener itself can oxidize over time, especially if the container has been opened and exposed to air. This can impart a yellow tint to the coating from the start.
Solution Workflow:
Caption: Troubleshooting workflow for post-cure yellowing.
2. Q: My IPDA-based coating has gradually yellowed over time when exposed to indoor lighting or sunlight. How can I prevent this?
A: This is a classic case of photodegradation. While IPDA, as a cycloaliphatic amine, has inherently better UV stability than many other amine curing agents, it is not entirely immune to the effects of UV radiation.[3]
-
UV Radiation Exposure: UV light from sunlight or even fluorescent lighting provides the energy to break down the polymer chains in the epoxy, leading to the formation of chromophores that cause a yellow appearance.[2]
-
Thermo-oxidation: Heat, often in conjunction with UV exposure, accelerates the oxidation process, leading to the formation of carbonyl groups in the polymer backbone, which are a primary cause of yellowing in amine-cured epoxies.[1]
Preventative Measures:
-
Incorporate UV Stabilizers: This is the most effective approach. A combination of UV absorbers (UVA) and Hindered Amine Light Stabilizers (HALS) is recommended.
-
UV Absorbers (e.g., Benzotriazoles): These molecules absorb harmful UV radiation and dissipate it as heat.
-
Hindered Amine Light Stabilizers (HALS): These act as radical scavengers, interrupting the degradation process initiated by UV exposure.
-
-
Add Antioxidants: These additives protect the coating from thermal and oxidative degradation.
-
Apply a UV-Resistant Topcoat: For applications with high UV exposure, applying a polyurethane or acrylic topcoat with inherent UV stability can protect the underlying IPDA-based epoxy coating.
Frequently Asked Questions (FAQs)
Q1: Why is Isophorone Diamine (IPDA) often chosen for applications requiring low yellowing? A1: IPDA is a cycloaliphatic amine. Its chemical structure is less prone to the formation of the colored byproducts that are common with aromatic amines when exposed to UV light. This inherent property gives IPDA-based coatings a lower tendency to yellow from the outset.[3]
Q2: What is the primary chemical mechanism behind the yellowing of amine-cured epoxy coatings? A2: The primary mechanism is thermo-oxidation. This process involves the formation of carbonyl groups (C=O) in the polymer backbone through a radical attack. These carbonyl groups act as chromophores, which absorb light in the blue spectrum, causing the coating to appear yellow.[1] This process is accelerated by heat and UV radiation.
Q3: What are UV absorbers and HALS, and how do they work to prevent yellowing? A3:
-
UV Absorbers (UVA): These are organic molecules that preferentially absorb UV radiation and convert it into harmless thermal energy, thus shielding the epoxy polymer from degradation.
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they function by scavenging free radicals that are formed when the polymer is exposed to UV light. By neutralizing these radicals, they interrupt the chain reaction of degradation that leads to yellowing. A combination of both is often synergistic and provides the best protection.
Q4: Can the choice of epoxy resin affect the yellowing of an IPDA-cured coating? A4: Yes. Epoxy resins based on aromatic structures, like Bisphenol A (BPA), are more susceptible to UV degradation and yellowing compared to cycloaliphatic or aliphatic epoxy resins. For applications requiring maximum color stability, pairing an IPDA hardener with a cycloaliphatic epoxy resin can significantly improve performance.
Q5: Are there any processing conditions that can minimize the risk of yellowing? A5: Yes. Adhering to the following can help:
-
Controlled Curing Environment: Maintain the recommended temperature and humidity levels during curing. Avoid excessive heat.
-
Thorough Mixing: Ensure the resin and hardener are mixed thoroughly at the correct ratio to achieve complete curing.
-
Cleanliness: Work in a clean environment to avoid contamination from dust, moisture, or other particles.
-
Proper Storage: Store the resin and IPDA hardener in sealed containers in a cool, dark, and dry place to prevent oxidation and moisture absorption.
Quantitative Data on Anti-Yellowing Additives
The following tables summarize the performance of various anti-yellowing additives in epoxy systems. Disclaimer: The data is compiled from multiple sources with varying test conditions and epoxy formulations. Direct comparison may not be possible, but the data illustrates the general effectiveness of the additives.
Table 1: Performance of UV Stabilizers and Antioxidants in Epoxy Coatings
| Additive Type | Additive Example | Concentration | Test Condition | Change in Yellowness Index (YI) | Change in Color (ΔE) | Source(s) |
| HALS | Tinuvin 770 | 0.5% | 1000 hours UV exposure | -82% (reduction) | Not Reported | |
| HALS + Antioxidant | Combination | Not Specified | Xenotest | Not Reported | Reduced by 1/5 | |
| HALS + Antioxidant | Combination | Not Specified | Heat Aging (100°C, 120h) | Not Reported | Reduced by 1/40 | |
| UV Absorber | Tinuvin 328 | Not Specified | Not Specified | Not Reported | Not Reported | |
| Antioxidant | Irganox 1010 | Not Specified | Not Specified | Not Reported | Not Reported |
Table 2: Accelerated Weathering of Cycloaliphatic Amine Cured Epoxy Systems (QUV-A Exposure)
| System | 500 hours Yellowness Index | 500 hours ΔE | 2000 hours Yellowness Index | 2000 hours ΔE | Source(s) |
| Cycloaliphatic Epoxy / Amine 1 | 2.5 | 2.0 | 8.0 | 6.5 | |
| Cycloaliphatic Epoxy / Amine 2 | 1.5 | 1.0 | 4.0 | 3.5 | |
| Cycloaliphatic Epoxy / Amine 3 | 3.0 | 2.5 | 9.0 | 7.0 | |
| Aromatic Epoxy (Control) | >20 | >15 | Delaminated | Delaminated |
Experimental Protocols
1. Accelerated Weathering Test for Yellowing Evaluation
Objective: To simulate the effects of sunlight and moisture on the yellowing of IPDA-based coatings in a controlled laboratory setting.
Standard: Based on ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.
Methodology:
-
Sample Preparation:
-
Prepare the IPDA-based coating by mixing the resin and hardener at the specified ratio.
-
If testing additives, incorporate them into the resin or hardener component before mixing.
-
Apply the coating to a suitable substrate (e.g., glass or steel panels) at a controlled thickness (e.g., 75 µm wet film thickness).
-
Cure the coated panels for 7 days at 23°C and 50% relative humidity, or as specified for the system.
-
-
Initial Color Measurement:
-
Before exposure, measure the initial color of the cured coatings using a spectrophotometer according to the ASTM D2244 protocol (see below). Record the L, a, and b* values and calculate the Yellowness Index (YI).
-
-
QUV Exposure:
-
Place the panels in a QUV accelerated weathering tester.
-
Set the exposure cycle. A common cycle is:
-
8 hours of UVA-340 lamp exposure at 60°C.
-
4 hours of condensation at 50°C.
-
-
Run the test for a specified duration (e.g., 500, 1000, 2000 hours).
-
-
Periodic Color Measurement:
-
At specified intervals (e.g., every 500 hours), remove the panels and measure their color according to ASTM D2244.
-
-
Data Analysis:
-
Calculate the change in Yellowness Index (ΔYI) and the total color difference (ΔE) compared to the initial measurements.
-
Plot ΔYI and ΔE as a function of exposure time to compare the performance of different formulations.
-
2. Instrumental Measurement of Color Change
Objective: To quantitatively measure the color and yellowness of the coating before and after accelerated weathering.
Standard: Based on ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.
Methodology:
-
Instrument Setup:
-
Use a spectrophotometer or colorimeter.
-
Calibrate the instrument according to the manufacturer's instructions using a certified white and black standard.
-
Set the illuminant to D65 and the observer angle to 10°.
-
-
Measurement:
-
Place the coated panel on the measurement port of the instrument, ensuring it is flat and free of any surface contaminants.
-
Take at least three readings at different locations on each panel and average the results.
-
Record the CIE Lab* color space values:
-
L*: Lightness (0 = black, 100 = white)
-
a: Red-green axis (+a = red, -a* = green)
-
b: Yellow-blue axis (+b = yellow, -b* = blue)
-
-
-
Calculations:
-
Total Color Difference (ΔE): Calculate the difference between the initial (0) and exposed (1) readings using the formula: ΔE = √[(L₁ - L₀)² + (a₁ - a₀)² + (b₁ - b₀)²]
-
Yellowness Index (YI): Calculate according to ASTM E313. The specific formula depends on the instrument software but is derived from the CIE tristimulus values (X, Y, Z). An increase in the b* value is a strong indicator of yellowing.
-
Visualizations
Caption: Chemical pathway of yellowing in epoxy coatings.
Caption: Experimental workflow for evaluating anti-yellowing performance.
Caption: Logical relationships for troubleshooting coating yellowing.
References
Technical Support Center: Enhancing the Mechanical Strength of IPDA-Cured Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isophorone Diamine (IPDA)-cured polymers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize the mechanical properties of your materials.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and curing of IPDA-based polymers.
Question: Why is my IPDA-cured polymer exhibiting low mechanical strength?
Answer:
Low mechanical strength in IPDA-cured polymers can stem from several factors, ranging from improper formulation to inadequate curing. The following are potential causes and their corresponding solutions:
-
Incorrect Mix Ratio: An improper stoichiometric ratio of epoxy resin to IPDA hardener is a primary cause of incomplete curing and, consequently, poor mechanical properties. It is crucial to calculate the precise mix ratio based on the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of IPDA.
-
Inadequate Mixing: Insufficient mixing can lead to localized areas of uncured or partially cured resin, creating weak points within the polymer matrix. Ensure thorough and uniform mixing of the resin and hardener until a homogenous mixture is achieved.
-
Sub-optimal Curing Schedule: The time and temperature of the curing cycle significantly influence the cross-linking density and final mechanical properties. IPDA-cured systems typically benefit from an elevated temperature cure. If the curing temperature is too low or the duration too short, the polymer network will not fully develop. Consider implementing a post-curing step at a temperature above the glass transition temperature (Tg) to enhance cross-linking and improve mechanical strength.
-
Presence of Moisture: Moisture contamination from the ambient environment or on the surface of substrates can interfere with the curing reaction, leading to a "milky" or "greasy" appearance on the surface, known as amine blush, and reduced mechanical performance. It is advisable to work in a controlled humidity environment and ensure all surfaces are dry before applying the epoxy system.
Question: My IPDA-cured polymer is brittle. How can I improve its toughness?
Answer:
Brittleness in thermosetting polymers is a common challenge. Several strategies can be employed to enhance the toughness of IPDA-cured systems:
-
Incorporate Toughening Agents: The addition of a secondary phase material can significantly improve fracture toughness. Common toughening agents include:
-
Liquid Rubbers: Amine-terminated butadiene nitrile (ATBN) rubber, when incorporated into the epoxy matrix, can phase-separate during curing to form rubbery domains that impede crack propagation.
-
Core-Shell Rubber (CSR) Particles: These consist of a rubbery core and a glassy shell. The shell ensures good dispersion in the epoxy matrix, while the core provides the toughening mechanism.
-
Thermoplastic Resins: Blending with thermoplastics like polyether sulfone (PES) can lead to phase separation during curing, resulting in a tougher material.
-
-
Flexible Curing Agents: Introducing a more flexible diamine co-curing agent alongside IPDA can increase the flexibility of the polymer backbone, thereby improving toughness.
-
Optimize Curing Conditions: A well-optimized curing schedule, including a post-cure step, can ensure the development of a more homogenous and tougher cross-linked structure.
Question: The cured polymer has surface defects like bubbles or an uneven finish. What is the cause and solution?
Answer:
Surface defects can compromise the mechanical integrity and aesthetic quality of the final product.
-
Bubbles: Air bubbles can be introduced during mixing. To mitigate this, mix the components slowly and thoroughly. Applying a gentle vacuum to the mixed resin before pouring can help remove trapped air. After pouring, a heat gun can be used to gently warm the surface, which reduces the viscosity and allows bubbles to rise and pop.
-
Uneven Surface ("Orange Peel"): This can be caused by curing at too low a temperature, which prevents the resin from leveling out, or too high a temperature, causing it to cure too rapidly. Ensure the substrate and materials are at a suitable temperature (typically around 20-25°C) for application.
Frequently Asked Questions (FAQs)
Q1: What is the typical stoichiometry for an IPDA-cured epoxy system?
The ideal stoichiometric ratio is calculated based on the Epoxy Equivalent Weight (EEW) of the epoxy resin and the Amine Hydrogen Equivalent Weight (AHEW) of the IPDA hardener. The AHEW of IPDA is approximately 42.6 g/eq. The general formula for the parts by weight of hardener per 100 parts of resin (phr) is:
phr = (AHEW / EEW) * 100
Always refer to the technical data sheets of your specific resin and hardener for precise values.
Q2: How does the choice of curing agent affect the mechanical properties compared to IPDA?
The structure of the curing agent plays a significant role in the final properties of the cured epoxy.
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Aliphatic Amines (e.g., TETA): Generally result in lower compressive strength and a lower glass transition temperature (Tg) compared to IPDA.[1]
-
Cycloaliphatic Amines (e.g., IPDA): Offer a good balance of properties, including higher tensile and compressive strength than aliphatic amines.[1]
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Aromatic Amines (e.g., DDS): Typically yield the highest compressive strength and Tg due to the rigid aromatic structures in the polymer network.[1]
Q3: What is the effect of post-curing on the mechanical strength of IPDA-cured polymers?
Post-curing at a temperature above the initial glass transition temperature (Tg) is highly recommended. This process allows for further cross-linking of the polymer chains, leading to a more complete cure and a significant improvement in mechanical properties such as flexural strength and modulus.
Q4: Can fillers be used to improve the mechanical strength of IPDA-cured polymers?
Yes, the addition of fillers can enhance mechanical properties. For instance, nanosilica has been shown to increase the storage modulus of IPDA-cured epoxy resins, particularly when cured at room temperature.
Q5: How does temperature affect the mechanical performance of IPDA-cured polymers?
Like all polymers, the mechanical properties of IPDA-cured systems are temperature-dependent. As the temperature approaches the glass transition temperature (Tg), the material will transition from a rigid, glassy state to a softer, rubbery state, leading to a decrease in modulus and strength. The Tg of an IPDA-cured epoxy is typically in the range of 138°C, which is higher than that of aliphatic amine-cured systems but lower than aromatic amine-cured ones.[1]
Data Presentation
The following tables summarize quantitative data on the mechanical properties of IPDA-cured polymers and compare them with other systems.
Table 1: Compressive Properties of Neat Epoxy Resins Cured with Different Hardeners at Room Temperature
| Hardener Type | Curing Agent | Compressive Strength (MPa) | Compressive Modulus (GPa) |
| Aliphatic | TETA | 148 ± 8 | 2.85 ± 0.28 |
| Cycloaliphatic | IPDA | 204 ± 17 | 2.74 ± 0.25 |
| Aromatic | DDS | 297 ± 20 | 2.79 ± 0.30 |
Data sourced from[1]
Table 2: Thermal and Network Properties of Epoxy Systems with Different Hardeners
| Hardener Type | Curing Agent | Glass Transition Temperature (Tg) via DMTA (max loss tangent) (°C) | Network Density (mol/g) |
| Aliphatic | TETA | 101 | 559 |
| Cycloaliphatic | IPDA | 138 | 1069 |
| Aromatic | DDS | 183 | 1152 |
Data sourced from[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Tensile Strength Testing (ASTM D638)
Objective: To determine the tensile properties of the IPDA-cured polymer.
Apparatus:
-
Universal Testing Machine (UTM) with appropriate load cell.
-
Extensometer for strain measurement.
-
Standard dumbbell-shaped test specimens (Type I as per ASTM D638).[2]
Procedure:
-
Specimen Preparation: Cast the IPDA-cured epoxy resin into molds to produce dumbbell-shaped specimens. Ensure the specimens are fully cured and free of defects.
-
Conditioning: Condition the specimens at a standard temperature (e.g., 23 ± 2°C) and relative humidity (e.g., 50 ± 5%) for at least 40 hours prior to testing.
-
Measurement: Measure the width and thickness of the narrow section of each specimen.
-
Testing:
-
Place the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[2]
-
Record the load and elongation data throughout the test.
-
-
Calculations: From the stress-strain curve, determine the tensile strength, modulus of elasticity, and elongation at break.
Compressive Strength Testing (ASTM D695)
Objective: To determine the compressive properties of the IPDA-cured polymer.[3][4][5]
Apparatus:
-
Universal Testing Machine (UTM) with compression platens.[3]
-
Compressometer for strain measurement.
-
Standard test specimens (right cylinders or prisms).[5]
Procedure:
-
Specimen Preparation: Prepare cylindrical or prismatic specimens of the cured polymer with dimensions as specified in ASTM D695. The ends of the specimens should be flat, parallel, and perpendicular to the long axis.[5]
-
Conditioning: Condition the specimens as described for the tensile test.
-
Measurement: Measure the dimensions of each specimen.
-
Testing:
-
Calculations: Determine the compressive strength, compressive modulus, and yield stress from the recorded data.[4][5]
Differential Scanning Calorimetry (DSC) for Cure Analysis
Objective: To characterize the curing process and determine the glass transition temperature (Tg).[7][8]
Apparatus:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory.[7]
-
Aluminum DSC pans and a hermetic sealer.[7]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured or partially cured epoxy/IPDA mixture into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.[7]
-
Thermal Program:
-
For Cure Analysis: Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature well above the expected curing exotherm (e.g., 250°C). This will provide the heat of cure (ΔH).[9]
-
For Tg Determination: For a cured sample, heat at a controlled rate (e.g., 10°C/min) through the expected glass transition region. The Tg is observed as a step change in the heat flow curve.[7][10]
-
-
Data Analysis:
-
Heat of Cure (ΔH): Integrate the area under the exothermic peak from the first heating scan.[7]
-
Degree of Cure: Compare the residual heat of cure of a partially cured sample to the total heat of cure of an uncured sample.[7]
-
Glass Transition Temperature (Tg): Determined as the midpoint of the transition in the heat flow curve during the second heating scan (after the initial cure).[10]
-
Visualizations
The following diagrams illustrate key workflows and relationships in the process of improving the mechanical strength of IPDA-cured polymers.
References
- 1. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.astm.org [store.astm.org]
- 3. ASTM D695 Testing for Compressive Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 4. micomlab.com [micomlab.com]
- 5. ASTM Plastics Testing Standards_HST Testing&Tester Machine Group [hssdgroup.com]
- 6. ASTM D695 - Compressive Properties of Rigid Plastics - STEP Lab [step-lab.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. epotek.com [epotek.com]
techniques for reducing the viscosity of isophorone diamine formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isophorone (B1672270) diamine (IPDA) formulations. The focus is on techniques to manage and reduce the viscosity of these systems for optimal experimental outcomes.
Troubleshooting Guide: High Viscosity in IPDA Formulations
High viscosity in your isophorone diamine (IPDA) epoxy formulation can lead to difficulties in handling, mixing, and application. This guide provides a step-by-step approach to diagnosing and resolving common viscosity-related issues.
Problem: My IPDA epoxy formulation is too thick to handle.
This is a common issue that can often be resolved by systematically evaluating the formulation components and processing conditions.
dot
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity of pure this compound (IPDA)?
A1: Pure this compound is a colorless, low-viscosity liquid.[1][2][3] Its viscosity is approximately 18 mPa·s at 20°C.
Q2: Why does the viscosity of my epoxy formulation increase significantly after adding IPDA?
A2: While IPDA itself has a low viscosity, it is a reactive curing agent. When mixed with an epoxy resin, the chemical reaction begins, leading to chain extension and cross-linking, which builds molecular weight and, consequently, increases the viscosity of the system. Additionally, the formation of adducts can lead to a significant increase in viscosity.[4]
Q3: What are reactive diluents and how do they work?
A3: Reactive diluents are low-viscosity epoxy-functional molecules that are added to a formulation to reduce its overall viscosity.[5] Because they have epoxy groups, they react with the curing agent and become a permanent part of the cured polymer network. This minimizes the negative effects on mechanical properties that can occur with non-reactive diluents.
Q4: What is the difference between monofunctional and difunctional reactive diluents?
A4: Monofunctional reactive diluents have one epoxy group per molecule and are generally more effective at reducing viscosity.[5] However, they can also reduce the crosslink density of the final polymer, potentially impacting properties like chemical resistance and thermal stability. Difunctional diluents have two epoxy groups and, while slightly less effective at viscosity reduction, they can sometimes improve certain mechanical properties.[5]
Q5: How does temperature affect the viscosity of my IPDA formulation?
A5: The viscosity of epoxy systems is highly dependent on temperature. Lower temperatures will significantly increase viscosity, while moderately warming the components can effectively reduce it. It is recommended to warm the epoxy resin and IPDA hardener separately to a consistent temperature (e.g., 30-40°C) before mixing to ensure optimal handling and consistent curing.
Q6: Can I use non-reactive solvents to reduce viscosity?
A6: Yes, non-reactive solvents like benzyl alcohol can be used to reduce the viscosity of IPDA formulations, particularly those with high-viscosity adducts.[4][6] Benzyl alcohol can also help to accelerate the curing reaction.[4] However, it's important to be aware that non-reactive solvents do not become part of the polymer backbone and can migrate out over time, potentially affecting the long-term properties of the cured material.
Data Presentation: Viscosity Reduction with Reactive Diluents
The following table summarizes the effect of different types of reactive diluents on the viscosity of a standard Bisphenol A based epoxy resin.
| Reactive Diluent Type | Example | Functionality | Typical Viscosity Reduction | Potential Impact on Cured Properties |
| Monofunctional Aliphatic Glycidyl Ether | Butyl Glycidyl Ether | Monofunctional | High | May reduce crosslink density, potentially lowering thermal and chemical resistance.[5] |
| Monofunctional Aromatic Glycidyl Ether | Cresyl Glycidyl Ether | Monofunctional | Moderate to High | Good for maintaining aromatic character, can improve chemical resistance compared to aliphatic diluents. |
| Difunctional Aliphatic Glycidyl Ether | 1,4-Butanediol Diglycidyl Ether (BDDGE) | Difunctional | Moderate | Less impact on crosslink density compared to monofunctional diluents; can improve flexibility.[5] |
Note: The exact viscosity reduction will depend on the specific epoxy resin, the concentration of the reactive diluent, and the temperature.
Experimental Protocols
Protocol for Measuring the Viscosity of an IPDA-Epoxy Formulation
This protocol outlines the steps for measuring the viscosity of an epoxy-amine formulation using a rotational viscometer.
Materials and Equipment:
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath or heating mantle
-
Disposable mixing cups and stirring rods
-
Balance (accurate to 0.01 g)
-
Timer
-
This compound (IPDA)
-
Epoxy resin
-
Reactive diluent (if applicable)
Procedure:
-
Preparation:
-
Ensure the viscometer is calibrated and level.
-
Select a spindle appropriate for the expected viscosity range of your sample.
-
Set the temperature of the water bath or heating mantle to the desired measurement temperature (e.g., 25°C).
-
-
Sample Formulation:
-
Place a clean, empty mixing cup on the balance and tare.
-
Weigh the desired amount of epoxy resin into the cup.
-
If using a reactive diluent, add the specified amount to the epoxy resin and mix thoroughly with a clean stirring rod for 2-3 minutes until homogeneous.
-
-
Temperature Equilibration:
-
Place the cup containing the resin (and diluent, if used) into the temperature-controlled bath for at least 30 minutes to allow it to reach the target temperature.
-
Separately, bring the IPDA hardener to the same temperature.
-
-
Initial Viscosity Measurement (Resin/Diluent Mixture):
-
Place the cup with the temperature-equilibrated resin mixture under the viscometer.
-
Lower the spindle into the resin until it reaches the immersion mark.
-
Allow the spindle to rotate for 60 seconds to stabilize before recording the viscosity reading in milliPascal-seconds (mPa·s) or centipoise (cP).
-
-
Addition of Curing Agent and Pot Life Viscosity Measurement:
-
Remove the cup from the viscometer.
-
Add the stoichiometric amount of the temperature-equilibrated IPDA to the resin mixture.
-
Start the timer immediately.
-
Mix the components thoroughly with a clean stirring rod for 1-2 minutes, ensuring a homogeneous mixture.
-
Immediately place the cup back under the viscometer and begin taking viscosity readings at regular intervals (e.g., every 5-10 minutes).
-
Continue recording the viscosity until the material begins to gel or exceeds the measurable range of the viscometer.
-
-
Data Analysis:
-
Plot the viscosity as a function of time to visualize the pot life and curing profile of your formulation.
-
dot
References
minimizing carbamate formation in isophorone diamine applications
Technical Support Center: Isophorone (B1672270) Diamine Applications
Welcome to the Technical Support Center for Isophorone Diamine (IPDA) Applications. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to carbamate (B1207046) formation when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is carbamate formation in the context of this compound?
A1: Carbamate formation is a chemical reaction that occurs when this compound, a primary amine, reacts with carbon dioxide (CO2) from the atmosphere.[1] This reaction is often facilitated by the presence of moisture (water).[1] The resulting product is an ammonium (B1175870) carbamate salt, which can precipitate or form a film on the surface of the material.[2][3]
Q2: Why is carbamate formation a problem in my experiments?
A2: Carbamate formation is often an undesirable side reaction. In applications like epoxy coatings, it can lead to a variety of defects, including:
-
Surface Defects: A milky, hazy, or whitish appearance on the surface, sometimes referred to as "amine blush".[4][5]
-
Reduced Gloss: The coating may appear dull or have a lower gloss than expected.[6]
-
Poor Adhesion: The carbamate layer can act as a bond-breaker, leading to poor adhesion between coating layers and potential delamination.[1][2]
-
Sticky or Oily Surface: The carbamate salts can create a sticky or waxy film on the surface.[3]
Q3: What conditions favor carbamate formation?
A3: Several environmental and process conditions can promote carbamate formation:
-
High Humidity: The presence of water is a key ingredient for the reaction between the amine and CO2.[1][7]
-
Low Temperatures: Colder temperatures can slow down the primary reaction (e.g., epoxy curing), giving the slower carbamate formation reaction more time to occur.[1]
-
Poor Ventilation: In enclosed spaces, CO2 can accumulate, increasing its concentration at the surface and promoting the reaction.
-
Excess Amine: An off-ratio mix with too much amine curing agent can leave unreacted primary amines available to react with CO2.[1]
Q4: How can I detect the presence of carbamates?
A4: Several methods can be used to detect carbamate formation:
-
Visual Inspection: Look for a white, hazy, or milky film on the surface.
-
Water Break Test: A simple test where you spray a fine mist of water on the surface. If the water beads up instead of forming a continuous film, it indicates the presence of a contaminant like amine blush.[2]
-
pH Test: Amine blush is alkaline, so a high pH reading on the surface (using pH paper) can indicate its presence.[3]
-
FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to identify the chemical signature of carbamates on the surface.[3][8]
-
Commercial Test Kits: Specific test kits, such as the Elcometer 139 Amine Blush Screen Test, are available for the qualitative identification of carbamate compounds.[9]
Troubleshooting Guide
| Problem | Potential Cause Related to Carbamates | Recommended Solution |
| Milky, hazy, or white film on the surface ("amine blush") | Reaction of unreacted IPDA with atmospheric CO2 and moisture.[4] | 1. Removal: Wash the surface with a mild detergent and warm water. For stubborn blush, a dilute solution of citric acid (10-20%) or acetic acid (~10%) can be used.[1] Thoroughly rinse with clean water and allow to dry completely before any subsequent steps.[1][2] 2. Prevention: Control environmental conditions (see below), ensure correct mix ratio, and consider using amine adducts which are less prone to blushing.[6][10] |
| Poor adhesion between coating layers (delamination) | The carbamate layer acts as a bond-breaker, preventing proper adhesion.[2] | 1. Confirmation: Use the Water Break Test (see Protocol 1) to confirm the presence of amine blush. 2. Removal: The surface must be thoroughly cleaned to remove the carbamate layer before recoating. Mechanical abrasion (sanding) may be necessary after cleaning to ensure a good profile for the next coat.[4] |
| Reduced gloss or dull appearance | Microscopic surface irregularities and the presence of carbamate salts scatter light, reducing gloss.[6] | 1. Prevention: Use of certain plasticizers like benzyl (B1604629) alcohol (BnOH) in the formulation can reduce carbamate formation and improve gloss.[6] 2. Mitigation: Applying a compatible, high-gloss topcoat after proper surface preparation and blush removal can restore the desired finish. |
| Slow or incomplete cure | The primary amine groups of IPDA are consumed in the carbamate reaction, making them unavailable for the primary curing reaction with the epoxy resin. | 1. Environmental Control: Increase the ambient and substrate temperature to accelerate the curing reaction, making it more competitive with carbamate formation. Ensure temperatures are within the manufacturer's recommendations.[11] 2. Formulation Check: Verify the mix ratio of resin and hardener is correct. An excess of amine can lead to both incomplete cure and increased carbamate formation.[5] |
Quantitative Data Summary
Table 1: Effect of Amine Type and Additives on Carbamate Formation and Gloss
| Curing Agent System | Time to First Visible Carbamate Formation (23°C, 50% RH) | Spectral Gloss Reading (Cured at 8°C, 70% RH) |
| MXDA-A2.5-BnOH | 8 hours | 78 |
| IPDA-A2.5-BnOH | 24 hours | 85 |
| MCDA-A2.5-BnOH | > 48 hours (none visible) | 89 |
*Data adapted from a study on cycloaliphatic diamine hardeners.[6] MXDA = m-xylylene diamine, IPDA = this compound, MCDA = methylcyclohexyl diamine, BnOH = benzyl alcohol. This data suggests that the choice of diamine and the use of additives like benzyl alcohol can significantly impact the resistance to carbamate formation and the final appearance of the coating.[6]
Experimental Protocols
Protocol 1: Detection of Amine Blush using the Water Break Test
Objective: To qualitatively assess the presence of amine blush (carbamates) on a cured surface.
Materials:
-
Spray bottle
-
Deionized or distilled water
Procedure:
-
Ensure the surface to be tested is fully cured as per the manufacturer's specifications.
-
Fill the spray bottle with clean, deionized, or distilled water.
-
From a distance of approximately 12-18 inches, apply a fine mist of water onto the surface.
-
Observe the behavior of the water on the surface.
Interpretation of Results:
-
Positive for Amine Blush: The water beads up or forms irregular droplets on the surface. This indicates a low surface energy, which is characteristic of a surface contaminated with amine blush.[2]
-
Negative for Amine Blush: The water sheets out and forms a continuous, unbroken film. This indicates a clean, high-energy surface, free from significant carbamate contamination.[2]
Protocol 2: Removal of Amine Blush from a Cured Surface
Objective: To effectively remove the carbamate layer to prepare the surface for recoating or other procedures.
Materials:
-
Warm water
-
Mild detergent
-
Clean, lint-free cloths
-
Non-abrasive scrub pads
-
(Optional) 10-20% citric acid solution or 10% acetic acid solution for heavy blush.[1]
Procedure:
-
Prepare a cleaning solution of warm water and a mild detergent.
-
Saturate a non-abrasive scrub pad with the solution and scrub the affected area in a circular motion.
-
Using a clean, lint-free cloth and fresh rinse water, thoroughly wipe down the surface to remove all detergent and suspended blush.
-
If the blush is persistent, apply the dilute acid solution and let it sit for 10-30 minutes before scrubbing.[1]
-
Rinse the surface thoroughly with clean water to ensure all cleaning agents and residues are removed.
-
Dry the surface completely with a clean, dry, lint-free cloth.
-
Perform the Water Break Test (Protocol 1) to confirm the complete removal of the amine blush before proceeding with any further steps. If the test is still positive, repeat the cleaning procedure.[2]
Visualizations
Caption: Reaction pathway of carbamate formation with IPDA.
Caption: Troubleshooting workflow for surface defects.
References
- 1. Carbamate formation in epoxy resin coatings - Viacor [viacor.de]
- 2. benchchem.com [benchchem.com]
- 3. kta.com [kta.com]
- 4. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 5. impactfloors.co.uk [impactfloors.co.uk]
- 6. pcimag.com [pcimag.com]
- 7. astrochemical.com [astrochemical.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine Blush Testing: Elusive Mystery or Good Old-Fashioned Organic Chemistry? [elcometerusa.com]
- 10. data.epo.org [data.epo.org]
- 11. Amine Blushing: Identification, Prevention, and Remediation [carboline.com]
challenges and solutions in isophorone diamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isophorone (B1672270) diamine (IPDA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IPDA yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield in IPDA synthesis is a common issue that can stem from several factors throughout the multi-step process, which typically involves the hydrocyanation of isophorone to form isophorone nitrile (IPN), followed by reductive amination.[1]
Potential Causes & Solutions:
-
Incomplete Imination: The conversion of isophorone nitrile (IPN) to the corresponding ketimine is a critical equilibrium-driven step. Insufficient ammonia (B1221849) concentration or inadequate reaction time can lead to low conversion.
-
Troubleshooting: Ensure a high molar ratio of ammonia to IPN is used.[2] Monitor the reaction progress via techniques like GC-MS to ensure the reaction has gone to completion before proceeding with hydrogenation. Extending the imination time or increasing the temperature within the optimal range (e.g., 70°C) can also enhance conversion.[3][4]
-
-
Catalyst Deactivation: The hydrogenation catalyst (commonly Raney Nickel or Cobalt) is susceptible to deactivation.[5][6]
-
Troubleshooting: Catalyst deactivation can be caused by impurities in the reactants or solvent, or by sintering at high temperatures. Ensure high-purity starting materials and solvents are used. If deactivation is suspected, consider regenerating the catalyst according to the manufacturer's protocol or using a fresh batch.
-
-
Side Reactions: Several side reactions can occur, consuming the desired product and reducing the overall yield. A notable byproduct is 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane.[7]
-
Troubleshooting: Optimizing reaction conditions can minimize side product formation. For instance, maintaining the hydrogenation temperature around 120°C and a hydrogen pressure of 6 MPa has been shown to be effective.[4] The formation of byproducts can also be influenced by the stability of the intermediate ketimine; shorter imination times can sometimes reduce byproduct formation.[2]
-
Q2: I am observing significant amounts of byproducts in my final product. How can I identify and minimize them?
A2: Byproduct formation is a key challenge in IPDA synthesis. Common impurities include trimethylcyclohexylamine (B1622959) and 1,3,3-trimethyl-6-azabicyclo-[7][8][9]-octane.[7]
Identification & Minimization Strategies:
-
Analytical Techniques: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the byproducts in your reaction mixture.
-
Reaction Condition Optimization: The formation of these byproducts is highly dependent on the reaction conditions.
-
Temperature Control: Adhering to a two-step temperature process during hydrogenation can influence the product distribution.[9]
-
Catalyst Choice: The choice of catalyst can also impact selectivity. Raney Cobalt is a commonly used catalyst that has shown good selectivity towards IPDA.[4]
-
Imination Stability: The intermediate ketimine can decompose, leading to byproduct formation. Minimizing the residence time during the imination step can help reduce these unwanted reactions.[2]
-
Q3: How can I control the cis/trans isomer ratio of the final IPDA product?
A3: The cis/trans isomer ratio of IPDA is a critical parameter for many applications and can be influenced during the synthesis. A two-step temperature profile during the aminating hydrogenation of isophoronenitrile is a key method for controlling this ratio.[8][9]
Control Strategy:
-
Two-Step Temperature Hydrogenation:
-
First Step (Low Temperature): Conduct the initial phase of the hydrogenation at a lower temperature, in the range of 10°C to 90°C.[9] Lowering the temperature in this first step generally increases the cis/trans ratio.[8]
-
Second Step (High Temperature): The second phase is carried out at a higher temperature, from above 90°C up to 150°C, with a significant temperature difference (at least 30°C) between the two steps.[9]
-
Table 1: Effect of Temperature on Cis/Trans Isomer Ratio
| First Step Temperature | Second Step Temperature | Resulting Cis/Trans Isomer Ratio |
| ~40°C | 120°C | 80:20[8] |
| Room Temperature | Higher Temperature | Further increase in cis isomer[8] |
Q4: My hydrogenation catalyst seems to have lost its activity. What are the common causes and can it be regenerated?
A4: Catalyst deactivation is a frequent problem in catalytic hydrogenations. For catalysts like Raney Nickel or Cobalt used in IPDA synthesis, deactivation can be caused by poisoning, fouling, or thermal degradation.
-
Catalyst Poisons: Common poisons include sulfur compounds, halides, and even the amine products themselves which can strongly adsorb to the catalyst surface.[10]
-
Fouling: Carbonaceous deposits, or coke, can form on the catalyst surface, blocking active sites.[10]
-
Regeneration: Depending on the cause of deactivation, regeneration may be possible. For coking, a controlled oxidation to burn off carbon deposits can sometimes restore activity. However, for poisoning, the deactivation may be irreversible. It is often more practical to replace the catalyst with a fresh batch.
Experimental Protocols
Optimized Synthesis of Isophorone Diamine
This protocol is based on a three-step synthesis from isophorone, involving cyanidation, imidization, and hydrogenation.[3][4][11]
Step 1: Synthesis of Isophoronenitrile (IPN)
-
Reaction Setup: In a suitable reaction vessel, combine 0.0669 mol of isophorone with 5 mL of a 6 mol·L⁻¹ ammonium (B1175870) chloride (NH₄Cl) solution in dimethylformamide (DMF).[3][4]
-
Addition of Cyanide: Add 0.048 mol of sodium cyanide (NaCN) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 70°C and maintain for 4 hours with stirring.[3][4]
-
Work-up and Isolation: After the reaction is complete, cool the mixture and isolate the isophoronenitrile product. The expected yield is approximately 94.9%.[3][4]
Step 2: Synthesis of Isophoroneimine
-
Reaction Setup: Charge a pressure reactor with the isophoronenitrile from the previous step and calcium oxide (CaO) as a catalyst.
-
Reaction Conditions: Pressurize the reactor with ammonia to 0.2 MPa. Heat the mixture to 70°C and maintain for 4 hours with stirring.[3][4]
-
Product: The resulting product is isophoroneimine. The conversion of isophoronenitrile is typically around 97.4%, with a yield of isophoroneimine of about 87.6%.[3][4]
Step 3: Hydrogenation to this compound (IPDA)
-
Reaction Setup: In a high-pressure autoclave, combine the isophoroneimine, 2 g of Raney Cobalt catalyst, and a suitable solvent like anhydrous methanol.[11][12]
-
Reaction Conditions:
-
Isolation and Purification: After the reaction, cool the reactor, vent the excess pressure, and filter the catalyst. The crude IPDA can then be purified by distillation. The yield of IPDA is expected to be around 95.6%.[4][11]
Table 2: Optimized Reaction Parameters for IPDA Synthesis
| Step | Key Reactants | Catalyst | Temperature | Pressure | Time | Expected Yield |
| Cyanidation | Isophorone, NaCN, NH₄Cl | - | 70°C | Atmospheric | 4 h | ~94.9% (IPN)[3][4] |
| Imidization | Isophoronenitrile, NH₃ | CaO | 70°C | 0.2 MPa (NH₃) | 4 h | ~87.6% (Imine)[3][4] |
| Hydrogenation | Isophoroneimine, H₂, NH₃ | Raney Co | 120°C | 6 MPa (H₂) | 8 h | ~95.6% (IPDA)[3][4] |
Process Workflow and Troubleshooting Logic
The following diagram illustrates a typical workflow for troubleshooting common issues in IPDA synthesis.
Caption: Troubleshooting workflow for low yield in IPDA synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US5491264A - Preparation of this compound - Google Patents [patents.google.com]
- 3. Synthesis of this compound and its Reaction Condition Optimization | Semantic Scholar [semanticscholar.org]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. Process for the preparation of 3-aminomethyl-3,5,5-trimethylcyclohexylamine | TREA [trea.com]
- 6. ipme.ru [ipme.ru]
- 7. JPS62114943A - Method of purifying this compound - Google Patents [patents.google.com]
- 8. US5583260A - Method of influencing the cis/trans isomer ratio of isophoronediamine in its preparation from isophoronenitrile - Google Patents [patents.google.com]
- 9. US5583260A - Method of influencing the cis/trans isomer ratio of isophoronediamine in its preparation from isophoronenitrile - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Enhancing CO2 Capture Efficiency with Isophorone Diamine (IPDA)
Welcome to the technical support center for utilizing isophorone (B1672270) diamine (IPDA) in CO2 capture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and offer standardized protocols for efficient and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind CO2 capture using isophorone diamine?
A1: this compound (IPDA) captures CO2 through a liquid-solid phase separation system. In this process, gaseous CO2 reacts with the liquid IPDA solution (often aqueous) to form a solid carbamic acid precipitate. This phase change is advantageous as it drives the reaction towards product formation, enabling high capture efficiency even at low CO2 concentrations. The solid product can then be easily separated from the liquid phase for subsequent regeneration.
Q2: What is the typical CO2 capture efficiency of IPDA?
A2: IPDA has demonstrated very high CO2 removal efficiency, often exceeding 99%, even when processing gas streams with low CO2 concentrations, such as 400 ppm, which is comparable to atmospheric levels.[1]
Q3: What is the CO2 absorption capacity of IPDA?
A3: The CO2 absorption capacity of IPDA can vary based on experimental conditions. Studies have reported absorption capacities in the range of 0.85 to 1.04 moles of CO2 per mole of IPDA.[2][3] In an IPDA-water binary system, a total absorption capacity of 0.85 mol CO2 per mol of IPDA was achieved with a 1.00 mol·L-1 IPDA concentration at 313.15 K.[3][4]
Q4: At what temperature can the captured CO2 be released from the IPDA-carbamate solid?
A4: A significant advantage of the IPDA system is its low regeneration temperature. The captured CO2 can be completely desorbed from the carbamic acid solid at relatively mild temperatures, typically around 60°C (333 K).[1] One study specified a regeneration temperature of 393.15 K for 60 minutes to achieve a regeneration efficiency of 98.31%.[3][4]
Q5: Is the IPDA solvent reusable?
A5: Yes, the IPDA solvent is reusable. After the release of CO2, the regenerated liquid IPDA can be used for subsequent capture cycles. Studies have shown that the regeneration capacity can remain above 80% of its initial capacity even after five cycles of absorption and desorption, demonstrating good stability.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low CO2 Absorption | - Inaccurate IPDA concentration.- Gas flow rate is too high.- Temperature is not optimal for absorption. | - Verify the concentration of the IPDA solution using titration or other analytical methods.- Reduce the gas flow rate to allow for sufficient contact time between the gas and the liquid.- Ensure the absorption temperature is within the optimal range (e.g., around 313.15 K).[3][4] |
| Incomplete Precipitation of Carbamate (B1207046) | - Insufficient CO2 loading.- Presence of impurities that inhibit precipitation.- Suboptimal solvent composition. | - Continue bubbling CO2 through the solution until saturation is reached.- Purify the IPDA and ensure the gas stream is free of interfering contaminants.- In an IPDA-water system, ensure the concentration of IPDA is appropriate (e.g., 1.00 mol·L-1).[3][4] |
| Difficulty in Separating the Solid Precipitate | - Fine particle size of the precipitate.- High viscosity of the solution. | - Allow for a longer settling time for the precipitate to agglomerate.- Consider centrifugation at a low speed to aid separation.- The CO2-lean phase in an IPDA-water system is reported to have a low viscosity (1.08 mPa·s), which should facilitate separation.[3][4] |
| Reduced Regeneration Efficiency | - Incomplete desorption of CO2.- Thermal degradation of IPDA at high regeneration temperatures.- Presence of heat-stable salts from flue gas impurities like SOx and NOx. | - Increase the regeneration temperature or duration, but be mindful of potential degradation. A temperature of 393.15 K for 60 minutes has been shown to be effective.[3][4]- Avoid excessively high regeneration temperatures. The low regeneration temperature of IPDA (around 60°C) is a key advantage.[5]- Implement an upstream flue gas cleaning step to remove SOx and NOx before they contact the IPDA solution. |
| Solvent Degradation | - Reaction with flue gas impurities such as SOx and NOx.- Oxidative degradation from oxygen in the gas stream. | - Pre-treat the flue gas to remove acidic gases and oxygen.- Consider the use of inhibitors if oxidative degradation is a significant issue. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| CO2 Removal Efficiency | >99% | 400 ppm CO2 flow system | [1] |
| CO2 Absorption Capacity | 0.85 mol CO2/mol IPDA | 1.00 mol·L-1 IPDA in water, 313.15 K | [3][4] |
| CO2 Absorption Capacity | 1.04 mmol CO2/mol IPDA | DMSO solution, 400 ppm CO2 | |
| CO2 Capture Rate | 201 mmol/h per mol of amine | - | [1] |
| Regeneration Temperature | 333 K (60°C) | Complete desorption | [1] |
| Regeneration Temperature | 393.15 K (120°C) | For 60 minutes | [3][4] |
| Regeneration Efficiency | 98.31% | After heating at 393.15 K for 60 min | [3][4] |
| Cyclic Stability | >80% of initial capacity | After 5 cycles | [3][4] |
| Viscosity of CO2-lean phase | 1.08 mPa·s | IPDA-water system | [3][4] |
Experimental Protocols
Preparation of IPDA Solution
A typical solvent system involves an aqueous solution of this compound.
-
Materials: this compound (IPDA), deionized water.
-
Procedure:
-
Weigh the required amount of IPDA to prepare a solution of the desired concentration (e.g., 1.00 mol·L-1).
-
In a volumetric flask, dissolve the weighed IPDA in a portion of the deionized water.
-
Once dissolved, add deionized water to the mark to achieve the final volume.
-
Mix the solution thoroughly.
-
CO2 Absorption Experiment
This protocol describes a typical laboratory-scale setup for CO2 absorption.
-
Apparatus: Gas bubbling reactor (absorber), gas flow meters, CO2 gas cylinder, nitrogen (or air) gas cylinder, gas outlet analyzer (e.g., NDIR CO2 sensor).
-
Procedure:
-
Place a known volume and concentration of the IPDA solution into the gas bubbling reactor.
-
Maintain the reactor at the desired absorption temperature (e.g., 313.15 K) using a water bath or other temperature control system.
-
Prepare a gas stream with the desired CO2 concentration (e.g., 400 ppm in N2 or air) using the gas flow meters.
-
Bubble the gas mixture through the IPDA solution at a constant flow rate.
-
Monitor the CO2 concentration at the gas outlet using the CO2 analyzer. The experiment is complete when the outlet CO2 concentration equals the inlet concentration, indicating saturation of the solvent.
-
Observe the formation of the solid carbamic acid precipitate during the experiment.
-
Regeneration of IPDA
This protocol describes the process of releasing the captured CO2.
-
Apparatus: The reactor from the absorption experiment, heating system (e.g., heating mantle or oil bath), condenser, inert gas supply (e.g., nitrogen).
-
Procedure:
-
After the absorption experiment, stop the CO2 gas flow.
-
Separate the solid precipitate from the liquid phase by filtration or decantation.
-
Heat the solid precipitate to the desired regeneration temperature (e.g., 333 K - 393.15 K).
-
Pass an inert gas (e.g., nitrogen) through the heated solid to carry away the released CO2.
-
The regenerated liquid IPDA can be collected and reused for another absorption cycle.
-
Analytical Methods
-
Determination of CO2 Loading: The amount of CO2 absorbed can be determined by analyzing the change in the weight of the absorbent or by integrating the difference between the inlet and outlet CO2 concentrations over time.
-
Characterization of Products: 13C NMR spectroscopy can be used to identify the carbamate and bicarbonate species in both the solid and liquid phases.[3][4]
-
Amine Concentration: The concentration of the amine solution can be monitored using acid-base titration.
Visualizations
Caption: Experimental workflow for CO2 capture and regeneration using this compound.
Caption: Reaction mechanism of CO2 with this compound to form a solid carbamate.
Caption: Troubleshooting flowchart for low CO2 capture efficiency in IPDA experiments.
References
- 1. Direct Air Capture of CO2 Using a Liquid Amine-Solid Carbamic Acid Phase-Separation System Using Diamines Bearing an Aminocyclohexyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of CO2 capture into this compound-water binary solid-liquid biphasic absorbent_Energy Environmental Protection [eep1987.com]
- 3. Mechanism of CO2 capture into this compound-water binary solid-liquid biphasic absorbent_Energy Environmental Protection [eep1987.com]
- 4. researchgate.net [researchgate.net]
- 5. environmentjournal.online [environmentjournal.online]
Technical Support Center: Managing Moisture Sensitivity in Isophorone Diamine (IPDA) Curing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isophorone (B1672270) diamine (IPDA) as a curing agent for epoxy resins. The following sections address common issues related to moisture sensitivity during the curing process.
Frequently Asked Questions (FAQs)
Q1: What is "amine blush" and why does it occur with IPDA?
A1: Amine blush is a common surface defect that can appear as a waxy, oily, or whitish film on the surface of a cured epoxy.[1] It occurs when the amine curing agent, in this case, IPDA, reacts with moisture and carbon dioxide (CO2) in the air.[1][2] This reaction forms carbamates on the surface, which can interfere with the curing process and subsequent coating adhesion.[2][3] Amines are hygroscopic, meaning they readily absorb moisture from the atmosphere, making this a common issue in uncontrolled environments.[1]
Q2: How does humidity affect the curing time and final properties of an IPDA-cured epoxy?
A2: Humidity can have several effects on the curing process and final properties of an IPDA-cured epoxy. In some cases, a small amount of moisture can accelerate the curing reaction.[4] However, high humidity is generally detrimental. It can lead to incomplete curing, a tacky or soft surface, and a cloudy or milky appearance in the final product.[4][5] High humidity can also significantly extend the curing time.[4] The presence of moisture can also negatively impact the mechanical properties of the cured epoxy, leading to reduced strength and durability.[4][6]
Q3: What are the ideal environmental conditions for curing epoxy with IPDA?
A3: To minimize moisture-related issues, it is recommended to control the curing environment. The ideal relative humidity is typically below 85%, with many sources suggesting an optimal range of 50-60%.[5] The temperature should be kept stable, generally between 70-80°F (21-27°C).[5] It is also crucial to ensure that the surface temperature of the substrate is at least 5°F (3°C) above the dew point to prevent condensation.[1]
Q4: Can I use IPDA for applications in cold or humid environments?
A4: While IPDA can be used in a range of conditions, its sensitivity to moisture requires careful management in cold or humid environments. In such conditions, the risk of amine blush and other moisture-related defects increases.[7] It is advisable to use environmental controls such as dehumidifiers and heaters to maintain the recommended temperature and humidity levels.[1] For applications in consistently challenging environments, considering a formulated IPDA adduct with reduced moisture sensitivity may be beneficial.[2]
Troubleshooting Guide
Issue 1: The cured epoxy surface is sticky, oily, or has a waxy film.
-
Probable Cause: This is a classic sign of amine blush, caused by a reaction between the IPDA, atmospheric moisture, and carbon dioxide.[1]
-
Solution:
-
Cleaning: The blush is water-soluble and can be removed by washing the surface with warm, soapy water.[7] A mild detergent like dish soap is effective.[1] After washing, rinse the surface thoroughly with clean water and allow it to dry completely.[7]
-
Solvent Wipe: While less effective for blush, a solvent wipe can be used to remove other surface contaminants before further processing.
-
Abrasion: If a subsequent coat is to be applied, the surface should be lightly sanded after cleaning and drying to ensure good adhesion.[8]
-
-
Prevention: Control the curing environment by maintaining a relative humidity below 85% (ideally 50-60%) and a stable temperature.[5] Ensure good air circulation, but avoid introducing excessive moisture or CO2, which can be a byproduct of fuel-burning heaters.[1]
Issue 2: The cured epoxy is cloudy or has a milky appearance.
-
Probable Cause: This is often a result of moisture contamination during the mixing or curing process.[4] Trapped water vapor can disrupt the uniform formation of the polymer network.[4]
-
Solution: Unfortunately, once the epoxy has cured with a cloudy appearance, it is generally not reversible. The affected layer would need to be mechanically removed.
-
Prevention:
-
Dry Components: Ensure that the epoxy resin and IPDA hardener are stored in tightly sealed containers to prevent moisture absorption.
-
Controlled Environment: Mix and cure the epoxy in a controlled environment with low humidity.[5]
-
Avoid Condensation: Make sure the mixing and application surfaces are clean, dry, and free of condensation.
-
Issue 3: The epoxy is taking much longer to cure than expected.
-
Probable Cause: High humidity can significantly slow down the curing process.[4] While low levels of moisture can sometimes act as a catalyst, higher concentrations interfere with the cross-linking reaction.
-
Solution:
-
Increase Temperature: Gently increasing the ambient temperature can help to accelerate the cure.
-
Reduce Humidity: If possible, move the curing part to a drier environment or use a dehumidifier.
-
-
Prevention: Adhere to the recommended curing temperature and humidity ranges specified for your epoxy system.
Data Presentation
Table 1: Effect of Curing Agent on Gel Time of Epoxy Resin
| Curing Agent (Mix Ratio) | Gel Time (minutes) |
| IPDA (100%) | 105 |
| TETA (100%) | 40 |
| IPDA/TETA (75/25) | 47 |
| IPDA/TETA (25/75) | 54 |
Data sourced from a study on the curing of DGEBA epoxy resin.[9] TETA (Triethylenetetramine) is another common amine hardener.
Table 2: General Environmental Recommendations for Epoxy Curing
| Parameter | Recommended Range | Ideal Range |
| Relative Humidity | < 85% | 50-60% |
| Ambient Temperature | 70-80°F (21-27°C) | 75-80°F (24-27°C) |
| Surface Temperature | > 5°F (3°C) above dew point | > 5°F (3°C) above dew point |
These are general guidelines; always consult the technical data sheet for your specific epoxy system.[1][5]
Experimental Protocols
Protocol 1: Amine Blush Remediation
-
Materials: Warm water, mild detergent (e.g., dish soap), clean cloths or sponges, personal protective equipment (gloves, safety glasses).
-
Procedure:
-
Prepare a solution of warm water and a small amount of mild detergent.
-
Using a clean cloth or sponge, wash the entire affected surface of the cured epoxy.
-
Rinse the surface thoroughly with clean, warm water to remove all soap residue.
-
Dry the surface completely with a clean, lint-free cloth.
-
Visually inspect the surface to ensure the blush has been removed. The surface should no longer feel waxy or oily.
-
If recoating, allow the surface to dry completely before lightly sanding to create a mechanical profile for the next layer.
-
Protocol 2: Moisture Content Analysis (Karl Fischer Titration)
This protocol provides a general overview of determining water content, a critical parameter for quality control of epoxy resins and amine hardeners.
-
Principle: Karl Fischer titration is a highly accurate method for determining the water content of a sample. It is based on a reaction between iodine and sulfur dioxide in the presence of water.
-
Apparatus: Karl Fischer titrator (coulometric or volumetric).
-
Procedure (General):
-
The instrument is prepared according to the manufacturer's instructions.
-
A known weight of the sample (epoxy resin or IPDA) is injected into the titration cell.
-
The titrator automatically adds the Karl Fischer reagent until all the water in the sample has reacted.
-
The instrument calculates the water content, typically expressed in parts per million (ppm) or percentage.
-
-
Significance: Regularly testing the moisture content of your raw materials can help prevent curing issues before they occur.
Visualizations
Caption: Desired vs. Undesired Reactions in IPDA Curing.
Caption: Troubleshooting Workflow for Moisture-Related Defects.
References
- 1. How to Identify, Prevent & Remove Amine Blush in Epoxy [industrial.sherwin-williams.com]
- 2. pcimag.com [pcimag.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. wisebond.com [wisebond.com]
- 6. rlmm.org [rlmm.org]
- 7. epoxycraft.com [epoxycraft.com]
- 8. justresin.com.au [justresin.com.au]
- 9. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
identification and reduction of byproducts in isophorone diamine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isophorone (B1672270) diamine (IPDA) reactions. The focus is on the practical identification and reduction of common byproducts to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Isophorone Diamine (IPDA)?
A1: IPDA is commercially produced from isophorone. The synthesis is typically a multi-step process that includes hydrocyanation of isophorone to form isophorone nitrile (IPN), followed by reductive amination and hydrogenation of the nitrile group.[1][2] An alternative detailed route involves three main stages: cyanidation, imidization, and finally, hydrogenation to yield IPDA.[3][4]
Q2: What are the most common byproducts observed during IPDA synthesis?
A2: During the synthesis of IPDA, several byproducts can form. Commonly identified impurities include low-boiling compounds such as trimethylcyclohexylamine (B1622959) and the bicyclic amidine, 1,3,3-trimethyl-6-azabicyclo-[5][6][7]-octane.[6][8] Another significant byproduct can be 3,3,5-trimethyl-6-imino-7-azabicyclo[5][6][7]octane.[9]
Q3: Why might a white solid precipitate in my distillation apparatus during IPDA purification?
A3: The crude reaction mixture can contain various amine byproducts. These amines can react with carbon dioxide (CO2) from the air to form carbonate salts. These carbonate salts often have low solubility in the organic matrix and can precipitate as white solids, particularly in the cooler parts of a distillation column.[6]
Q4: What analytical techniques are most effective for identifying and quantifying byproducts in my IPDA reaction mixture?
A4: A combination of chromatographic and spectroscopic methods is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing the primary components and byproducts from the hydroamination of isophorone nitrile.[3] For broader impurity profiling, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for separation, identification, and structural confirmation of unknown impurities.[10][11]
Troubleshooting Guides
This section addresses specific issues that may arise during IPDA synthesis and purification.
Issue 1: Low Yield of IPDA with Multiple Byproduct Peaks on GC-MS
-
Question: My final IPDA yield is significantly lower than expected, and the GC-MS analysis of the crude product shows several major byproduct peaks. What are the potential causes and solutions?
-
Answer: Low yields are typically linked to suboptimal reaction conditions or catalyst inefficiency.
-
Cause 1: Incomplete Imidization: The conversion of isophorone nitrile (IPN) to isophorone imine might be incomplete, leading to side reactions during hydrogenation.
-
Solution 1: Optimize the imidization step. Using a catalyst like CaO at 70°C with an ammonia (B1221849) pressure of 0.2 MPa for 4 hours can achieve a high conversion of IPN (97.4%) and a good yield of the imine intermediate (87.6%).[3][4]
-
Cause 2: Non-selective Hydrogenation: The hydrogenation step can lead to various byproducts if not properly controlled. The bicyclic amidine is a common byproduct formed during this stage.
-
Solution 2: Ensure optimal hydrogenation conditions. A reaction temperature of 120°C, hydrogen pressure of 6 MPa, and ammonia pressure of 0.2 MPa with a Raney Co catalyst are reported to achieve 100% conversion of the imine and a 95.6% yield of IPDA.[4]
-
Solution 3 (Process Optimization): Implement a recirculation strategy. The fraction containing the high-boiling bicyclic amidine byproduct (3,3,5-trimethyl-6-imino-7-azabicyclo[5][6][7]octane) can be fed back into the reactor. This can significantly increase the overall yield of IPDA.[9]
-
Issue 2: Product Purity Decreases After Distillation
-
Question: I am observing the formation of solid precipitates and a decrease in the purity of my distilled IPDA. What is happening and how can I prevent it?
-
Answer: This is likely due to the formation of carbonate salts from amine byproducts.
-
Cause: Amine byproducts are reacting with atmospheric CO2, forming solid carbonates that contaminate the final product.[6]
-
Solution: Add a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the crude IPDA mixture before distillation. The recommended amount is 2-4 moles of the strong base for every mole of carbonate radical present. This converts the amine carbonates into solid metal carbonates, which are non-volatile and will remain in the distillation flask, preventing the release of CO2 and contamination of the distillate.[6]
-
Quantitative Data on Reaction Optimization
The tables below summarize optimized reaction conditions for the multi-step synthesis of IPDA, providing a baseline for experimental design.
Table 1: Optimized Conditions for Isophorone Nitrile (IPN) Synthesis [3][12]
| Parameter | Value |
| Starting Material | Isophorone |
| Reagents | NaCN, NH4Cl (acidification) |
| Solvent | DMF |
| Temperature | 70°C |
| Reaction Time | 4 hours |
| Reported Yield | 94.9% |
Table 2: Optimized Conditions for Isophorone Imine Synthesis [3][12]
| Parameter | Value |
| Starting Material | Isophorone Nitrile (IPN) |
| Catalyst | CaO |
| Ammonia Pressure | 0.2 MPa |
| Temperature | 70°C |
| Reaction Time | 4 hours |
| Reported Conversion | 97.4% |
| Reported Yield | 87.6% |
Table 3: Optimized Conditions for this compound (IPDA) Synthesis [3][12]
| Parameter | Value |
| Starting Material | Isophorone Imine |
| Catalyst | Raney Co (2g) |
| Hydrogen Pressure | 6 MPa |
| Ammonia Pressure | 0.2 MPa |
| Temperature | 120°C |
| Reaction Time | 8 hours |
| Reported Conversion | 100% |
| Reported Yield | 95.6% |
Experimental Protocols
Protocol 1: GC-MS Analysis of IPDA Synthesis Intermediates and Byproducts
This protocol is adapted from a validated method for analyzing the major components in the IPDA reaction system.[3]
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and Mass Spectrometer (MS).
-
Capillary Column: HP-5 (30.0 m × 320 μm × 0.25 μm) or equivalent.
-
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration within the linear range of the instrument (e.g., 0.002-0.200 mg/mL).
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Carrier Gas: Hydrogen or Helium.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min, hold for 2 minutes.
-
Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.
-
-
-
Data Analysis:
-
Identify components (isophorone, isophorone nitrile, isophorone imine, IPDA, and byproducts) by comparing retention times with known standards and matching mass spectra with library data.
-
Quantify the components using a calibration curve generated from pure standards.
-
Protocol 2: Purification of Crude IPDA via Base Treatment and Distillation
This protocol describes a method to remove carbonate impurities prior to final purification.[6]
-
Analysis: Quantify the approximate molar amount of amine byproducts in the crude mixture using a suitable analytical method (e.g., GC). Estimate the potential carbonate content.
-
Base Addition: To the crude IPDA reaction mixture in a distillation flask, add 2-4 molar equivalents of a strong base (e.g., solid NaOH or KOH pellets) for each estimated mole of carbonate.
-
Mixing: Stir the mixture thoroughly to ensure the base reacts with any formed carbonate salts, converting them to solid metal carbonates.
-
Distillation: Proceed with fractional distillation under reduced pressure. The non-volatile metal carbonates and other high-boiling impurities will remain in the distillation pot.
-
Collection: Collect the purified IPDA fraction at its characteristic boiling point.
-
Quality Control: Analyze the distilled IPDA using GC or HPLC to confirm purity and the absence of low-boiling byproducts.
Visualized Workflows and Pathways
Caption: IPDA synthesis pathway highlighting byproduct formation stages.
Caption: Workflow for the identification of an unknown byproduct.
Caption: Logical troubleshooting guide for low IPDA yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (IPDA) - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. CN103664638A - Simple preparation method of this compound - Google Patents [patents.google.com]
- 6. JPS62114943A - Method of purifying this compound - Google Patents [patents.google.com]
- 7. The Production of Isophorone | MDPI [mdpi.com]
- 8. US5491264A - Preparation of this compound - Google Patents [patents.google.com]
- 9. Process for the preparation of 3-aminomethyl-3,5,5-trimethylcyclohexylamine | TREA [trea.com]
- 10. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Page loading... [wap.guidechem.com]
Technical Support Center: Enhancing the Thermal Stability of Isophorone Diamine (IPDA) Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the thermal stability of isophorone (B1672270) diamine (IPDA) based polymers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of IPDA polymers?
A1: The thermal stability of IPDA polymers is primarily dictated by the chemical structure of the polymer backbone and the presence of any additives. Key factors include:
-
Polymer Type: The class of polymer (e.g., polyamide, polyimide, polyurethane, epoxy resin) significantly impacts thermal stability due to the inherent bond energies of the characteristic linkages.
-
Monomer Composition: The choice of co-monomers to react with IPDA is critical. Aromatic monomers generally enhance thermal stability compared to aliphatic ones.
-
Additives and Fillers: The incorporation of thermal stabilizers, flame retardants, and inorganic fillers can substantially improve the thermal resistance of the polymer.
-
Crosslink Density: For thermosetting polymers like epoxy resins, a higher crosslink density typically leads to improved thermal stability.[1]
-
Presence of Oxygen: Thermal-oxidative degradation is a common pathway for polymer breakdown. The presence of oxygen can significantly lower the decomposition temperature.[2]
Q2: How can I improve the thermal stability of my IPDA-based polyamides?
A2: To enhance the thermal stability of IPDA-based polyamides, consider the following strategies:
-
Incorporate Aromatic Moieties: The introduction of aromatic diacids or diamines into the polymer backbone can increase chain rigidity and improve thermal resistance. Semi-aromatic polyamides synthesized from IPDA have shown good thermal stability, with initial degradation temperatures in the range of 425–430 °C.[3]
-
Use of Phosphorus-Containing Monomers: Incorporating phosphorus-containing groups can enhance flame retardancy and thermal stability.[4]
-
End-Capping: Capping the polymer chains with monofunctional reagents can block reactive end groups that might initiate thermal degradation.
Q3: What are effective methods for increasing the thermal stability of IPDA-based polyurethanes?
A3: Improving the thermal stability of IPDA-based polyurethanes can be achieved through several approaches:
-
Addition of Hyperbranched Polysiloxane: The introduction of hyperbranched polysiloxane nanoparticles has been shown to dramatically increase the integral procedural decomposition temperature of a polyurethane matrix from 348 °C to 859 °C.[5][6][7][8]
-
Incorporation of Imide Groups: Synthesizing poly(urethane-imide) elastomers by reacting IPDA-based prepolymers with imide-containing monomers can enhance char formation and stiffness, leading to improved thermal stability.[9]
-
Use of Thermally Reversible Diels-Alder Reactions: Creating crosslinked polyurethanes based on Diels-Alder chemistry can result in materials that exhibit thermosetting properties at room temperature and thermoplastic behavior at elevated temperatures, offering a unique form of thermal management.[10]
Q4: How does the curing agent affect the thermal stability of IPDA-based epoxy resins?
A4: The choice of curing agent (hardener) is a critical determinant of the final properties of an epoxy resin, including its thermal stability. For IPDA-cured epoxies, the structure of the hardener influences the crosslink density and the chemical nature of the resulting network. For instance, cycloaliphatic diamines like IPDA can lead to different thermal oxidation rates compared to linear aliphatic diamines.[2] The addition of other curing agents, such as 2-ethyl-4-methylimidazole (B144543) (2E4MI), in combination with IPDA can be used to optimize the curing kinetics and mechanical properties, which can indirectly influence the thermal performance.[11]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Lower than expected decomposition temperature (Td) in TGA. | 1. Incomplete polymerization or low molecular weight. 2. Presence of residual monomers, solvents, or impurities. 3. Hydrolysis due to moisture in the sample. 4. Thermal-oxidative degradation if run in an air or oxygen atmosphere. | 1. Optimize reaction conditions (time, temperature, catalyst) to ensure complete polymerization. 2. Purify the polymer by precipitation or extraction to remove unreacted starting materials. 3. Thoroughly dry the polymer sample under vacuum before TGA analysis.[12] 4. Run the TGA analysis under an inert atmosphere (e.g., nitrogen) to assess the inherent thermal stability. |
| Discoloration (e.g., yellowing) of the polymer upon heating. | 1. Thermal-oxidative degradation. 2. Presence of chromophoric impurities. 3. Side reactions occurring at elevated temperatures. | 1. Incorporate antioxidants (e.g., hindered phenols) into the polymer formulation.[12] 2. Ensure high purity of monomers and solvents. 3. Optimize the processing temperature to minimize side reactions. |
| Poor mechanical properties at elevated temperatures. | 1. Low glass transition temperature (Tg). 2. Insufficient crosslink density (for thermosets). 3. Chain scission due to thermal degradation. | 1. Modify the polymer backbone to increase rigidity, for example, by incorporating aromatic rings or bulky side groups. 2. Adjust the stoichiometry of the resin and hardener or use a more functional curing agent to increase crosslink density. 3. Reinforce the polymer with thermally stable fillers (e.g., silica, carbon fibers). |
Section 3: Quantitative Data on Thermal Stability
The following table summarizes the thermal properties of various IPDA-based polymers from the literature. This data can be used for comparison and to guide the selection of appropriate modification strategies.
| Polymer System | Modification | Td5 (°C) | Tg (°C) | Reference |
| IPDA-based Polyurethane | None (Pristine PU) | 273 | - | [7] |
| IPDA-based Polyurethane | 40% Hyperbranched Polysiloxane (APTS-GPTS) | 330 | - | [7] |
| IPDA-based Polyimide | Thio-ether moieties | ~443 | 204.6–234.8 | [13] |
| Semi-aromatic Polyamide | N,N′-bis(4-fluorobenzoyl) isophorone diamine (BFID) with bisphenols | 425-430 | 217-239 | [3] |
| Epoxy Resin (Epon® 828) | Cured with IPDA | - | 158 | [14] |
Section 4: Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of an IPDA polymer.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Ensure the polymer sample is completely dry to prevent mass loss from water evaporation. Weigh 5-10 mg of the polymer into a clean TGA crucible (e.g., alumina (B75360) or platinum).
-
TGA Method:
-
Place the crucible in the TGA furnace.
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for 5-10 minutes under a nitrogen atmosphere (flow rate of 20-50 mL/min) to stabilize the furnace environment.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature above the expected decomposition temperature (e.g., 800°C).
-
-
Data Analysis:
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of an IPDA polymer.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation: Weigh 5-10 mg of the dry polymer sample into a DSC pan (e.g., aluminum) and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
DSC Method (Heat-Cool-Heat Cycle):
-
Place the sample and reference pans into the DSC cell.
-
First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 25°C) to a temperature above the expected Tg at a controlled rate (e.g., 10°C/min). This step removes the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heating Scan: Reheat the sample at the same rate as the first scan.
-
-
Data Analysis:
-
Analyze the second heating scan to identify the step change in the heat flow curve, which corresponds to the Tg. The midpoint of this transition is typically reported as the Tg value.[15]
-
Section 5: Visualizations
Caption: Experimental workflow for synthesizing and analyzing the thermal stability of IPDA polymers.
Caption: Logical troubleshooting flow for addressing low thermal stability in IPDA polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the synthesis and properties of isophorone and ether units based semi-aromatic polyamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 5. Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Epoxy Curatives - Dytek [dytek.invista.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Isophorone Diamine (IPDA) and Triethylenetetramine (TETA) as Epoxy Hardeners
For researchers, scientists, and drug development professionals utilizing epoxy resins, the choice of curing agent is paramount to achieving desired material properties. This guide provides a detailed, data-driven comparison of two common epoxy hardeners: Isophorone Diamine (IPDA), a cycloaliphatic amine, and Triethylenetetramine (TETA), a linear aliphatic amine. This analysis will aid in the selection of the appropriate hardener for specific research and development applications where precise performance characteristics are critical.
Executive Summary
This compound (IPDA) and Triethylenetetramine (TETA) are both effective curing agents for epoxy resins, yet they impart distinctively different properties to the final cured product. TETA, an aliphatic amine, is characterized by its rapid cure time at ambient temperatures and contributes to a more rigid cured epoxy with good mechanical strength. In contrast, IPDA, a cycloaliphatic amine, offers a significantly longer pot life, superior color stability, and enhanced chemical resistance, though it may result in a less rigid material compared to TETA-cured systems. The selection between these two hardeners will ultimately depend on the specific requirements of the application, such as the need for rapid curing versus a longer working time, or the importance of mechanical strength versus chemical and UV resistance.
Performance Data Comparison
The following tables summarize the key performance indicators of epoxy resins cured with IPDA and TETA. The data presented is a synthesis of findings from various experimental studies.
| Property | This compound (IPDA) | Triethylenetetramine (TETA) | Test Method |
| Curing Profile | |||
| Gel Time (minutes) | 105[1] | 40[1] | Manual mixing and observation |
| Mechanical Properties | |||
| Compressive Strength (MPa) | 52[1] | 65[1] | ASTM D695 |
| Compressive Modulus (GPa) | 2.74[2] | 2.85[2] | ASTM D695 |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) (°C) | 138[2] | 101[2] | Dynamic Mechanical Thermal Analysis (DMTA) |
| Onset of Storage Modulus Drop (°C) | 105[2] | 58[2] | Dynamic Mechanical Thermal Analysis (DMTA) |
| Temperature at 1% Weight Loss (°C) | 228[2] | 219[2] | Thermogravimetric Analysis (TGA) |
| Physical Properties of Hardener | |||
| Viscosity @ 25°C (cP) | ~9-20 | ~20 | Technical Data Sheets |
| Amine Hydrogen Equivalent Weight (AHEW) (g/eq) | 42.6 | ~24-27 | Technical Data Sheets |
Key Performance Differences
Curing Profile: TETA exhibits a significantly faster curing profile, with a gel time of 40 minutes compared to IPDA's 105 minutes[1]. This rapid curing makes TETA suitable for applications requiring quick turnaround times. However, the longer gel time of IPDA provides a more extended working window, which can be advantageous for complex assemblies or large-scale applications.
Mechanical Properties: Epoxy systems cured with TETA generally exhibit higher compressive strength (65 MPa) compared to those cured with IPDA (52 MPa)[1]. The compressive modulus is also slightly higher for TETA-cured systems[2]. This suggests that TETA produces a more rigid and mechanically robust material at room temperature.
Thermal Properties: IPDA-cured epoxy resins demonstrate a notably higher glass transition temperature (138°C) in contrast to TETA-cured systems (101°C)[2]. A higher Tg indicates better retention of mechanical properties at elevated temperatures. Furthermore, the onset of the drop in storage modulus, a measure of stiffness, occurs at a much higher temperature for IPDA, indicating superior thermal stability[2]. Thermogravimetric analysis also shows that IPDA-cured epoxy has a slightly higher temperature at which 1% weight loss occurs, suggesting better resistance to thermal degradation[2].
Chemical and Environmental Resistance: IPDA, as a cycloaliphatic amine, is known to impart excellent chemical resistance and color stability to epoxy systems[3][4][5]. It has a lower tendency to form carbamates, which can result from the reaction of the amine with atmospheric carbon dioxide and moisture, leading to a hazy or blushed surface finish[3][5]. This makes IPDA a preferred choice for coatings and applications where aesthetics and long-term durability in harsh environments are crucial.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Determination of Gel Time
Objective: To determine the time it takes for the liquid epoxy resin system to begin to transition into a solid, gel-like state.
Methodology (Manual Method based on DIN 16945): [6]
-
Accurately weigh the epoxy resin and hardener in the stoichiometric ratio into a suitable mixing container.
-
Thoroughly mix the two components for a specified duration (e.g., 2-3 minutes) until a homogeneous mixture is achieved.
-
Start a timer immediately after mixing.
-
Periodically (e.g., every 30-60 seconds), dip a clean wooden or glass rod into the mixture and slowly withdraw it.
-
Observe the formation of a continuous "thread" or "string" of resin.
-
The gel time is recorded as the point at which a continuous thread of approximately 20 mm can be pulled from the bulk of the resin[6].
Compressive Strength Testing
Objective: To determine the maximum compressive stress a cured epoxy specimen can withstand before failure.
Methodology (Based on ASTM D695):
-
Prepare cylindrical or rectangular block specimens of the cured epoxy resin according to the dimensions specified in ASTM D695.
-
Ensure the loading faces of the specimens are parallel and flat.
-
Place the specimen in a universal testing machine equipped with compression platens.
-
Apply a compressive load at a constant rate of crosshead movement as specified in the standard (e.g., 1.3 mm/min).
-
Record the load and crosshead displacement continuously until the specimen fails.
-
Calculate the compressive strength by dividing the maximum load by the initial cross-sectional area of the specimen.
-
Calculate the compressive modulus from the slope of the initial linear portion of the stress-strain curve.
Glass Transition Temperature (Tg) Determination by Dynamic Mechanical Thermal Analysis (DMTA)
Objective: To measure the glass transition temperature of the cured epoxy, which represents a transition from a rigid, glassy state to a more rubbery state.
Methodology:
-
Prepare rectangular specimens of the cured epoxy with dimensions suitable for the DMTA instrument.
-
Clamp the specimen in the DMTA instrument using a suitable fixture (e.g., single or dual cantilever).
-
Apply a small, oscillating sinusoidal strain to the specimen at a fixed frequency.
-
Heat the specimen at a controlled rate (e.g., 3-5°C/min) over a specified temperature range that encompasses the expected Tg.
-
The instrument measures the storage modulus (G'), loss modulus (G''), and tan delta (G''/G') as a function of temperature.
-
The glass transition temperature (Tg) is typically determined from the peak of the tan delta curve or the onset of the significant drop in the storage modulus curve[2].
Visualizing the Curing Process and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the general epoxy curing mechanism and a typical experimental workflow for comparing epoxy hardeners.
Caption: General mechanism of epoxy resin curing with an amine hardener.
Caption: Experimental workflow for comparing epoxy hardeners.
References
- 1. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. mychem.ir [mychem.ir]
- 5. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
- 6. The Use of the ATD Technique to Measure the Gelation Time of Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isophorone Diamine and Other Cycloaliphatic Amine Curing Agents for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate curing agent is a critical determinant of the final performance characteristics of epoxy resin systems. Among the various classes of hardeners, cycloaliphatic amines hold a prominent position due to the unique combination of properties they impart to the cured thermoset. This guide provides an objective comparison of Isophorone (B1672270) Diamine (IPDA) with other widely used cycloaliphatic amines, supported by experimental data.
Isophorone diamine is a cycloaliphatic diamine known for imparting excellent performance to epoxy systems.[1] Key features of IPDA-cured epoxies include low color and a reduced tendency for yellowing, making them suitable for coatings where aesthetics are important.[1][2] They also exhibit good chemical resistance and can result in high heat distortion temperatures.[1][3] While its cost can be higher than some other amines, in high-performance applications like advanced composites, performance is the primary consideration.[1][2] This guide will compare the performance of IPDA with other common cycloaliphatic amines such as 4,4'-Diaminodicyclohexylmethane (PACM), 1,2-Diaminocyclohexane (DACH), Diamino-dicyclohexylmethane (DCH-99), m-Xylylenediamine (MXDA), and 1,3-Bis(aminomethyl)cyclohexane (1,3-BAC).
Performance Data: this compound vs. Other Cycloaliphatic Amines
The following tables summarize the key performance indicators for epoxy resins cured with IPDA and other selected cycloaliphatic amines. The data presented represents typical values obtained from various sources and is intended for comparative purposes. The epoxy resin used for generating this data is a standard Bisphenol A diglycidyl ether (DGEBA) based resin.
Table 1: Physical and Thermal Properties of Cured Epoxy Resins
| Property | Curing Agent | Typical Value |
| Glass Transition Temperature (Tg), °C | This compound (IPDA) | 158 |
| 4,4'-Diaminodicyclohexylmethane (PACM) | 140 - 160 | |
| Diamino-dicyclohexylmethane (DCH-99) | 176 | |
| Heat Deflection Temperature (HDT), °C | This compound (IPDA) | 97 |
| Diamino-dicyclohexylmethane (DCH-99) | 94 | |
| Viscosity of Amine (mPa·s at 25°C) | This compound (IPDA) | 18 |
| 1,3-Bis(aminomethyl)cyclohexane (1,3-BAC) | ~9 |
Table 2: Mechanical Properties of Cured Epoxy Resins
| Property | Curing Agent | Typical Value |
| Tensile Strength (psi x 10³) | This compound (IPDA) | 6.4 |
| Diamino-dicyclohexylmethane (DCH-99) | 4.4 | |
| Tensile Modulus (psi x 10³) | This compound (IPDA) | 377 |
| Diamino-dicyclohexylmethane (DCH-99) | 439 | |
| Flexural Strength (psi x 10³) | This compound (IPDA) | 12.2 |
| Diamino-dicyclohexylmethane (DCH-99) | 12.8 | |
| Izod Impact Strength, Unnotched (ft-lbf/in²) | This compound (IPDA) | 7.1 |
| Diamino-dicyclohexylmethane (DCH-99) | 5.9 | |
| Shore D Hardness | This compound (IPDA) | 86 |
| Diamino-dicyclohexylmethane (DCH-99) | 86 |
Table 3: Curing Characteristics and Other Properties
| Property | This compound (IPDA) | Other Cycloaliphatic Amines |
| Cure Speed | Moderate | Varies (e.g., 1,3-BAC is faster) |
| UV Resistance / Low Yellowing | Excellent | Good to Excellent (e.g., 1,3-BAC is excellent) |
| Chemical Resistance | Excellent | Generally Good to Excellent |
| Blush Resistance | Good | Good (e.g., 1,3-BAC shows excellent results)[4] |
| Water Spot Resistance | Good | 1,3-BAC shows excellent results after 1 day[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data tables. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.
Glass Transition Temperature (Tg) Determination
-
Objective: To determine the temperature at which the cured epoxy transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Methodology (based on ASTM D3418):
-
A small, precisely weighed sample (typically 5-10 mg) of the fully cured epoxy resin is hermetically sealed in an aluminum pan.[5]
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The sample is subjected to a controlled thermal cycle, typically involving an initial heating scan to erase any prior thermal history, followed by a controlled cooling scan, and a final heating scan at a constant rate (e.g., 10°C/min).[6]
-
The heat flow to the sample relative to the reference is monitored as a function of temperature.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.[7]
-
Mechanical Properties Testing
-
Objective: To evaluate the strength and stiffness of the cured epoxy resin under different loading conditions.
-
Apparatus: Universal Testing Machine with appropriate fixtures.
-
Standard "dog-bone" shaped specimens of the cured epoxy are prepared.[8][9]
-
The specimen is securely held in the grips of the universal testing machine.
-
A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[10][11]
-
The load and the elongation of the specimen are continuously recorded.
-
From the resulting stress-strain curve, the tensile strength, tensile modulus, and elongation at break are determined.[8][11]
-
Rectangular bar-shaped specimens of the cured epoxy are prepared.[1][12]
-
The specimen is placed on two supports (a three-point bending setup).
-
A load is applied to the center of the specimen at a constant rate, causing it to bend until it fractures or reaches a specified strain limit.[13][14]
-
The load and deflection are recorded throughout the test.
-
The flexural strength and flexural modulus are calculated from the load-deflection data.[12][13]
-
A rectangular bar specimen with a V-notch is prepared.[3][15]
-
The specimen is clamped vertically in the Izod impact tester.
-
A pendulum hammer is released from a specified height, swinging down to strike and fracture the specimen at the notch.[2][4]
-
The energy absorbed by the specimen during the fracture is determined by the height to which the pendulum swings after impact.[3][15]
-
The impact strength is reported as the energy absorbed per unit of notch thickness (e.g., in ft-lbf/in or J/m).[2]
Chemical Resistance Testing
-
Objective: To assess the ability of the cured epoxy coating to withstand exposure to various chemicals without significant degradation.
-
Apparatus: Immersion tanks, beakers, or other suitable containers.
-
Methodology (based on ASTM D543):
-
Panels of a standard substrate (e.g., steel or concrete) are coated with the epoxy system and allowed to fully cure.
-
The initial weight, dimensions, and appearance (color, gloss) of the coated panels are recorded.
-
The coated panels are then partially or fully immersed in the test chemicals (e.g., acids, bases, solvents) for a specified duration and at a controlled temperature.[16][17]
-
After the exposure period, the panels are removed, rinsed, and dried.
-
Changes in weight, dimensions, appearance (e.g., blistering, discoloration, swelling), and mechanical properties (e.g., hardness) are evaluated and compared to unexposed control samples.[16][18]
-
Visualizations
Epoxy Curing Mechanism
The following diagram illustrates the fundamental chemical reaction that occurs during the curing of an epoxy resin with a primary diamine like this compound. The nucleophilic amine groups of the hardener attack the electrophilic carbon atoms of the epoxide rings, leading to the formation of a highly cross-linked polymer network.
Caption: Epoxy-amine curing reaction.
Experimental Workflow for Material Characterization
This diagram outlines the typical workflow for preparing and testing cured epoxy specimens to determine their key performance properties.
Caption: Material characterization workflow.
References
- 1. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 2. sciteq.com [sciteq.com]
- 3. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 4. infinitalab.com [infinitalab.com]
- 5. atslab.com [atslab.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 9. industrialphysics.com [industrialphysics.com]
- 10. zwickroell.com [zwickroell.com]
- 11. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 12. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 13. zwickroell.com [zwickroell.com]
- 14. micomlab.com [micomlab.com]
- 15. zwickroell.com [zwickroell.com]
- 16. coirubber.com [coirubber.com]
- 17. store.astm.org [store.astm.org]
- 18. kiyorndlab.com [kiyorndlab.com]
Performance Showdown: Isophorone Diamine (IPDA) vs. m-Xylylenediamine (MXDA) in Epoxy Systems
A Comparative Guide for Researchers and Formulation Scientists
In the realm of epoxy resins, the choice of a curing agent is paramount, dictating the ultimate performance characteristics of the cured system. Among the myriad of options, isophorone (B1672270) diamine (IPDA), a cycloaliphatic amine, and m-xylylenediamine (B75579) (MXDA), an aromatic amine, are two prominent hardeners. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal curing agent for their specific applications.
Executive Summary
Both IPDA and MXDA are effective curing agents for epoxy resins, each imparting a unique set of properties to the final thermoset. IPDA, a cycloaliphatic amine, is recognized for its low viscosity, good color stability, and excellent mechanical properties, making it a popular choice for flooring and coatings.[1][2][3] MXDA, an aromatic amine, is noted for its rapid cure speed, even at low temperatures, and superior chemical resistance.[4][5] The selection between the two often hinges on the specific performance requirements of the end application, such as the desired cure profile, thermal stability, mechanical strength, and chemical resistance.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key performance indicators for epoxy systems cured with IPDA and MXDA. It is important to note that the properties of the cured epoxy are highly dependent on the specific epoxy resin used, the stoichiometry, and the curing conditions. The data presented here is a compilation from various sources and represents typical values for comparison.
Table 1: Typical Physical and Handling Properties
| Property | Isophorone Diamine (IPDA) | m-Xylylenediamine (MXDA) | Source(s) |
| Chemical Type | Cycloaliphatic Diamine | Aromatic Diamine | [1][4] |
| Appearance | Colorless to light-yellow liquid | Colorless liquid | [2][4] |
| Viscosity at 25°C (mPa·s) | ~18 | ~6.8 | [6] |
| Amine Value (mgKOH/g) | ~659 | ~824 | [6] |
| Active Hydrogen Equivalent Weight (AHEW) | 42.6 | 34.0 | [6] |
| Recommended phr (per 100g of DGEBA, EEW=184) | ~23 | ~18.5 | [6] |
Table 2: Curing and Thermal Properties
| Property | This compound (IPDA) | m-Xylylenediamine (MXDA) | Source(s) |
| Cure Speed | Moderate | Fast, even at low temperatures | [2][5] |
| Pot Life | Longer | Shorter | [7] |
| Glass Transition Temperature (Tg) | 150 - 180 °C | Lower than IPDA (more flexible backbone) | [8][9] |
| Shore D Hardness Development | Slower to reach Shore D > 80 | Faster to reach Shore D > 80 | [8] |
Table 3: Mechanical Properties of Cured Epoxy Resins
| Property | This compound (IPDA) | m-Xylylenediamine (MXDA) | Source(s) |
| Tensile Strength | High | High, increases with MXDA ratio | [10][11] |
| Tensile Modulus | High | High, increases with MXDA ratio | [10][11] |
| Elongation at Break (%) | Lower | Lower, decreases with MXDA ratio | [10][11] |
| Flexural Strength | High | Good | [2][10] |
| Compressive Strength | Good | - |
Table 4: Chemical Resistance of Cured Epoxy Resins
| Chemical Reagent | This compound (IPDA) Adduct | m-Xylylenediamine (MXDA) Adduct | Source(s) |
| 10% Sulfuric Acid | Excellent | Excellent | [6] |
| 10% Acetic Acid | Poor | Fair | [6] |
| Toluene | Fair | Excellent | [6] |
| 5% Salt Spray (35°C, 4 weeks) | Poor | Excellent | [6] |
| Water Resistance | Good | Excellent | [3][4] |
| Alkali Resistance | Excellent | Excellent | [4] |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. Below are detailed protocols for key experiments used to evaluate the performance of epoxy curing agents.
Determination of Mechanical Properties
a) Tensile Properties (ASTM D638):
-
Specimen Preparation: Test specimens are prepared in the standard dumbbell shape (Type I is most common for rigid plastics) by casting the epoxy-hardener mixture into a mold.[12][13][14][15] The specimens are cured according to the specified schedule.
-
Test Procedure: The test is conducted using a universal testing machine. The specimen is loaded into tensile grips and pulled apart at a constant rate of speed (e.g., 5 mm/min) until it fractures.[15] An extensometer is used to measure the elongation.
-
Data Analysis: The test yields the tensile strength (the maximum stress the material can withstand), the modulus of elasticity (a measure of stiffness), and the elongation at break (a measure of ductility).[15]
b) Flexural Properties (ASTM D790):
-
Specimen Preparation: Rectangular bar-shaped specimens are cast and cured.[16][17]
-
Test Procedure: The specimen is placed on two supports, and a load is applied to the center (a three-point bending setup) at a specified rate.[16][17][18][19][20] The test is typically stopped when the specimen breaks or reaches a specified strain (e.g., 5%).[16][17]
-
Data Analysis: This test determines the flexural strength (the material's ability to resist bending forces) and the flexural modulus (stiffness in bending).[20]
Determination of Thermal Properties
a) Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA):
-
DSC Method: A small sample of the cured epoxy is heated in a DSC instrument at a controlled rate (e.g., 10°C/min).[21] The Tg is identified as a step-change in the heat flow curve.[22]
-
DMA Method: A cured rectangular bar is subjected to a sinusoidal stress, and the resulting strain is measured as the temperature is increased.[23] The Tg can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.[24] DMA is generally more sensitive for determining the Tg of highly crosslinked systems.[24]
Evaluation of Chemical Resistance (ASTM D543)
-
Specimen Preparation: Cured epoxy samples of a defined size and shape are prepared.
-
Test Procedure: The specimens are immersed in various chemical reagents for a specified period (e.g., 7 days, 28 days). The change in weight and any visible changes (swelling, discoloration, degradation) are recorded over time.[25]
-
Data Analysis: Chemical resistance is reported as the percentage weight change. A weight gain of less than 1% is generally considered excellent.[25]
Visualization of Key Relationships
To further elucidate the decision-making process and experimental workflows, the following diagrams are provided.
Caption: Experimental workflow for comparing epoxy curing agents.
Caption: Logical flow for selecting between IPDA and MXDA.
Conclusion
The selection of an appropriate curing agent between this compound and m-xylylenediamine is a critical decision in the formulation of epoxy systems. IPDA offers the advantages of lower viscosity, longer pot life, and good color stability, making it well-suited for applications where handling and aesthetics are important. Conversely, MXDA provides a faster cure, especially at lower temperatures, and exhibits superior resistance to a broader range of chemicals. By carefully considering the performance data and experimental protocols outlined in this guide, researchers and formulators can make an informed choice to achieve the desired properties in their final epoxy-based products.
References
- 1. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. scribd.com [scribd.com]
- 4. zhishangchemical.com [zhishangchemical.com]
- 5. specialchem.com [specialchem.com]
- 6. tri-iso.com [tri-iso.com]
- 7. mgc.co.jp [mgc.co.jp]
- 8. pcimag.com [pcimag.com]
- 9. benchchem.com [benchchem.com]
- 10. Epoxy Curatives - Dytek [dytek.invista.com]
- 11. researchgate.net [researchgate.net]
- 12. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 13. store.astm.org [store.astm.org]
- 14. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 15. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET Canada [admetinc.ca]
- 16. Flexural Properties Testing [intertek.com]
- 17. micomlab.com [micomlab.com]
- 18. boundengineering.com [boundengineering.com]
- 19. tamuk.edu [tamuk.edu]
- 20. ddltesting.com [ddltesting.com]
- 21. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 23. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 24. tainstruments.com [tainstruments.com]
- 25. azom.com [azom.com]
A Comparative Guide to the Thermal Analysis of Polymers Cured with Isophorone Diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of polymers cured with isophorone (B1672270) diamine (IPDA) against other common curing agents. The selection of an appropriate curing agent is critical as it significantly influences the thermal stability, glass transition temperature, and overall performance of the final polymer network. This document summarizes key quantitative data from various studies, details the experimental protocols used for thermal analysis, and provides a logical workflow for curing agent selection.
Quantitative Data Comparison
The thermal properties of epoxy resins are heavily dependent on the chemical structure of the curing agent. The following table summarizes key thermal analysis data for epoxy systems cured with IPDA and other amine-based curing agents.
| Curing Agent | Polymer System | Tg (°C) | Td,5% (°C) (5% Weight Loss) | Activation Energy (Ea) (kJ/mol) | Reference |
| Isophorone Diamine (IPDA) | Diglycidyl ether of bisphenol A (DGEBA) | 152-166 | ~308-361 | 50.9 - 60.85 | [1][2][3] |
| Eugenol-based bioresin | 54.0 | - | 57.36 - 60.85 | [1] | |
| Triethylenetetramine (TETA) | Eugenol-based bioresin | 47.0 | - | 55.90 - 65.38 | [1] |
| Diaminodiphenylmethane (DDM) | Eugenol-based bioresin | - | - | 60.09 - 63.84 | [1] |
| DGEBA | - | > Td of IPDA-cured systems | - | [4] | |
| 4,4′-Diaminodiphenyl Sulfone (DDS) | DGEBA | Significantly Higher than IPDA | Significantly Higher than IPDA | - | [4] |
| Polyether amine (D-230) | Low viscosity epoxy resin | - | - | 59.6 | [2] |
| 3,3'-dimethyl-4,4'-diamino-dicyclohexyl methane (B114726) (DMDC) | Low viscosity epoxy resin | - | - | 54.9 | [2] |
Note: The values presented are sourced from different studies and may involve slightly different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
The data presented in this guide were primarily obtained using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The general methodologies for these key experiments are outlined below.
1. Differential Scanning Calorimetry (DSC)
DSC is utilized to determine the glass transition temperature (Tg) and to study the curing kinetics of the polymer systems.[5][6]
-
Sample Preparation: A small amount of the uncured resin and curing agent mixture (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Curing Analysis (Non-isothermal): The sample is heated at a constant rate (e.g., 2, 5, or 10 °C/min) in a nitrogen atmosphere.[7] The heat flow is measured as a function of temperature, and the exothermic peak of the curing reaction is analyzed to determine the total heat of reaction (ΔH) and the activation energy (Ea) using methods like the Kissinger or Ozawa models.[1][8]
-
Glass Transition Temperature (Tg) Determination: A cured sample is subjected to a heat-cool-heat cycle. The Tg is typically determined from the midpoint of the step change in the heat flow curve during the second heating scan.[9]
2. Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability of the cured polymers by measuring the weight loss as a function of temperature.
-
Sample Preparation: A small amount of the fully cured polymer (typically 10-20 mg) is placed in a TGA pan.
-
Thermal Decomposition Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[6][8] The temperature at which a certain percentage of weight loss occurs (e.g., Td,5% for 5% weight loss) is used as a measure of thermal stability.
Workflow for Curing Agent Selection
The selection of an appropriate curing agent is a multi-step process that involves defining the desired properties and conducting systematic thermal analysis. The following diagram illustrates a typical workflow for this process.
Caption: Curing Agent Selection Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Practical Tips for Curing Thermosets Part Nine: Comparing the Glass Transition Temperatures Measured Using Various Methods - Polymer Innovation Blog [polymerinnovationblog.com]
evaluating the mechanical properties of IPDA-based composites
A Comprehensive Guide to the Mechanical Properties of Isophorone Diamine (IPDA)-Based Composites
For researchers, scientists, and drug development professionals venturing into the realm of advanced materials, the selection of a suitable composite system is paramount. This compound (IPDA) has emerged as a prominent curing agent for epoxy resins, creating composites with a unique balance of mechanical performance, thermal stability, and chemical resistance. This guide provides an objective comparison of the mechanical properties of IPDA-based composites against common alternatives, supported by experimental data and detailed testing protocols.
Comparative Analysis of Mechanical Properties
The performance of a composite material is fundamentally defined by its mechanical properties. This section presents a quantitative comparison of IPDA-based composites with those formulated using other common curing agents, such as Triethylenetetramine (TETA) and 4,4'-Diaminodiphenylsulfone (DDS).
| Mechanical Property | Curing Agent | Matrix System | Reinforcement | Value |
| Tensile Strength | IPDA | Epoxy | Cellulose Acetate | 76.32 MPa |
| IPDA | DGEBA Epoxy | Carbon Fiber | 541 MPa[1] | |
| TETA | DGEBA Epoxy | Carbon Fiber | 614 MPa[1] | |
| DDS | DGEBA Epoxy | Carbon Fiber | 620 MPa[1] | |
| Flexural Strength | IPDA | Epoxy | - | 197 MPa[2] |
| IPDA | Epoxy | Glass Fiber | 12.2 x 10³ psi[3] | |
| Dytek® DCH-99 | Epoxy | Glass Fiber | 12.8 x 10³ psi[3] | |
| Compressive Strength | IPDA | DGEBA Epoxy | Carbon Fiber | 28% higher than TETA-cured system[1] |
| TETA | DGEBA Epoxy | Carbon Fiber | Lowest compressive strength[1] | |
| DDS | DGEBA Epoxy | Carbon Fiber | Highest compressive strength[1] | |
| IPDA | DGEBA Epoxy | - | 52 MPa[4] | |
| TETA | DGEBA Epoxy | - | 65 MPa[4] | |
| IPDA/TETA (75:25) | DGEBA Epoxy | - | 80 MPa[4] | |
| Impact Strength | IPDA | Epoxy | - | 68 J/m[2] |
| IPDA | Epoxy | - | 6.9 ft-lbf/in² (Charpy)[3] | |
| Dytek® DCH-99 | Epoxy | - | 4.8 ft-lbf/in² (Charpy)[3] | |
| Hardness (Shore D) | IPDA Adduct | DGEBA Epoxy | - | >80 (earlier than MCDA at 10°C)[5] |
| MXDA Adduct | DGEBA Epoxy | - | Reached Shore D >80 significantly earlier[5] | |
| IPDA | Epoxy | - | 86[3] | |
| Dytek® DCH-99 | Epoxy | - | 86[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established ASTM standards. These protocols provide a framework for the reproducible evaluation of composite mechanical properties.
Tensile Testing (ASTM D3039)
This test method determines the in-plane tensile properties of polymer matrix composite materials.
-
Specimen Preparation: Flat, rectangular specimens with constant cross-section are prepared. Dimensions are typically 25-100 mm in length and 25-100 mm in width, with the thickness as manufactured.[6] Tabs may be bonded to the ends of the specimen to promote gripping.
-
Apparatus: A universal testing machine equipped with suitable grips to hold the specimen is used. An extensometer or strain gauge is attached to the specimen to measure strain.
-
Procedure:
-
The dimensions of the specimen are measured and recorded.
-
The specimen is mounted in the grips of the testing machine, ensuring it is properly aligned.
-
The load is applied at a constant crosshead speed until the specimen fails.
-
The load and strain are recorded continuously throughout the test.
-
-
Calculation: Tensile strength is calculated by dividing the maximum load by the initial cross-sectional area of the specimen. Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.
Flexural Testing (Three-Point Bending, ASTM D790)
This test method is used to determine the flexural properties of plastics and polymer composites.
-
Specimen Preparation: Rectangular specimens of a specified size are prepared.
-
Apparatus: A universal testing machine with a three-point bending fixture is used. The fixture consists of two supports and a central loading nose.
-
Procedure:
-
The dimensions of the specimen are measured and recorded.
-
The specimen is placed on the two supports of the bending fixture.
-
The load is applied to the center of the specimen at a constant rate until the specimen breaks or reaches a specified deflection.
-
The load and deflection are recorded throughout the test.
-
-
Calculation: Flexural strength is calculated from the load at failure, the span between the supports, and the dimensions of the specimen. The flexural modulus is calculated from the slope of the initial portion of the load-deflection curve.
Compressive Testing (ASTM D3410/D695)
This test method determines the in-plane compressive properties of polymer matrix composite materials.
-
Specimen Preparation: Short, prismatic or cylindrical specimens are prepared. Anti-buckling guides may be required for thin specimens.[6]
-
Apparatus: A universal testing machine with a compression fixture is used.
-
Procedure:
-
The dimensions of the specimen are measured and recorded.
-
The specimen is placed between the compression platens of the testing machine.
-
A compressive load is applied at a constant rate until the specimen fails.
-
The load and deformation are recorded.
-
-
Calculation: Compressive strength is calculated by dividing the maximum load by the initial cross-sectional area. Compressive modulus is determined from the stress-strain curve.
Impact Testing (Izod, ASTM D256; Charpy, ASTM D6110)
These test methods are used to determine the impact resistance of plastics and composites.
-
Specimen Preparation: A notched or unnotched rectangular bar specimen is prepared according to the specific standard.
-
Apparatus: An Izod or Charpy impact testing machine, which consists of a pendulum that strikes the specimen.
-
Procedure:
-
The specimen is clamped in the test fixture.
-
The pendulum is released and strikes the specimen.
-
The energy absorbed by the specimen during the fracture is measured by the height to which the pendulum swings after impact.
-
-
Calculation: The impact strength is reported as the energy absorbed per unit of thickness or cross-sectional area at the notch.
Hardness Testing (Shore D, ASTM D2240)
This test method is used to determine the indentation hardness of plastics and elastomers.
-
Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is required.
-
Apparatus: A Shore D durometer.
-
Procedure:
-
The specimen is placed on a hard, flat surface.
-
The indenter of the durometer is pressed firmly against the specimen until the presser foot is in full contact with the surface.
-
The hardness reading is taken immediately after the presser foot is in firm contact with the specimen.
-
-
Calculation: The hardness value is read directly from the durometer scale.
Visualizing the Composite Curing Process
The following diagram illustrates the general workflow for creating and testing an IPDA-based composite material, highlighting the key stages from component mixing to final mechanical property evaluation.
Caption: A flowchart of the experimental process for fabricating and testing IPDA-based composites.
This guide provides a foundational understanding of the mechanical properties of IPDA-based composites. For specific applications, further investigation into the effects of different resin systems, reinforcement types, and curing cycles is recommended.
References
- 1. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epoxy Curatives - Dytek [dytek.invista.com]
- 4. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcimag.com [pcimag.com]
- 6. Mechanical Testing of Composites [addcomposites.com]
Isophorone Diamine (IPDA) Demonstrates Superior UV Stability in Epoxy Systems
For researchers and formulation scientists developing long-lasting polymers and coatings, the choice of a curing agent is critical to performance under environmental stress. Emerging data confirms that isophorone (B1672270) diamine (IPDA), a cycloaliphatic amine, provides enhanced stability against ultraviolet (UV) radiation when compared to other amine curing agents, leading to improved color retention and longevity in cured epoxy systems.
The inherent chemical structure of an amine curing agent plays a pivotal role in the UV stability of an epoxy network. Aromatic amines, while offering high performance in other areas, are susceptible to UV degradation, which leads to significant yellowing and deterioration of physical properties. Aliphatic amines offer some improvement, but it is the cycloaliphatic structure of IPDA that provides a significant leap in performance for applications where aesthetic and mechanical integrity under sunlight is paramount.
Comparative Performance Data: Accelerated Weathering
To quantify the UV stability of different amine classes, epoxy resin formulations were subjected to accelerated weathering tests. The following table summarizes the performance of an epoxy resin cured with representative cycloaliphatic amines versus a standard aromatic-based control system after 500 hours of QUV-A exposure. Performance was measured by the change in Yellowing Index (YI) and the percentage of gloss retention. Lower YI values indicate less yellowing, while higher gloss retention signifies better surface integrity.
| Curing Agent System | Amine Type | Yellowing Index (YI) | ΔE (Total Color Difference) | 60° Gloss Retention (%) |
| Epoxy System 1 | Cycloaliphatic Amine | 7.10 | 4.16 | 78.0% |
| Epoxy System 2 | Cycloaliphatic Amine | 4.86 | 2.90 | 111.9% |
| Epoxy System 3 | Cycloaliphatic Amine | 5.22 | 3.16 | 47.6% |
| Control System | Aromatic Amine | 26.09 | 16.26 | 41.9% |
Data compiled from studies on UV-resistant epoxy systems. The cycloaliphatic amine systems, representative of IPDA's class, consistently show significantly lower yellowing and superior gloss retention compared to the aromatic amine control.
The results clearly indicate that epoxy systems cured with cycloaliphatic amines exhibit substantially lower yellowing and superior gloss retention compared to the control system.[1] For instance, Epoxy System 2 demonstrated a minimal Yellowing Index of 4.86 and even a slight increase in gloss, a stark contrast to the control system's significant discoloration (YI of 26.09) and loss of over half its initial gloss.[1] This superior performance is attributed to the stable cycloaliphatic backbone of IPDA, which is less prone to the photo-oxidative degradation pathways that affect aromatic structures.[1][2]
The Chemistry of Stability
The enhanced UV stability of cycloaliphatic amines like IPDA is rooted in their molecular structure. Unlike aromatic amines, they lack the benzene (B151609) rings that are strong chromophores and readily absorb UV radiation, initiating degradation cascades that lead to color change and chain scission. The saturated ring structure of cycloaliphatics is inherently more resistant to UV energy, preserving the polymer network's integrity.[1][2] While not all cycloaliphatic amines are identical, IPDA is a leading choice in applications demanding high performance due to its proven track record in coatings, flooring, and composites where color stability is a key criterion.[3] Other cycloaliphatic amines used in flooring include 1,3-BAC, MXDA, PACM, and DCH-99.[3]
Experimental Protocols
The data presented was generated using standardized accelerated weathering test protocols designed to simulate the damaging effects of long-term sun exposure.
Methodology: Accelerated UV Weathering Test
A widely accepted method for this evaluation is the QUV accelerated weathering test, which conforms to standards such as ASTM G154 (previously ASTM G53).
-
Sample Preparation: Two-component epoxy coatings are prepared by mixing a standard Bisphenol-A based epoxy resin with the amine curing agents at a stoichiometric ratio of 1:1.[1] The mixtures are drawn down on a substrate (e.g., glass panels) to a uniform dry film thickness (approx. 5 mils).[1] The panels are then allowed to cure at ambient conditions (e.g., 23°C and 50% relative humidity) for 7 days before testing.[1]
-
QUV Exposure: The cured panels are placed in a QUV weathering chamber. They are subjected to cycles of UVA radiation and condensing humidity to simulate outdoor conditions. A typical cycle consists of 8 hours of UVA exposure at a controlled temperature (e.g., 50°C) followed by 4 hours of condensing humidity at a lower temperature (e.g., 40°C).[1]
-
Performance Evaluation:
-
Color Measurement: The color of the panels is measured before and after UV exposure using a spectrophotometer. The change in color is quantified using the CIE Lab* color space, and the Yellowing Index (YI) is calculated according to ASTM D1209.[1]
-
Gloss Measurement: Gloss is measured at defined angles (typically 20° and 60°) using a glossmeter, in accordance with ASTM D523.[1] Gloss retention is calculated as the percentage of the initial gloss value that is retained after the exposure period.[1]
-
The following diagram illustrates the typical workflow for this experimental protocol.
Caption: Experimental workflow for accelerated UV weathering testing of epoxy coatings.
Conclusion
For applications requiring superior weatherability and color stability, the experimental evidence strongly supports the use of cycloaliphatic amine curing agents like Isophorone Diamine. The inherent resistance of its chemical structure to UV degradation translates into significantly lower yellowing and better gloss retention compared to aromatic and other amine types. This makes IPDA an essential component for formulators developing high-performance, durable coatings and materials for outdoor or high-intensity light environments.
References
Isophorone Diamine: A Cost-Benefit Analysis for Industrial Applications
A Comparative Guide for Researchers and Drug Development Professionals
Isophorone Diamine (IPDA) is a cycloaliphatic amine widely utilized as a high-performance curing agent for epoxy resins in a variety of industrial sectors, including coatings, adhesives, and composites. Its unique molecular structure imparts a desirable combination of mechanical strength, chemical resistance, and thermal stability to cured epoxy systems. However, the selection of an appropriate curing agent is a critical decision that balances performance with economic viability. This guide provides an objective comparison of IPDA with its primary alternatives, supported by experimental data, to aid researchers and professionals in making informed material choices.
Performance Comparison of Epoxy Curing Agents
The selection of a curing agent dictates many of the final properties of the cured epoxy, including its mechanical durability, thermal behavior, and resistance to chemical degradation. IPDA is often benchmarked against other aliphatic and cycloaliphatic amines.
Key Alternatives to this compound (IPDA):
-
Linear Aliphatic Amines: Triethylenetetramine (TETA) is a common example, known for its rapid, room-temperature curing.
-
Other Cycloaliphatic Amines: This category includes compounds like 1,2-Diaminocyclohexane (commercially available as Dytek® DCH-99), as well as 1,3-bis(aminomethyl)cyclohexane (1,3-BAC), m-xylylenediamine (B75579) (MXDA), and bis(p-aminocyclohexyl)methane (PACM). These alternatives often provide a balance of properties similar to IPDA.
Cycloaliphatic amines like IPDA generally offer superior UV stability and reduced yellowing compared to linear aliphatic or aromatic amines, making them ideal for coatings where aesthetics are important.[1][2] While often associated with a higher cost, this can be justified by the enhanced performance in demanding applications.[2]
Quantitative Performance Data
The following tables summarize the comparative performance of IPDA and its alternatives based on available experimental data.
Table 1: Comparison of Cured Epoxy Properties: IPDA vs. Dytek® DCH-99
| Property | Test Method | IPDA | Dytek® DCH-99 |
| Glass Transition Temp. (Tg), 2nd run, °C | DSC | 158 | 176 |
| Heat Deflection Temp. (HDT), °C | ASTM D648 | 97 | 94 |
| Shore D Hardness | ASTM D2240 | 86 | 86 |
| Flexural Strength, psi x 10³ | ASTM D790 | 12.2 | 12.8 |
| Elasticity Modulus, psi x 10³ | ASTM D790 | 377 | 439 |
| Tensile Strength, psi x 10³ | ASTM D638 | 6.4 | 4.4 |
| Elongation at Break, % | ASTM D638 | 2.1 | 2.4 |
Data sourced from INVISTA, based on an Epon® 828 resin cured with a stoichiometric amount of each amine.[3]
Table 2: Comparison of Curing Properties and Compressive Strength: IPDA vs. TETA
| Property | IPDA | TETA |
| Gel Time (minutes) | 105 | 40 |
| Compressive Strength (MPa) | 52 | 65 |
Data from a study on Diglycidyl Ether of Bisphenol-A (DGEBA) epoxy cured with stoichiometric ratios of the respective amine.[4]
Cost-Benefit Analysis
The primary trade-off in selecting a curing agent often lies between cost and performance.
-
This compound (IPDA): As a cycloaliphatic amine, IPDA generally has a higher cost compared to linear aliphatic amines like TETA.[5] Its benefits include excellent color stability, good chemical resistance, and high heat distortion temperatures.[1] In high-performance applications such as advanced composites or protective coatings where durability and aesthetics are paramount, the higher initial cost can be justified by a longer service life and reduced maintenance.[2]
-
Dytek® DCH-99: This cycloaliphatic alternative demonstrates a higher glass transition temperature and elasticity modulus compared to IPDA, suggesting better performance at elevated temperatures.[3] INVISTA also claims it has a lower Hydrogen Equivalent Weight (HEW), which can lead to better overall cost-effectiveness as less agent is required on a weight basis.[3] However, it shows lower tensile strength in the specific formulation tested.[3]
-
Triethylenetetramine (TETA): As a linear aliphatic amine, TETA is typically a more cost-effective option. It offers faster curing times and can result in higher compressive strength under certain conditions.[4] The trade-offs include a more pronounced yellowing tendency, lower thermal stability, and potential for skin irritation.[6][7] Its use is well-suited for applications where rapid curing is essential and long-term UV stability is not a primary concern.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of material properties. The following are summarized protocols based on standard industry tests for evaluating the performance of epoxy curing agents.
Preparation of Cured Epoxy Specimens
-
Materials: Diglycidyl ether of bisphenol-A (DGEBA) based epoxy resin (e.g., Epon® 828), this compound (IPDA), and alternative amine curing agents (e.g., DCH-99, TETA).
-
Procedure:
-
Pre-heat the epoxy resin to reduce its viscosity (e.g., 60°C for 30 minutes).
-
Degas the resin under a vacuum to remove entrapped air bubbles.
-
Calculate the stoichiometric amount of the amine curing agent required based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the curing agent.
-
At room temperature, thoroughly mix the calculated amount of curing agent into the epoxy resin for several minutes until a homogeneous mixture is achieved.
-
Pour the mixture into pre-treated molds of the desired geometry for specific tests (e.g., dumbbell shape for tensile testing).
-
Follow a defined curing schedule. A typical schedule involves an initial cure at room temperature for 24 hours, followed by a post-cure at an elevated temperature (e.g., 2 hours at 100°C then 2 hours at 160°C) to ensure complete cross-linking.[4]
-
Mechanical Properties Testing
-
Tensile Strength and Modulus (ASTM D638 / ISO 527-2):
-
Dumbbell-shaped specimens are placed in the grips of a universal testing machine.[8][9]
-
A tensile load is applied at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[9]
-
An extensometer is used to measure the elongation.
-
Tensile strength is calculated as the maximum load divided by the original cross-sectional area. Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.[10]
-
-
Flexural Strength and Modulus (ASTM D790 / ISO 178):
-
A rectangular bar specimen is placed on a three-point bend fixture.[11][12]
-
A load is applied to the center of the specimen at a specified rate, causing it to bend.[13]
-
Flexural strength is the maximum stress the material can withstand before yielding. Flexural modulus is a measure of stiffness in bending.[14]
-
-
Hardness (ASTM D2240):
Thermal Analysis
-
Glass Transition Temperature (Tg) by DSC:
-
A small sample of the cured epoxy is placed in a Differential Scanning Calorimeter (DSC).
-
The sample is subjected to a controlled temperature program (heating, cooling, and reheating cycles). Tg is identified as a step-change in the heat flow during the second heating scan.
-
-
Heat Deflection Temperature (HDT) (ASTM D648):
-
A rectangular bar specimen is subjected to a constant flexural stress (e.g., 1.82 MPa).[18][19]
-
The specimen is submerged in an oil bath, and the temperature is increased at a constant rate (e.g., 2°C/min).[20]
-
The HDT is the temperature at which the bar deflects a specified distance (0.25 mm).[19][21]
-
Visualization of Curing Agent Selection Process
The choice of an epoxy curing agent is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting an appropriate curing agent based on key application requirements.
Caption: Decision workflow for epoxy curing agent selection.
References
- 1. pflaumer.com [pflaumer.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Epoxy Curatives - Dytek [dytek.invista.com]
- 4. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound—A Curing Agent for Epoxy Resins: Production, Application, Prospects. A Review | springerprofessional.de [springerprofessional.de]
- 6. bansaltrading.com [bansaltrading.com]
- 7. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 9. ISO 527-2 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 10. ISO 527-2: Tensile Testing for Plastics - Federal India Trading Company [fitcoindia.com]
- 11. zwickroell.com [zwickroell.com]
- 12. ISO 178 Plastics - Determination of Flexural Properties - ADMET [admet.com]
- 13. Flexural Strength Testing of Plastics [matweb.com]
- 14. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 15. namsa.com [namsa.com]
- 16. industrialphysics.com [industrialphysics.com]
- 17. Shore Hardness ASTM D2240 [intertek.com]
- 18. sciteq.com [sciteq.com]
- 19. plastics.ulprospector.com [plastics.ulprospector.com]
- 20. coirubber.com [coirubber.com]
- 21. Heat Deflection Temperature ASTM D648, ISO 75 [intertek.com]
A Comparative Guide to Analytical Methods for Validating the Purity of Isophorone Diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of isophorone (B1672270) diamine (IPDA) purity. Ensuring the purity of IPDA, a key component in the synthesis of polymers, coatings, and resins, is critical for the quality, stability, and safety of final products. This document offers an objective overview of common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific applications.
Comparison of Key Analytical Techniques
The primary methods for determining the purity of isophorone diamine are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Titrimetric methods also offer a simple approach for assay determination. The choice of method often depends on the specific requirements of the analysis, such as the need to identify and quantify impurities, the required sensitivity, and the available instrumentation.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of GC and HPLC for the analysis of this compound and related compounds. It is important to note that these values can vary based on the specific instrumentation and experimental conditions.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase. |
| Typical Column | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1][2] | C18 column (e.g., Chromegabond 5 micron TMS, 25 cm x 4.6 mm i.d.).[3] |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS).[2] | UV Detector, Fluorescence Detector (with derivatization).[3][4] |
| Derivatization | Often not required for purity assay, but can be used to improve peak shape. | May be required for enhanced detection, especially with a fluorescence detector (e.g., using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate).[3][4] |
| Linearity Range | 0.002 - 0.200 mg/mL (for related compounds).[2] | Typically wide, can span several orders of magnitude.[4] |
| Detection Limit (LOD) | 0.00035 - 0.00760 mg/mL (for related compounds).[2] | 0.02 - 0.14 mg/L (with fluorescence detection).[4] |
| Precision (RSD) | < 3.0% (for related compounds).[2] | Intraday: 0.8-1.5%, Interday: 2.9-6.3%.[4] |
| Common Impurities | Aminonitrile, secondary and tertiary amino compounds.[5] | Can separate a wide range of polar and non-polar impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Gas Chromatography (GC) Method
This method is suitable for the routine purity assessment of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
2. GC Conditions:
-
Column: HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1][2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 270 °C.
3. Data Analysis:
-
The purity of this compound is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
High-Performance Liquid Chromatography (HPLC) Method
This method, particularly with derivatization and fluorescence detection, is highly sensitive and suitable for identifying and quantifying trace impurities.
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile).
-
Prepare working standards by diluting the stock solution.
-
To an aliquot of the sample or standard solution, add a borate (B1201080) buffer (pH 8.5) and the derivatizing agent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate).[3][4]
-
Vortex the mixture and allow it to react at room temperature for approximately 10 minutes.[3]
2. HPLC Conditions:
-
Column: C18 column (e.g., Chromegabond 5 micron TMS, 25 cm x 4.6 mm i.d.).[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 6.5).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
UV Detector at an appropriate wavelength (e.g., 254 nm).
-
Fluorescence Detector with excitation at 248 nm and emission at 395 nm for derivatized samples.[4]
-
3. Data Analysis:
-
Quantify the purity of this compound by comparing the peak area of the sample to a calibration curve generated from the derivatized standards.
Mandatory Visualizations
The following diagrams illustrate the workflow for purity validation and a comparison of the analytical methods.
References
Spectroscopic Dissection: A Comparative Guide to Isophorone Diamine Isomers
For researchers, scientists, and professionals in drug development, a precise understanding of isomeric composition is critical. Isophorone (B1672270) diamine (IPDA), a cycloaliphatic diamine, is a crucial component in the synthesis of various polymers, including polyamides and epoxy resins. It exists as a mixture of cis and trans stereoisomers, each contributing differently to the final properties of the material. This guide provides a detailed comparison of the spectroscopic differences between the cis and trans isomers of IPDA, supported by experimental data, to facilitate their individual identification and characterization.
Isophorone diamine, systematically named 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, is produced industrially as a mixture of stereoisomers, with the cis isomer typically being the major component, often in a ratio of approximately 3:1 to the trans isomer. The spatial orientation of the aminomethyl and amino groups relative to the cyclohexane (B81311) ring dictates the cis or trans configuration, which in turn influences their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation
NMR spectroscopy is the most powerful technique for distinguishing between the cis and trans isomers of IPDA. The different spatial arrangements of the protons and carbon atoms in each isomer lead to distinct chemical shifts in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectrum provides clear differentiation. The chemical shifts of the carbon atoms in the cyclohexane ring and the methyl groups are sensitive to the stereochemistry of the molecule. A key publication by Bergink et al. (2006) provides detailed NMR data for derivatives of the cis-isomer, which serves as a crucial reference for identifying the signals of the cis form in a mixture.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of this compound Isomers
| Assignment | cis-Isomer (Predicted/Reported for Derivatives) | trans-Isomer (Inferred from Mixture Spectra) |
| ¹H NMR | ||
| CH-NH₂ | Multiplet | Multiplet at a slightly different shift |
| CH₂-NH₂ | Multiplet | Multiplet at a slightly different shift |
| Cyclohexane Ring Protons | Complex multiplets | Complex multiplets with differing patterns |
| Methyl Protons | Multiple singlets | Multiple singlets with differing chemical shifts |
| ¹³C NMR | ||
| C-NH₂ | ~50-55 | Shifted value |
| C-CH₂NH₂ | ~45-50 | Shifted value |
| C(CH₃)₂ | ~30-35 | Shifted value |
| CH₂ (ring) | Multiple signals in the 20-50 range | Multiple signals with different shifts |
| CH₃ | Multiple signals in the 20-30 range | Multiple signals with different shifts |
Note: The exact chemical shifts can vary depending on the solvent and the specific derivative of the cis-isomer analyzed. The data for the trans-isomer is inferred from spectra of the isomeric mixture and is less definitive.
Vibrational Spectroscopy: Insights from Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy can also be used to distinguish between the cis and trans isomers of IPDA, although the differences may be more subtle compared to NMR. The key vibrational modes to consider are the N-H stretching and bending frequencies of the primary amine groups, as well as the C-H stretching and bending frequencies of the cyclohexane ring and methyl groups.
The different symmetries of the cis and trans isomers can lead to variations in the number and position of IR-active bands. For instance, the N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region, may show different profiles for each isomer due to potential differences in intra- and intermolecular hydrogen bonding.
Table 2: Key Infrared (FTIR) Absorption Bands for this compound (cis/trans Mixture)
| Wavenumber (cm⁻¹) | Assignment | Notes |
| 3360-3280 | N-H stretching | Broad band indicative of primary amines. The shape and position may vary with the cis/trans ratio. |
| 2950-2850 | C-H stretching | Aliphatic C-H stretches from the cyclohexane ring and methyl groups. |
| 1590 | N-H bending (scissoring) | Characteristic for primary amines. |
| 1460 | C-H bending | Methylene and methyl group deformations. |
| 1380-1365 | C-H bending | Gem-dimethyl group characteristic absorption. |
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry (MS) is a valuable tool for confirming the molecular weight of IPDA (170.30 g/mol ). While the electron ionization (EI) mass spectra of the cis and trans isomers are expected to be very similar due to the formation of a common molecular ion, subtle differences in the relative abundances of fragment ions may exist. The fragmentation of the cyclohexane ring can be influenced by the stereochemistry of the substituents, potentially leading to diagnostic ions.
Common fragmentation pathways would involve the loss of the amino and aminomethyl groups, as well as cleavage of the cyclohexane ring. High-resolution mass spectrometry can provide exact mass measurements to confirm the elemental composition of the parent ion and its fragments.
Experimental Protocols
A standardized approach to the spectroscopic analysis of IPDA isomers is crucial for obtaining reliable and comparable data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the IPDA isomer or mixture in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. Alternatively, Attenuated Total Reflectance (ATR) can be used with a small drop of the sample.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ is generally sufficient.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a suitable method such as direct infusion or through a gas or liquid chromatograph for separation of the isomers prior to analysis.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-200).
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound isomers.
Safety Operating Guide
Proper Disposal Procedures for Isophorone Diamine
This document provides essential safety and logistical information for the proper handling and disposal of Isophorone Diamine (IPDA), tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safety and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards and to use appropriate personal protective equipment (PPE). IPDA is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may trigger an allergic skin reaction, and is harmful to aquatic life with long-lasting effects.[1][2][3]
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves that satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[4]
-
Eye/Face Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch).[4][5]
-
Skin and Body Protection: Wear complete protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of insufficient ventilation or the generation of vapors/aerosols, use a suitable respirator.[3][6]
Handle IPDA in a well-ventilated area, preferably under a chemical fume hood.[1][5][6] Keep the substance away from incompatible materials such as acids and strong oxidizing agents.[5]
**Step-by-Step Disposal and Decontamination Protocol
Disposal of this compound and its contaminated materials must be managed as hazardous waste in accordance with all local, regional, and national regulations.[4][5][6] Do not allow the product to enter drains, sewers, or be disposed of with household garbage.[2][4][5]
1. Management of Spills and Leaks:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[1][4]
-
Contain Spillage: Prevent further leakage or spillage if it is safe to do so. Use dikes or inert absorbent materials to stop the spread.[4] Do not let the product enter drains.[4]
-
Absorb Material: Cover the spill with a non-combustible, inert absorbent material such as sand, diatomite, acid binders, or universal binders.[2][4][7]
-
Collect Waste: Carefully collect the absorbed material and place it into suitable, closed, and properly labeled containers for hazardous waste disposal.[1][4][5]
-
Decontaminate Area: Clean the affected area thoroughly. Wash the spill area with soap and water, and collect the contaminated water for proper disposal.[8]
2. Disposal of Unused Product and Contaminated Containers:
-
Do Not Mix: Keep this compound waste in its original or a suitable, clearly labeled container. Do not mix it with other waste.[3]
-
Licensed Disposal Contractor: Arrange for disposal through a licensed and approved waste disposal company.[4][5] Offer surplus and non-recyclable solutions to the licensed company.[4]
-
Container Disposal: Empty containers should be treated as the product itself. Dispose of contaminated packaging in the same manner as the unused product.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, relevant for transportation and safety assessments.
| Parameter | Value | Reference(s) |
| UN Number | UN2289 | [2][3][9] |
| Transport Hazard Class | 8 (Corrosive) | [3][4][9] |
| Packaging Group | III | [3][4][9] |
| Acute Oral Toxicity (Rabbit) | LD50: 1030 mg/kg | [4] |
| Acute Dermal Toxicity (Rat) | LD50: > 2000 mg/kg bw | [1] |
| Aquatic Toxicity (Daphnia) | EC50 (48h): 23 mg/l | [4] |
| Aquatic Toxicity (Fish) | LC50 (96h): 110 mg/l (Golden orfe) | [4] |
| Biodegradability | Not readily biodegradable (8% in 28 days) | [3][4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Isophorone Diamine
For Immediate Reference: Essential Safety and Handling Protocols for Isophorone Diamine
This compound (IPDA) is a versatile chemical agent crucial in many research and development applications. However, its hazardous nature necessitates stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound, equipping researchers, scientists, and drug development professionals with the critical information needed to mitigate risks effectively.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It may also trigger an allergic skin reaction and is harmful if swallowed or in contact with the skin.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[4] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1][4]
-
Skin Protection: Impervious gloves and protective clothing are essential to prevent skin contact.[1][4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][5]
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be necessary. However, if vapors or mists are generated, a NIOSH-approved respirator is required.[1][4] For emergency situations, such as a large spill, a self-contained breathing apparatus (SCBA) is necessary.[1]
Quantitative Data for PPE Selection:
The selection of appropriate glove material is critical for preventing dermal exposure. The following table summarizes available data on the chemical resistance of various glove materials to this compound.
| Glove Material | Breakthrough Time (minutes) | Thickness | Recommendation | Source |
| Nitrile Rubber | > 480 | 0.11 mm | Recommended | ChemicalBook |
| Nitrile Rubber | No Detectable Penetration | - | Recommended | Oxford Academic |
| PVC | No Detectable Penetration | - | Recommended | Oxford Academic |
| Butyl Rubber | No Detectable Penetration* | - | Recommended | Oxford Academic |
*Test duration was 30 minutes.
Occupational Exposure Limits:
Currently, there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies. However, due to its hazardous properties, exposure should be minimized to the lowest achievable level.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, separated from strong oxidants and food and feedstuffs.[1]
-
Ensure the storage area is locked to restrict access to authorized personnel only.[1]
-
The storage area should not have drain or sewer access.
Step 2: Handling and Use
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Before handling, ensure that a safety shower and eye wash station are readily accessible.[4]
-
Don the appropriate PPE as outlined in the section above.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the area where this compound is handled.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
Step 3: Spill Response
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[2]
-
For large spills, evacuate the area immediately and alert emergency personnel.[6]
-
Spill responders must wear complete protective clothing, including a self-contained breathing apparatus (SCBA).[1]
-
Collect the spilled material and absorbent in a sealable container for disposal.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation and Collection
-
Collect all waste materials, including leftover this compound, contaminated absorbents, and disposable PPE, in a designated and clearly labeled hazardous waste container.
-
Ensure the waste container is made of a compatible material and can be securely sealed.
Step 2: Waste Storage
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent the release of material in case of a leak.
Step 3: Disposal Procedure
-
Dispose of this compound waste through a licensed hazardous waste disposal company.
-
All disposal activities must be in accordance with local, regional, and national environmental regulations.[1][3]
-
Do not dispose of this compound down the drain or in the regular trash.[3]
Visualizing Safety: PPE Selection Workflow
To further clarify the process of selecting the appropriate personal protective equipment when handling this compound, the following workflow diagram has been created.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
